molecular formula C32H35ClN2O9 B12378661 ATTO 565

ATTO 565

Cat. No.: B12378661
M. Wt: 627.1 g/mol
InChI Key: ZLLUVWMYXWVQHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ATTO 565 is a useful research compound. Its molecular formula is C32H35ClN2O9 and its molecular weight is 627.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C32H35ClN2O9

Molecular Weight

627.1 g/mol

IUPAC Name

acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate

InChI

InChI=1S/C30H30N2O3.C2H4O2.ClHO4/c1-3-31-13-7-9-19-15-23-27(17-25(19)31)35-28-18-26-20(10-8-14-32(26)4-2)16-24(28)29(23)21-11-5-6-12-22(21)30(33)34;1-2(3)4;2-1(3,4)5/h5-6,11-12,15-18H,3-4,7-10,13-14H2,1-2H3;1H3,(H,3,4);(H,2,3,4,5)

InChI Key

ZLLUVWMYXWVQHX-UHFFFAOYSA-N

Canonical SMILES

CCN1CCCC2=CC3=C(C=C21)OC4=CC5=[N+](CCCC5=CC4=C3C6=CC=CC=C6C(=O)O)CC.CC(=O)O.[O-]Cl(=O)(=O)=O

Origin of Product

United States

Foundational & Exploratory

ATTO 565: A Comprehensive Technical Guide for Advanced Fluorescence Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent dye ATTO 565, a valuable tool for a wide range of applications in biological research and drug development. This guide details its core chemical and photophysical properties, provides structured data for easy reference, and outlines detailed experimental protocols for its use. Furthermore, it visualizes a key signaling pathway where this compound serves as a critical investigative probe.

Core Chemical Structure and Properties

This compound is a fluorescent label that belongs to the rhodamine family of dyes.[1][2][3][4][5] Its core structure is based on a xanthene ring system, which is responsible for its fluorescent properties.[6] The rigidity of this chromophore structure prevents the formation of isomers in solution, leading to consistent optical properties. This inherent stability contributes to its high fluorescence quantum yield and exceptional thermal and photostability.[6]

The this compound dye can be chemically modified with various reactive groups to enable the labeling of a wide array of biomolecules. These functionalized derivatives allow for covalent attachment to specific functional groups on proteins, nucleic acids, and other molecules of interest.

The fundamental chemical structure of the this compound cation is presented below, followed by the structures of its common reactive derivatives.

Core Structure of this compound Cation Image of the chemical structure of this compound cation would be placed here.

Common Functional Derivatives of this compound:

  • This compound NHS ester: An amine-reactive derivative used for labeling primary and secondary amines, such as those found in proteins (e.g., lysine residues).[7][8][9]

  • This compound Maleimide: A thiol-reactive derivative for labeling molecules containing sulfhydryl groups, such as cysteine residues in proteins.[5][10]

  • This compound Azide: Used in "click chemistry" (Huisgen cycloaddition) for labeling alkyne-modified biomolecules.[3][11]

  • This compound Carboxy: Possesses a carboxylic acid group that can be activated for coupling to primary amines.[12]

  • This compound Phalloidin: A conjugate of this compound and phalloidin, a bicyclic peptide from the Amanita phalloides mushroom, used for specifically staining filamentous actin (F-actin).[2]

Physicochemical and Spectroscopic Properties

The remarkable optical properties of this compound, including its strong absorption, high fluorescence quantum yield, and excellent stability, make it a preferred choice for high-sensitivity applications like single-molecule detection and high-resolution microscopy.[1][3][4][5][6][12][13][14][15]

Summary of Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound and its common derivatives.

PropertyThis compound (Free Acid)This compound NHS EsterThis compound MaleimideThis compound Azide
Molecular Formula C₃₁H₃₁ClN₂O₉C₃₅H₃₄ClN₃O₁₁C₃₇H₃₇ClN₄O₁₀C₃₁H₃₀N₅O₄Cl
Molecular Weight ( g/mol ) 611.04[16]708.11[8][9]733.16[10][17]~825[3]
Solubility Good solubility in polar solvents, excellent in water.[13]Soluble in DMF and DMSO; low water solubility.[7]Data not readily availableData not readily available
Reactivity Carboxylic acid for amine couplingReacts with primary and secondary amines (pH 8.0-9.0).[7][18]Reacts with thiol groups (pH 7.0-7.5).[5][10]Reacts with alkynes via click chemistry.[3][11]
Storage -20°C, protected from light.[1][3]-20°C, protected from light and moisture.-20°C, protected from light.[10][17]-20°C, in the dark.[11]
Summary of Spectroscopic Properties

The spectral characteristics of this compound are critical for designing fluorescence experiments, including the selection of appropriate excitation sources and emission filters.

Spectroscopic PropertyValue
Excitation Maximum (λex) ~564 nm[6]
Emission Maximum (λem) ~590 nm[6]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ) 0.90 (90%)[6]
Fluorescence Lifetime (τ) ~4.0 ns

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in labeling and imaging experiments. Below are protocols for two common applications: protein labeling with this compound NHS ester and F-actin staining with this compound phalloidin.

Protein Labeling with this compound NHS Ester

This protocol outlines the general steps for conjugating this compound NHS ester to a protein of interest.[7][8][18]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4).

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3.

  • This compound NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Gel filtration column (e.g., Sephadex G-25) for purification.

  • Quenching buffer (optional, e.g., 1.5 M hydroxylamine, pH 8.5).

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.

    • Ensure the buffer is free of amine-containing substances like Tris or glycine. If necessary, dialyze the protein against PBS.

  • Dye Preparation:

    • Dissolve the this compound NHS ester in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 1-10 mg/mL). This should be done immediately before use.

  • Conjugation Reaction:

    • Slowly add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.

    • Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a gel filtration column equilibrated with an appropriate buffer (e.g., PBS).

    • The first colored band to elute from the column is the this compound-labeled protein.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for this compound).

    • Calculate the DOL using the Beer-Lambert law, correcting for the absorbance of the dye at 280 nm.

F-Actin Staining with this compound Phalloidin

This protocol describes the staining of filamentous actin in fixed and permeabilized cells.

Materials:

  • Cells grown on coverslips.

  • Phosphate-buffered saline (PBS).

  • Fixation solution: 3.7% methanol-free formaldehyde in PBS.

  • Permeabilization solution: 0.1% Triton X-100 in PBS.

  • This compound Phalloidin stock solution (e.g., in methanol or DMSO).

  • Blocking solution (optional): 1% Bovine Serum Albumin (BSA) in PBS.

  • Mounting medium.

Procedure:

  • Cell Fixation:

    • Wash the cells twice with pre-warmed PBS.

    • Fix the cells with 3.7% formaldehyde in PBS for 10-15 minutes at room temperature.

  • Permeabilization:

    • Wash the fixed cells twice with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 3-5 minutes.

  • Staining:

    • Wash the permeabilized cells twice with PBS.

    • (Optional) Incubate with 1% BSA in PBS for 20-30 minutes to reduce nonspecific background staining.

    • Dilute the this compound phalloidin stock solution to its working concentration in PBS (with 1% BSA if used).

    • Incubate the cells with the staining solution for 20-60 minutes at room temperature, protected from light.

  • Washing and Mounting:

    • Wash the stained cells two to three times with PBS.

    • Mount the coverslips onto microscope slides using an appropriate mounting medium.

  • Imaging:

    • Visualize the stained F-actin using a fluorescence microscope with the appropriate filter set for this compound (excitation ~564 nm, emission ~590 nm).

Visualization of a Signaling Pathway: The EGFR Signaling Cascade

This compound is frequently used to study dynamic cellular processes, including signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell growth, proliferation, and differentiation, and its dysregulation is implicated in cancer.[17] Fluorescently labeled ligands or antibodies can be used to track EGFR and its downstream effectors.

The following diagram illustrates a simplified workflow for studying EGFR signaling using fluorescence microscopy, a technique where this compound-labeled components would be instrumental.

EGFR_Signaling_Workflow start Start: Culture Cells (e.g., A431) ligand_prep Prepare this compound-EGF (or this compound-anti-EGFR Ab) start->ligand_prep Parallel Step cell_treatment Treat Cells with This compound-EGF start->cell_treatment ligand_prep->cell_treatment fix_perm Fix and Permeabilize Cells cell_treatment->fix_perm secondary_stain Immunostain for Downstream Targets (e.g., p-ERK with a secondary Ab-fluorophore) fix_perm->secondary_stain imaging Fluorescence Microscopy (e.g., Confocal, STED) secondary_stain->imaging analysis Image Analysis: Receptor Internalization, Protein Colocalization, Signal Intensity Quantification imaging->analysis end End: Elucidate Signaling Dynamics analysis->end

Caption: Experimental workflow for studying EGFR signaling using this compound.

The following diagram provides a simplified representation of the initial steps of the EGFR signaling pathway that can be investigated using fluorescent probes like this compound.

EGFR_Signaling_Pathway ligand EGF Ligand (Labeled with this compound) egfr EGFR (Monomer) ligand->egfr Binds dimer EGFR Dimerization egfr->dimer Induces autophos Autophosphorylation dimer->autophos Leads to adaptor Adaptor Protein Recruitment (e.g., Grb2, Shc) autophos->adaptor Creates Docking Sites for downstream Downstream Signaling (e.g., Ras-MAPK Pathway) adaptor->downstream Activates

References

ATTO 565: A Comprehensive Technical Guide to its Spectral Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core photophysical and spectral properties of ATTO 565, a high-performance fluorescent dye widely utilized in biological research and advanced microscopy. As a member of the rhodamine family of dyes, this compound is distinguished by its intense absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a versatile tool for a range of applications from single-molecule detection to live-cell imaging.[1][2][3][4][5]

Core Photophysical and Spectral Characteristics

This compound exhibits strong absorption in the yellow-green region of the visible spectrum and emits in the orange-red region, providing a significant Stokes shift that simplifies fluorescence detection by reducing the interference of excitation light with the emission signal.[1] Its robust photostability allows for extended imaging periods, which is critical for studying dynamic biological processes.[1][6] The dye is moderately hydrophilic and its NHS ester derivative is commonly used for the efficient labeling of primary and secondary amines in biomolecules like proteins and oligonucleotides.[6][7][8]

The key photophysical parameters of this compound are summarized in the table below, offering essential data for designing and analyzing fluorescence-based experiments.

PropertyValue
Maximum Excitation Wavelength (λex) 562 - 564 nm[1][6][7][9][10]
Maximum Emission Wavelength (λem) 589 - 592 nm[6][7][9][11][12]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[6][7][10]
Fluorescence Quantum Yield (Φ) 90%[2][3][6][7][10][11]
Fluorescence Lifetime (τ) 3.4 - 4.0 ns[6][7][10][13][14]
Molecular Weight (NHS Ester) ~708 g/mol [7][15]
Correction Factor (CF₂₆₀ for DNA conjugates) 0.27 - 0.34[10][12]
Correction Factor (CF₂₈₀ for Protein conjugates) 0.12 - 0.16[10][12]

Visualizing Fluorescence: The Jablonski Diagram

The process of fluorescence, from excitation to emission, can be visualized using a Jablonski diagram. An electron in the ground state (S₀) absorbs a photon of light, promoting it to an excited singlet state (S₁). Following a rapid, non-radiative internal conversion to the lowest vibrational level of S₁, the electron returns to the ground state, emitting a photon of lower energy (longer wavelength) in the process.

Jablonski cluster_S0 Ground State (S₀) cluster_S1 Excited State (S₁) s0_v0 v=0 s0_v1 v=1 s1_v2 v=2 s0_v0->s1_v2 Excitation (Absorption) ~564 nm s0_v2 v=2 s1_v0 v=0 s1_v0->s0_v1 Emission (Fluorescence) ~590 nm s1_v1 v=1 s1_v2->s1_v0 Internal Conversion (Non-radiative)

Simplified Jablonski diagram for this compound fluorescence.

Experimental Protocols

General Protocol for Protein Labeling with this compound NHS Ester

This protocol outlines a general method for conjugating this compound NHS ester to a protein. Optimal conditions, such as the molar excess of dye, may need to be adjusted for specific proteins.[6][7]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

ProteinLabelingWorkflow prep_protein 1. Prepare Protein Solution (1-5 mg/mL in labeling buffer) mix 3. Mix Protein and Dye (5-15 fold molar excess of dye) prep_protein->mix prep_dye 2. Prepare Dye Stock Solution (this compound NHS ester in DMF/DMSO) prep_dye->mix incubate 4. Incubate Reaction (1 hour, room temperature, protected from light) mix->incubate purify 5. Purify Conjugate (Size-exclusion chromatography) incubate->purify characterize 6. Characterize Conjugate (Determine Degree of Labeling via absorbance at 280 nm and 564 nm) purify->characterize

Workflow for protein conjugation with this compound NHS ester.

Procedure:

  • Protein Preparation : Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[7]

  • Dye Preparation : Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.

  • Labeling Reaction : Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[6]

  • Incubation : Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[6]

  • Purification : Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored fraction to elute contains the this compound-protein conjugate.[6][7]

  • Characterization : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[6]

Protocol for Quantifying Photostability

This protocol provides a general method for assessing the photostability of this compound-labeled molecules on a surface, a critical parameter for quantitative and time-lapse imaging.[6]

Procedure:

  • Sample Preparation : Immobilize the this compound-labeled molecules (e.g., proteins) on a glass coverslip.

  • Image Acquisition :

    • Mount the coverslip on a fluorescence microscope.

    • Select a region of interest (ROI) containing the labeled molecules.

    • Use an appropriate laser line for excitation (e.g., 561 nm) at a constant intensity.[3]

    • Acquire a time-lapse series of images with a fixed exposure time until the fluorescence intensity has significantly decreased.[6]

  • Data Analysis :

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Correct for background fluorescence by subtracting the intensity of a region without labeled molecules.[6]

    • Plot the normalized fluorescence intensity as a function of time (or exposure dose).

    • The photobleaching lifetime can be determined from the decay curve.

Application in Advanced Microscopy: GPCR-G Protein Interaction

This compound is extensively used in high-resolution and single-molecule microscopy techniques, such as STED, to investigate complex biological processes.[1][5][16] For example, it can be used to study the dynamic interactions between G-protein coupled receptors (GPCRs) and their associated G proteins.[7] In such experiments, different fluorescent labels are used to distinguish the interacting partners.[3]

GPCR_Workflow label_gpcrs Label GPCRs on cell membrane (e.g., with a fluorescent ligand like APEC-ATTO 633) induce_interaction Induce GPCR-G protein interaction label_gpcrs->induce_interaction label_gprotein Label G-proteins (e.g., Gαβγ-ATTO 565) label_gprotein->induce_interaction image Visualize interaction using single-molecule microscopy induce_interaction->image analyze Analyze colocalization and dynamics image->analyze

Workflow for studying GPCR-G protein interactions.

In a typical experiment, a GPCR might be labeled with a ligand conjugated to a dye like ATTO 633, while the G protein is labeled with this compound.[3] Upon activation, the colocalization and interaction dynamics of the two fluorescently tagged proteins can be monitored using techniques like single-molecule tracking, providing insights into the signaling pathway.[1][7] The distinct excitation wavelengths for this compound (e.g., 561 nm) and ATTO 633 (e.g., 633 nm) allow for clear differentiation between the two molecules.[3]

References

An In-Depth Technical Guide to the Fluorescence Quantum Yield of ATTO 565

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the photophysical properties of the fluorescent dye ATTO 565, with a primary focus on its fluorescence quantum yield. This compound is a rhodamine-based dye widely utilized in biological research due to its exceptional brightness, photostability, and suitability for a range of advanced microscopy and single-molecule detection applications.[1][2][3][4] This document details the core photophysical parameters of this compound, outlines experimental protocols for quantum yield determination and protein labeling, and illustrates relevant workflows and signaling pathways.

Core Photophysical Properties of this compound

This compound is characterized by its strong absorption of light and highly efficient conversion of that absorbed energy into emitted fluorescence, a property quantified by its high fluorescence quantum yield.[1][2] These characteristics make it an exceptionally bright and sensitive fluorescent probe.[5] Its N-hydroxysuccinimide (NHS) ester derivative is commonly used for the efficient labeling of primary and secondary amines in biomolecules like proteins and oligonucleotides.[4][5] The key photophysical properties are summarized below.

PropertyValueReference(s)
Fluorescence Quantum Yield (η) 0.90 (90%) [1][2][5][6]
Maximum Excitation Wavelength (λex)564 nm[1][5][7][8]
Maximum Emission Wavelength (λem)590 nm[1][5][7][8]
Molar Extinction Coefficient (ε)120,000 M-1cm-1[1][2][5][8]
Fluorescence Lifetime (τ)4.0 ns[5][6][8]

The remarkably high quantum yield of 90% indicates that for every 100 photons the molecule absorbs, 90 are emitted as fluorescence, which contributes significantly to its brightness in imaging applications.[1][2][5]

Experimental Protocols

Determination of Relative Fluorescence Quantum Yield (Comparative Method)

The most common and reliable method for determining the fluorescence quantum yield of a compound is the comparative method, which involves using a well-characterized standard with a known quantum yield.[9] This protocol outlines the general steps for this procedure.

Principle: The fluorescence quantum yield (Φ) is the ratio of photons emitted to photons absorbed.[9][10] In the comparative method, solutions of a standard (ST) and the test sample (X) with identical absorbance at the same excitation wavelength are assumed to absorb the same number of photons. Therefore, a ratio of their integrated fluorescence intensities will yield the ratio of their quantum yields.[9] The quantum yield of the test sample (ΦX) can be calculated using the following equation:

ΦX = ΦST * (GradX / GradST) * (η2X / η2ST)

Where:

  • Φ is the fluorescence quantum yield.

  • Grad is the gradient from the plot of integrated fluorescence intensity versus absorbance.

  • η is the refractive index of the solvent.[9]

Methodology:

  • Prepare Stock Solutions: Prepare stock solutions of the reference standard (e.g., Rhodamine 6G, Φ = 0.95) and the test sample (this compound) in the same solvent.

  • Prepare Dilutions: Create a series of dilutions for both the standard and the test sample. The absorbance of these solutions should be kept low (typically < 0.1) to avoid inner filter effects.

  • Measure Absorbance: Using a UV-Vis spectrophotometer, measure the absorbance of each dilution at the chosen excitation wavelength.

  • Measure Fluorescence Emission: Using a fluorometer, record the fluorescence emission spectrum for each dilution, ensuring the excitation wavelength is the same as that used for the absorbance measurements.

  • Integrate Fluorescence Intensity: Calculate the integrated fluorescence intensity (the area under the emission curve) for each spectrum.

  • Plot Data: For both the standard and the test sample, plot the integrated fluorescence intensity versus absorbance.

  • Calculate Gradient: Determine the gradient (slope) of the line for both plots.

  • Calculate Quantum Yield: Use the gradients and the known quantum yield of the standard in the equation above to calculate the quantum yield of the test sample.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Final Calculation prep_stock Prepare Stock Solutions (Standard & Test) prep_dilutions Prepare Serial Dilutions (Absorbance < 0.1) prep_stock->prep_dilutions measure_abs Measure Absorbance (Spectrophotometer) prep_dilutions->measure_abs measure_fluo Record Emission Spectra (Fluorometer) measure_abs->measure_fluo integrate Integrate Fluorescence Intensity measure_fluo->integrate plot_data Plot Intensity vs. Absorbance integrate->plot_data calc_grad Calculate Gradients (Slopes) plot_data->calc_grad calc_qy Calculate Quantum Yield (Φx) calc_grad->calc_qy

Workflow for determining relative fluorescence quantum yield.
General Protocol for Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for conjugating this compound NHS ester to a protein of interest.[5] Optimization may be required for specific proteins.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS).

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3.

  • This compound NHS ester.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Purification column (e.g., size-exclusion chromatography like Sephadex G-25).[5]

Methodology:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of any primary amines (e.g., Tris or glycine).[8]

  • Dye Preparation: Immediately before use, prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO.[8]

  • Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[5]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Purification: Separate the labeled protein conjugate from the unreacted free dye using a size-exclusion chromatography column. The first colored fraction to elute is typically the labeled protein.[5][8]

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for this compound).[5]

G start Start: Protein in Amine-Free Buffer prep_dye Prepare this compound NHS Ester Stock in DMSO/DMF reaction Combine Protein and Dye (5-15x molar excess) start->reaction prep_dye->reaction incubate Incubate 1 hr at RT (Protected from light) reaction->incubate purify Purify via Size-Exclusion Chromatography incubate->purify characterize Characterize Conjugate (Measure DOL) purify->characterize end End: Labeled Protein characterize->end

General workflow for protein labeling with this compound NHS ester.

Application Example: EGFR Signaling Pathway

This compound is frequently used to study dynamic biological processes, such as receptor signaling pathways.[5] For instance, Epidermal Growth Factor (EGF) can be labeled with this compound to visualize its binding to the Epidermal Growth Factor Receptor (EGFR) on the cell surface, initiating a downstream signaling cascade that leads to cellular responses like proliferation and differentiation.

G cluster_membrane Cell Membrane EGFR EGFR Dimer Receptor Dimerization & Autophosphorylation EGFR->Dimer EGF This compound-EGF EGF->EGFR Binding Cascade Downstream Signaling Cascade (e.g., MAPK/ERK) Dimer->Cascade Response Cellular Response (e.g., Proliferation) Cascade->Response

Simplified EGFR signaling pathway initiated by ligand binding.

Conclusion

This compound is a high-performance fluorescent dye whose utility is fundamentally linked to its exceptional photophysical properties.[1][2] Its high fluorescence quantum yield is a key contributor to its brightness, ensuring a strong signal-to-noise ratio in demanding applications.[5] This property, combined with its robust photostability, makes this compound an invaluable tool for researchers in cell biology, biochemistry, and drug development for applications ranging from high-resolution microscopy to single-molecule tracking.[3][8][11][12]

References

ATTO 565: A Technical Guide to Photostability and Photobleaching

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family.[1][2][3] It is widely utilized in biological research and drug development for a variety of applications, including single-molecule detection, high-resolution microscopy (such as STED, PALM, and dSTORM), flow cytometry (FACS), and fluorescence in-situ hybridization (FISH).[1][2][3][4] A critical characteristic of any fluorophore for quantitative and time-lapse imaging is its photostability—the ability to resist photochemical destruction when exposed to excitation light.[5] this compound is renowned for its exceptional thermal and photostability, making it a reliable tool for demanding imaging experiments that require prolonged or intense illumination.[1][2][6]

This technical guide provides a comprehensive overview of the photophysical properties of this compound, with a specific focus on its photostability and photobleaching characteristics. It includes quantitative data, detailed experimental protocols for assessing photostability, and visual diagrams to illustrate key processes and workflows.

Core Photophysical Properties of this compound

The brightness and performance of a fluorescent dye are determined by its fundamental photophysical parameters. This compound exhibits a strong absorption profile and a high fluorescence quantum yield, which contribute to its bright signal in various applications.[2][5][6]

PropertyValueReferences
Maximum Excitation Wavelength (λ_abs)564 nm[1][3][5]
Maximum Emission Wavelength (λ_em)590 nm[1][3][5]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1][3][5][7][8]
Fluorescence Quantum Yield (η)90%[1][2][3][5][7][8]
Fluorescence Lifetime (τ)4.0 ns[3][5][7][9]

Photostability and Photobleaching Mechanisms

Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to the loss of its ability to fluoresce.[10] The rate of photobleaching is a critical consideration, especially in experiments requiring long acquisition times or high-intensity laser illumination, such as in super-resolution microscopy.[11]

This compound is recognized for its high resistance to photobleaching.[1][2] However, like all fluorophores, it will eventually photobleach under continuous illumination. The extent of photobleaching is dependent on factors such as the intensity of the excitation light and the chemical environment.

Quantitative Photostability Data

The photostability of this compound has been quantified by measuring its average bleaching time under different illumination intensities. As the light intensity increases, the average time before the molecule photobleaches decreases.

Illumination Intensity (W/cm²)Average Bleaching Time (s)References
28463.0[1][11]
56821.8[1][11]
113618.2[1][11]
Photobleaching Pathways

The photobleaching of this compound is a complex process that can involve multiple pathways. Research suggests a mechanism involving transitions to transient non-fluorescent "dark states" from which the molecule can either return to the fluorescent state or enter a permanent, bleached state.[12] The presence of molecular oxygen can significantly influence these pathways.

In the presence of air, the fluorescence decay of this compound populations often follows a biexponential pattern. This is explained by a four-electron energy level model with two distinct pathways to a bleached state.[1][11] One pathway involves the formation of a radical dark state (D) from the triplet state (T₁), while the other involves direct bleaching. In an oxygen-depleted environment (e.g., under a nitrogen atmosphere), the decay tends to be monoexponential.[11]

Photobleaching_Mechanism S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Excitation (k_ex) S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing (k_isc) T1->S0 Phosphorescence D Radical Dark State (D) T1->D Radical Formation B1 Bleached State 1 T1->B1 Bleaching (k_b1) D->S0 Recovery B2 Bleached State 2 D->B2 Bleaching (k_b2)

Proposed photobleaching pathways for this compound.

Experimental Protocols

Accurate assessment of photostability requires standardized experimental procedures. Below are protocols for labeling proteins with this compound and for quantifying its photostability.

Protocol 1: Labeling Proteins with this compound NHS Ester

This protocol provides a general method for conjugating amine-reactive this compound NHS ester to proteins.[5] Optimal conditions may vary for specific proteins.

Materials:

  • This compound NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0-9.0)

  • Anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Prepare Protein Solution: Dissolve or dilute the protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound NHS ester in DMSO to a concentration of ~10 mg/mL immediately before use.

  • Perform Labeling Reaction: Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically used.

  • Incubate: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify Conjugate: Remove unreacted dye by passing the reaction mixture through a size-exclusion chromatography column. The first colored fraction contains the labeled protein.

  • Determine Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for this compound).

Protein_Labeling_Workflow cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis Prot_Sol Prepare Protein Solution (pH 8.0-9.0) Mix Mix Protein and Dye (5-15x molar excess) Prot_Sol->Mix Dye_Sol Prepare Dye Stock (this compound NHS in DMSO) Dye_Sol->Mix Incubate Incubate 1 hr at RT (Protected from light) Mix->Incubate Purify Purify Conjugate (Size-Exclusion Chrom.) Incubate->Purify Analyze Determine DOL (Absorbance at 280 & 564 nm) Purify->Analyze

Workflow for protein conjugation with this compound NHS ester.
Protocol 2: Measurement of Photobleaching Half-Life

This protocol outlines a method to determine the photobleaching half-life (t₁/₂) of a fluorescent dye using fluorescence microscopy.[13]

Materials:

  • This compound-labeled sample (e.g., conjugated protein)

  • Microscope slides and coverslips

  • Mounting medium or buffer (e.g., PBS), with or without antifading agents

  • Fluorescence microscope with a stable light source (laser or LED) and a sensitive camera

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Immobilize the this compound-labeled molecules on a clean microscope coverslip. Wash to remove unbound molecules and mount on a slide with the desired buffer.

  • Microscope Setup: Turn on the microscope and allow the light source to stabilize. Select the appropriate filter set for this compound (Excitation ~560 nm, Emission ~590 nm).

  • Image Acquisition:

    • Locate the region of interest (ROI).

    • Set the camera exposure and light source intensity to appropriate levels.

    • Acquire an initial image (t=0).

    • Continuously illuminate the sample and acquire a time-lapse series of images at regular intervals until the fluorescence intensity has significantly decreased.

  • Data Analysis:

    • Open the image series in the analysis software.

    • Select an ROI within the illuminated area and measure the mean fluorescence intensity for each frame.

    • Correct for background fluorescence by subtracting the mean intensity of a region without labeled molecules.

    • Normalize the background-corrected intensity values to the initial intensity (at t=0).

    • Plot the normalized fluorescence intensity as a function of time.

    • Determine the time at which the fluorescence intensity drops to 50% of its initial value. This is the photobleaching half-life (t₁/₂).

Photostability_Workflow start Start prep Prepare Sample (Immobilize this compound conjugate) start->prep setup Setup Microscope (Stabilize light source, select filters) prep->setup acquire Acquire Time-Lapse Images (Continuous illumination) setup->acquire analyze Analyze Data (Measure intensity vs. time) acquire->analyze plot Plot Normalized Intensity vs. Time analyze->plot calc Calculate Half-Life (t₁/₂) plot->calc end End calc->end

Experimental workflow for assessing photostability.

Conclusion

This compound is a bright and highly photostable fluorescent dye, making it an excellent choice for a wide range of fluorescence-based applications, particularly those that involve extended imaging periods or intense illumination.[5][14] Its high quantum yield ensures a strong signal, while its robust chemical structure provides resistance to photobleaching.[2][6] Understanding the photobleaching characteristics and the factors that influence them, such as illumination intensity and the local chemical environment, allows researchers to optimize their experimental conditions and acquire high-quality, reproducible data. The provided protocols offer a standardized approach for utilizing this compound and quantifying its performance, empowering scientists in their research and development endeavors.

References

An In-Depth Technical Guide to the Molar Extinction Coefficient and Applications of ATTO 565

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorescent dye ATTO 565, with a core focus on its molar extinction coefficient and related photophysical properties. It includes detailed experimental protocols for its use and characterization, catering to professionals in research and drug development.

This compound is a rhodamine-based fluorescent dye known for its high absorption, exceptional fluorescence quantum yield, and significant thermal and photostability.[1][2] These characteristics make it a powerful tool for a variety of applications, including single-molecule detection, high-resolution microscopy, and fluorescence in-situ hybridization (FISH).[3][4] As a moderately hydrophilic dye, it is well-suited for labeling biomolecules such as proteins, DNA, and RNA.[3][4] The N-hydroxysuccinimidyl (NHS) ester derivative of this compound is particularly useful for covalently labeling primary and secondary amines in biomolecules.[1][5]

Core Properties of this compound

The performance of a fluorescent dye is defined by its quantitative photophysical and physicochemical parameters. These properties are essential for designing experiments and analyzing data.

Table 1: Quantitative Properties of this compound

PropertyValueReference(s)
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][6][7][8]
Excitation Maximum (λex) 563 - 564 nm[1][2][7][8]
Emission Maximum (λem) 590 - 592 nm[1][2][7][8]
Fluorescence Quantum Yield (Φ) 0.90 (90%)[1][2][6]
Fluorescence Lifetime (τ) 4.0 ns[1][7]
Molecular Weight (NHS Ester) 708.11 g/mol [1][9]
Solubility Soluble in DMF, DMSO[1]
Reactivity (NHS Ester) Primary & Secondary Amines (pH 8.0-9.0)[1][5]

Experimental Protocols

Detailed methodologies are crucial for the successful application and validation of fluorescent probes. Below are key protocols for determining the molar extinction coefficient and for protein conjugation.

1. Protocol for Determining Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a substance absorbs light at a particular wavelength. It is determined using the Beer-Lambert law, A = εcl, where A is absorbance, c is the molar concentration, and l is the path length of the cuvette.[10]

Materials:

  • This compound dye (precisely weighed)

  • Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • High-purity solvent (e.g., DMSO, DMF, or an appropriate buffer)

  • Volumetric flasks and precision pipettes

Methodology:

  • Prepare a Stock Solution: Accurately weigh a small amount of the this compound dye and dissolve it in a precise volume of the chosen solvent to create a concentrated stock solution (e.g., 1 mM).[11] Ensure the dye is completely dissolved.

  • Prepare Serial Dilutions: Perform a series of precise dilutions of the stock solution to create a set of standards with known concentrations. The concentrations should be chosen to yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

  • Measure Absorbance:

    • Set the spectrophotometer to scan a range of wavelengths to identify the absorbance maximum (λmax), which should be around 564 nm for this compound.[1][2]

    • Blank the spectrophotometer using the same solvent used for the dilutions.

    • Measure the absorbance of each dilution at λmax.

  • Calculate the Molar Extinction Coefficient:

    • Plot a graph of absorbance (A) versus molar concentration (c).

    • Perform a linear regression on the data points. The slope of the resulting line will be the molar extinction coefficient (ε) since the path length (l) is 1 cm.[10]

    • The final value should be reported in M⁻¹cm⁻¹.

2. Protocol for Protein Labeling with this compound NHS Ester

This protocol describes a general procedure for conjugating this compound NHS ester to a protein via its primary amino groups (e.g., lysine residues).[1][12]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3[1]

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)[1]

  • Gel filtration column (e.g., Sephadex G-25) for purification[1]

Methodology:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL.[1] Ensure the buffer is free of amine-containing substances like Tris or glycine. If the protein is in a Tris-containing buffer, it should be dialyzed against PBS first.

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[1]

  • Conjugation Reaction: Add a 5 to 20-fold molar excess of the reactive dye solution to the protein solution while gently stirring.[1] The optimal dye-to-protein ratio may need to be determined empirically for each specific protein.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Separate the labeled protein conjugate from the unreacted free dye using a gel filtration column.[1] Equilibrate the column with a suitable buffer (e.g., PBS). The first colored band that elutes from the column is the this compound-labeled protein.[1]

Visualization of an Experimental Workflow

This compound is frequently used to study complex biological processes. One such application is the investigation of G-protein coupled receptor (GPCR) and G-protein interactions at the single-molecule level.[1][2][6]

GPCR_Workflow cluster_prep 1. Biomolecule Labeling cluster_exp 2. Experimental Setup cluster_acq 3. Data Acquisition cluster_analysis 4. Data Analysis gpcr GPCR Labeling (e.g., with mCitrine) membrane Reconstitute into Supported Lipid Bilayer gpcr->membrane gprotein G-Protein Labeling (with this compound) gprotein->membrane agonist Introduce Agonist (e.g., APEC-ATTO 633) membrane->agonist imaging Single-Molecule Imaging (TIRF Microscopy) agonist->imaging coloc Co-localization Analysis imaging->coloc kinetics Kinetic Parameter Determination (KD) coloc->kinetics

Caption: Workflow for studying GPCR-G protein interactions using this compound.

This workflow illustrates how this compound can be used to label a G-protein to study its dynamic interaction with a GPCR upon agonist stimulation.[1][6] By using single-molecule imaging techniques like Total Internal Reflection Fluorescence (TIRF) microscopy, researchers can track the co-localization of the labeled proteins on a cell membrane mimic.[1] This allows for the determination of critical kinetic parameters, providing deep insights into cell signaling mechanisms.[6][13]

References

ATTO 565 Fluorescent Dye: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family. Renowned for its exceptional photostability and high fluorescence quantum yield, this compound has become an indispensable tool in a wide array of life science and drug discovery applications. Its strong absorption of light in the yellow-orange region of the spectrum and subsequent emission of bright red fluorescence make it ideal for various fluorescence-based techniques. This guide provides an in-depth overview of this compound, including its core properties, detailed experimental protocols for its use, and a visualization of its application in studying cellular signaling pathways.

Core Photophysical and Chemical Properties

This compound is characterized by its robust and reliable performance in demanding fluorescence applications. The key quantitative data for this dye are summarized in the table below, providing a clear comparison of its essential characteristics.

PropertyValueReference
Excitation Maximum (λex) 563 - 564 nm[1][2][3]
Emission Maximum (λem) 590 - 592 nm[1][2][3]
Molar Absorptivity (εmax) 1.2 x 10^5 M⁻¹cm⁻¹[1][2]
Fluorescence Quantum Yield (Φf) 0.90 (90%)[1][2]
Fluorescence Lifetime (τfl) 3.4 - 4.0 ns[1][2]
Molecular Weight (MW) ~708 g/mol (NHS ester)[1]
Solubility Soluble in DMF, DMSO, ethanol, methanol[1]

Experimental Protocols

This compound is available with various reactive groups to enable covalent labeling of a wide range of biomolecules. The two most common forms are the N-hydroxysuccinimide (NHS) ester, for labeling primary amines, and the maleimide derivative, for labeling free sulfhydryl groups.

Antibody Labeling with this compound NHS Ester

This protocol describes the covalent labeling of an antibody with this compound NHS ester, targeting primary amine groups (e.g., lysine residues).

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Antibody Preparation: Dissolve the antibody in bicarbonate buffer at a concentration of 2 mg/mL.[1] If the antibody is in a buffer containing amines (e.g., Tris), it must be dialyzed against PBS.[1]

  • Dye Solution Preparation: Immediately before use, dissolve this compound NHS ester in DMF or DMSO to a concentration of 1-2 mg/mL.[1]

  • Conjugation Reaction: Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution.[2] Incubate the reaction for 1 hour at room temperature with continuous stirring, protected from light.

  • Purification: Separate the labeled antibody from unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with PBS.[1] The first colored band to elute is the labeled antibody.

  • Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).

Protein Labeling with this compound Maleimide

This protocol outlines the labeling of proteins with free sulfhydryl groups using this compound maleimide.

Materials:

  • Protein solution (50-100 µM in a suitable buffer, pH 7.0-7.5, e.g., phosphate buffer)

  • This compound maleimide

  • Anhydrous DMF or DMSO

  • Reducing agent (e.g., DTT or TCEP), if necessary

  • Purification column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in a suitable buffer at a pH of 7.0-7.5.[4] If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of a reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before adding the dye.[4]

  • Dye Solution Preparation: Prepare a stock solution of this compound maleimide in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the dye to the protein solution.[4] Let the reaction proceed for 2 hours at room temperature or overnight at 4°C in the dark.[4]

  • Quenching (Optional): Add a low molecular weight thiol (e.g., glutathione) to consume any excess unreacted maleimide.[4]

  • Purification: Purify the labeled protein from the unreacted dye and quenching agent using a gel filtration column.

Application in Immunofluorescence

This compound-conjugated antibodies are widely used in immunofluorescence (IF) to visualize the localization of specific proteins within cells. The following is a general protocol for indirect immunofluorescence.

Materials:

  • Cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody (unlabeled)

  • This compound-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Cell Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 10 minutes. This step is necessary for intracellular targets.

  • Blocking: Wash the cells three times with PBS and then block with 5% normal goat serum in PBS for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody in the blocking solution and incubate with the cells for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells three times with PBS. Dilute the this compound-conjugated secondary antibody in the blocking solution and incubate for 1 hour at room temperature in the dark.

  • Mounting and Imaging: Wash the cells three times with PBS. Mount the coverslips onto microscope slides using an appropriate mounting medium. The cells are now ready for visualization using a fluorescence microscope with appropriate filters for this compound (Excitation: ~560 nm, Emission: ~590 nm).

Visualization of Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided below to illustrate a typical antibody labeling workflow and the application of this compound in studying a cellular signaling pathway.

AntibodyLabelingWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC cluster_final Final Product Antibody Antibody in Amine-Free Buffer Conjugation Conjugation Reaction (1 hr, RT, dark) Antibody->Conjugation Dye This compound NHS Ester in DMSO/DMF Dye->Conjugation Purification Gel Filtration (Sephadex G-25) Conjugation->Purification QC DOL Calculation (A280 & A564) Purification->QC LabeledAb This compound-Labeled Antibody QC->LabeledAb

Caption: Workflow for labeling an antibody with this compound NHS ester.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_visualization Visualization with this compound EGF EGF EGFR EGFR EGF->EGFR Binds & Activates Grb2_Sos Grb2-SOS EGFR->Grb2_Sos Recruits PrimaryAb Primary Antibody (anti-EGFR) EGFR->PrimaryAb Targeted by Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription SecondaryAb Secondary Antibody (this compound conjugate) PrimaryAb->SecondaryAb Detected by

Caption: EGFR signaling pathway and its visualization using this compound.

References

ATTO 565: An In-depth Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An exhaustive examination of the photophysical properties, experimental applications, and relevant signaling pathways associated with the fluorescent dye ATTO 565.

This compound, a rhodamine-based fluorescent dye, has emerged as a powerful tool in cellular and molecular biology research due to its exceptional photophysical characteristics. Its high fluorescence quantum yield, significant molar extinction coefficient, and robust photostability make it an ideal candidate for a wide range of fluorescence-based applications, from standard microscopy to advanced super-resolution imaging. This technical guide provides a comprehensive overview of this compound, detailing its core properties, experimental protocols for its use, and its application in elucidating complex biological signaling pathways.

Core Photophysical and Chemical Properties

This compound is characterized by its strong absorption in the yellow-green region of the spectrum and its bright orange-red fluorescence. These properties, along with its excellent thermal and photostability, contribute to its utility in demanding imaging applications.[1] The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and comparison with other fluorophores.

PropertyValue
Maximum Excitation Wavelength (λex)563-564 nm[2][3]
Maximum Emission Wavelength (λem)590-592 nm[2][3]
Molar Extinction Coefficient (ε)1.2 x 10⁵ M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)90%[3]
Fluorescence Lifetime (τ)4.0 ns
Molecular Weight (NHS ester)708.11 g/mol
Correction Factor (CF₂₈₀)0.12

Experimental Protocols

The utility of this compound extends across a multitude of experimental techniques. The following sections provide detailed methodologies for some of its key applications.

Protein and Oligonucleotide Labeling with this compound NHS Ester

This compound is commonly supplied as an N-hydroxysuccinimide (NHS) ester, which readily reacts with primary amines on proteins and amino-modified oligonucleotides to form stable amide bonds.

Materials:

  • This compound NHS ester

  • Protein or amino-modified oligonucleotide of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment

Protocol:

  • Preparation of Protein/Oligonucleotide: Dissolve the protein at a concentration of 2 mg/mL in the amine-free buffer.[4] Ensure the solution is free of amine-containing substances like Tris or glycine. For oligonucleotides, prepare a 0.1 mM solution in a similar buffer.

  • Preparation of Dye Stock Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein or oligonucleotide solution.[5] Incubate the reaction for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification of the Conjugate: Remove the unreacted dye by size-exclusion chromatography or dialysis. The first colored fraction to elute will be the labeled conjugate.

  • Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for protein) and 564 nm (for this compound).

Immunofluorescence for Stimulated Emission Depletion (STED) Microscopy

This compound is an excellent fluorophore for STED microscopy, a super-resolution technique that overcomes the diffraction limit of light.[6][7]

Materials:

  • Cells grown on #1.5 coverslips (0.170 mm thickness)

  • Fixative (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% BSA in PBS)

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to this compound

  • Mounting medium with a refractive index of ~1.518 (e.g., 97% 2,2'-thiodiethanol - TDE)

Protocol:

  • Cell Fixation: Fix the cells with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Permeabilization: If targeting intracellular proteins, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.

  • Blocking: Block non-specific antibody binding by incubating in blocking buffer for 1 hour.

  • Primary Antibody Incubation: Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature in the dark.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip on a microscope slide using a high-refractive-index mounting medium suitable for STED imaging.

Single-Molecule Förster Resonance Energy Transfer (smFRET)

smFRET allows for the study of conformational dynamics and interactions of single molecules. This compound can serve as an excellent FRET acceptor when paired with a suitable donor fluorophore.

Materials:

  • This compound-labeled biomolecule (acceptor)

  • Donor-labeled biomolecule (e.g., with ATTO 488)

  • Total Internal Reflection Fluorescence (TIRF) microscope

  • Passivated glass coverslips (e.g., PEG-coated)

  • Imaging buffer

Protocol:

  • Surface Passivation: Prepare a clean glass coverslip and passivate the surface to minimize non-specific binding.

  • Immobilization: Immobilize the labeled biomolecules on the passivated surface at a low density suitable for single-molecule imaging.

  • Imaging Setup: Mount the coverslip on the TIRF microscope.

  • Data Acquisition: Excite the donor fluorophore with the appropriate laser line (e.g., 488 nm for ATTO 488). Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and emission filters. Acquire a time series of images with a sensitive camera.

  • Data Analysis: Identify single-molecule spots and extract the fluorescence intensity time traces for both the donor and acceptor. Calculate the FRET efficiency (E) over time using the formula: E = I_A / (I_D + I_A), where I_A and I_D are the acceptor and donor intensities, respectively.

Application in Signaling Pathways

This compound has proven invaluable in dissecting complex cellular signaling pathways. Its brightness and photostability enable the visualization of dynamic molecular events in live cells.

Epidermal Growth Factor Receptor (EGFR) Signaling

The EGFR signaling pathway is a crucial regulator of cell proliferation, differentiation, and survival.[2] Dysregulation of this pathway is often implicated in cancer. This compound can be used to label EGF and visualize its binding to EGFR, subsequent receptor dimerization, and internalization.[8]

The workflow for studying EGFR signaling using this compound-labeled EGF is as follows:

EGFR_Signaling_Workflow cluster_preparation Preparation cluster_experiment Live-Cell Imaging cluster_analysis Analysis EGF EGF Protein Labeled_EGF This compound-EGF EGF->Labeled_EGF Labeling ATTO565 This compound-NHS ATTO565->Labeled_EGF Incubation Incubate cells with This compound-EGF Labeled_EGF->Incubation Cells Cells expressing EGFR Cells->Incubation Imaging TIRF or Confocal Microscopy Incubation->Imaging Binding Receptor Binding Imaging->Binding Dimerization Dimerization Binding->Dimerization Internalization Internalization Dimerization->Internalization

Caption: Workflow for studying EGFR signaling using this compound-labeled EGF.

A more detailed view of the EGFR signaling cascade initiated by ligand binding is presented below:

EGFR_Signaling_Pathway EGF EGF (labeled with this compound) EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer EGFR Dimer EGFR_mono->EGFR_dimer Dimerization Autophosphorylation Autophosphorylation EGFR_dimer->Autophosphorylation Grb2 Grb2 Autophosphorylation->Grb2 Recruitment Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, etc. ERK->Proliferation

Caption: The EGFR signaling pathway initiated by EGF binding.

G-Protein Coupled Receptor (GPCR) Signaling

GPCRs constitute a large family of transmembrane receptors that play a central role in signal transduction. This compound can be used in FRET-based assays to study the interaction between GPCRs and their cognate G-proteins.[6][9]

The following diagram illustrates a typical experimental workflow for a GPCR-G protein interaction FRET assay:

GPCR_FRET_Workflow cluster_labeling Labeling cluster_reconstitution Reconstitution cluster_measurement FRET Measurement cluster_interpretation Interpretation GPCR GPCR (tagged with Donor, e.g., ATTO 488) Membrane Reconstitute into cell membrane or nanodiscs GPCR->Membrane G_protein G-protein (labeled with this compound - Acceptor) G_protein->Membrane Baseline Measure Baseline FRET Ligand_add Add Ligand Baseline->Ligand_add FRET_change Measure FRET Change Ligand_add->FRET_change Interaction Increased FRET indicates GPCR-G protein interaction FRET_change->Interaction

Caption: Workflow for a GPCR-G protein interaction FRET assay.

Conclusion

This compound is a versatile and robust fluorescent dye with exceptional photophysical properties that make it a valuable tool for a wide array of applications in life sciences and drug discovery. Its high quantum yield, photostability, and suitability for advanced imaging techniques empower researchers to investigate complex biological processes with high sensitivity and resolution. The detailed protocols and workflow diagrams provided in this guide serve as a comprehensive resource for the effective utilization of this compound in elucidating the intricacies of cellular function and signaling.

References

An In-Depth Technical Guide to ATTO 565 for Single-Molecule Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the fluorescent dye ATTO 565, focusing on its application in single-molecule detection. This compound, a rhodamine-based dye, is renowned for its exceptional photophysical properties, making it a preferred choice for advanced microscopy techniques such as single-molecule Förster Resonance Energy Transfer (smFRET), Photoactivated Localization Microscopy (PALM), and direct Stochastic Optical Reconstruction Microscopy (dSTORM).[1][2][3][4] Its high fluorescence quantum yield, robust photostability, and strong absorption characteristics are critical for detecting the faint signals emitted from individual molecules.[1][5][6][7]

Core Photophysical Properties of this compound

The performance of a fluorophore in single-molecule studies is dictated by its photophysical parameters. This compound exhibits properties that are highly advantageous for these demanding applications.[3] The key quantitative data for this compound are summarized below.

PropertyValueReference(s)
Maximum Absorption (λabs) 564 nm[3][8]
Maximum Emission (λem) 590 nm[1][3][8]
Molar Extinction Coefficient (ε) 120,000 M-1cm-1[1][3][8][9]
Fluorescence Quantum Yield (Φ) 90%[3][6][8][9][10]
Fluorescence Lifetime (τ) 4.0 ns[3][8][9][11]
Correction Factor (CF280) 0.12[3][4]
Molecular Weight (NHS ester) 708.11 g/mol [3][9]

Photostability and Blinking

For single-molecule experiments that require long observation times, photostability—the fluorophore's resistance to light-induced degradation—is paramount. This compound is recognized for its high thermal and photostability.[1][5][6][8] However, like most fluorophores, it is susceptible to photobleaching and "blinking" (intermittent fluorescence) under intense laser illumination.[1][6][10] Blinking involves transitions to transient non-fluorescent (dark) states, which can be reversible.[12] These dark states can arise from intersystem crossing to the triplet state or the formation of radical ions.[10][12] Understanding these phenomena is crucial for accurate data interpretation in single-molecule traces.

Photobleaching_Blinking ON Fluorescent (On State) DARK Transient Dark State (Blinking) ON->DARK k_on->dark BLEACHED Photobleached (Permanent Off) ON->BLEACHED k_bleach DARK->ON k_dark->on DARK->BLEACHED k_bleach_dark

Caption: Simplified state diagram of fluorophore blinking and photobleaching.

Experimental Protocols

Detailed methodologies are essential for reproducible single-molecule experiments. The following sections provide protocols for common applications of this compound.

This protocol outlines a general procedure for conjugating this compound N-hydroxysuccinimidyl (NHS) ester to proteins.[9] NHS esters react efficiently with primary amines (e.g., lysine residues) at a pH of 8.0-9.0 to form stable amide bonds.[9]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 2-5 mg/mL.[4][9] Ensure the buffer is free from amine-containing substances like Tris or glycine.[4]

  • Dye Preparation: Prepare a stock solution of this compound NHS ester in anhydrous DMF or DMSO at 1-2 mg/mL immediately before use.[4]

  • Conjugation Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.[8]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored band to elute is the this compound-protein conjugate.[9]

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[8]

This protocol describes a typical workflow for an smFRET experiment using immobilized molecules on a glass surface, imaged via Total Internal Reflection Fluorescence (TIRF) microscopy.[3][13]

Materials:

  • This compound-labeled biomolecule (Donor) and an appropriate acceptor-labeled biomolecule (e.g., ATTO 647N).

  • Microscope coverslips and slides.

  • Surface passivation reagents (e.g., PEG).

  • Immobilization reagents (e.g., biotin-streptavidin).

  • TIRF microscope with a 561 nm laser for donor excitation.

  • Sensitive camera (e.g., EMCCD).

  • Imaging buffer with an oxygen-scavenging system.

Procedure:

  • Surface Passivation: Thoroughly clean a glass coverslip and passivate its surface (e.g., with polyethylene glycol, PEG) to minimize non-specific binding of the labeled molecules.[3]

  • Immobilization: Immobilize the labeled biomolecules on the passivated surface at a very low concentration, ensuring that individual molecules are spatially well-separated.[3]

  • Imaging Setup: Mount the coverslip on the TIRF microscope. The TIRF setup creates an evanescent field that excites only the molecules near the surface, significantly reducing background fluorescence.[13]

  • Data Acquisition: Excite the this compound donor dye using a 561 nm laser. Simultaneously collect the fluorescence emission from both the donor and acceptor channels using appropriate dichroic mirrors and emission filters. Acquire a time-series of images (a "movie") with a sensitive camera.[3]

  • Data Analysis:

    • Identify the positions of single molecules in the images.

    • Extract the fluorescence intensity time traces for both the donor (ID) and acceptor (IA) at each position.[3]

    • Calculate the FRET efficiency (E) for each time point using the formula: E = IA / (ID + IA).[3]

    • Analyze the resulting FRET trajectories to study the conformational dynamics of the biomolecule.[3]

This protocol provides a general workflow for dSTORM imaging of structures labeled with this compound.[3]

Materials:

  • Sample with this compound-labeled molecules.

  • dSTORM imaging buffer: Typically contains a thiol (e.g., β-mercaptoethanol) and an oxygen-scavenging system to promote photoswitching.[3]

  • Super-resolution microscope capable of dSTORM.

Procedure:

  • Sample Preparation: Prepare the biological sample with the this compound-labeled molecules of interest.

  • Imaging: Mount the sample on the microscope. Illuminate the sample with a high-power 561 nm laser to drive most of the this compound molecules into a stable dark state.[3]

  • Acquisition: A small, stochastic fraction of molecules will spontaneously return to the fluorescent state. Capture their emission over a long series of thousands of image frames until a sufficient density of single-molecule events is recorded.[3]

  • Data Analysis: Process the image series with specialized localization software. The software determines the precise center coordinates of each single-molecule fluorescence event.[3]

  • Image Reconstruction: Combine the coordinates from all frames to reconstruct a super-resolved image of the underlying structure.

Key Workflows and Concepts in Diagrammatic Form

Visualizing complex processes and workflows can significantly aid in understanding. The following diagrams, created using the DOT language, illustrate fundamental concepts and experimental pipelines relevant to the use of this compound.

Jablonski_Diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet) S0->S1 Absorption (564 nm) S1->S0 Fluorescence (590 nm) S1->S0 Internal Conversion (non-radiative) T1 T₁ (Excited Triplet) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence (slow)

Caption: Jablonski diagram for this compound illustrating key photophysical transitions.

Protein_Labeling_Workflow A Prepare Protein in Amine-Free Buffer (pH 8.3) C Mix Protein and Dye (Molar Excess of Dye) A->C B Dissolve this compound NHS Ester in Anhydrous DMSO B->C D Incubate for 1 hr at Room Temp (Protect from Light) C->D E Purify via Size-Exclusion Chromatography D->E F Characterize Conjugate (Determine DOL) E->F

Caption: Experimental workflow for labeling proteins with this compound NHS ester.

smFRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_ana Data Analysis A Clean & Passivate Microscope Coverslip (PEG) B Immobilize Labeled Molecules at Low Density A->B C Mount Sample on TIRF Microscope B->C D Excite Donor (561 nm Laser) & Collect Donor/Acceptor Emission C->D E Acquire Time-Lapse Image Series (Movie) D->E F Identify Single Molecules & Extract Intensity Traces E->F G Calculate FRET Efficiency vs. Time F->G H Analyze FRET Trajectories for Conformational Dynamics G->H

Caption: Workflow for a single-molecule FRET (smFRET) experiment.

References

ATTO 565: A Technical Guide for Super-Resolution Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565, a fluorescent dye belonging to the rhodamine family, has emerged as a powerful tool in the realm of super-resolution microscopy.[1][2][3] Its exceptional photophysical properties, including high fluorescence quantum yield, strong absorption, and remarkable photostability, make it an ideal candidate for advanced imaging techniques that surpass the diffraction limit of light.[1][2][4][5][6] This technical guide provides an in-depth overview of this compound's applications in super-resolution microscopy, complete with quantitative data, detailed experimental protocols, and visualizations of experimental workflows.

This compound is particularly well-suited for single-molecule detection and various super-resolution modalities, including Stimulated Emission Depletion (STED), Photoactivated Localization Microscopy (PALM), and Stochastic Optical Reconstruction Microscopy (STORM).[5][6] Its utility also extends to other fluorescence-based applications such as Flow Cytometry (FACS) and Fluorescence In-Situ Hybridization (FISH).[5][6]

Core Photophysical Properties of this compound

The performance of a fluorophore in super-resolution microscopy is dictated by its photophysical characteristics. This compound exhibits a suite of properties that contribute to its efficacy in generating high-resolution images. A summary of these key quantitative data points is presented below for easy reference and comparison.

PropertyValueReference(s)
Maximum Excitation (λex)563 - 564 nm[2][3]
Maximum Emission (λem)590 - 592 nm[2][3]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M⁻¹cm⁻¹[2][3]
Fluorescence Quantum Yield (Φf)90%[2][3]
Fluorescence Lifetime (τfl)4.0 ns[7]
Molecular Weight (NHS ester)708.11 g/mol [7]
Correction Factor (CF280)0.12[7]

Super-Resolution Microscopy Applications and Protocols

This compound has been successfully employed in a variety of super-resolution techniques to visualize cellular structures and molecular processes with nanoscale precision.

Stimulated Emission Depletion (STED) Microscopy

This compound is an excellent dye for STED microscopy due to its high photostability, which allows it to withstand the high laser intensities required for this technique.[2][8] It has been used for immunofluorescence staining to visualize subcellular structures with remarkable clarity.[2][3][8]

This protocol provides a general framework for immunofluorescence staining of mammalian cells using this compound-conjugated secondary antibodies.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • Fixative solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% Bovine Serum Albumin in PBS)

  • Primary antibody (specific to the target of interest)

  • This compound-conjugated secondary antibody

  • Mounting medium

Procedure:

  • Fixation: Wash cells with PBS and then fix with 4% paraformaldehyde for 10-15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS.

  • Permeabilization: Incubate the cells with permeabilization buffer for 10 minutes to allow antibody access to intracellular targets.

  • Washing: Wash the cells three times with PBS.

  • Blocking: Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer and incubate with the cells for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the cells three times with PBS.

  • Secondary Antibody Incubation: Dilute the this compound-conjugated secondary antibody in blocking buffer and incubate for 1 hour at room temperature, protected from light.

  • Washing: Wash the cells three times with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using a suitable mounting medium.

STED Imaging Parameters:

  • Excitation Laser: ~561 nm

  • STED Laser: A donut-shaped beam at a wavelength that efficiently depletes the excited state of this compound (e.g., 660 nm or 775 nm) is used.[9][10] The power of the STED laser is significantly higher than the excitation laser.[2]

  • Detection: Fluorescence emission is collected in the range of ~580-640 nm.

STED_Workflow cluster_sample_prep Sample Preparation cluster_imaging STED Imaging Fixation Cell Fixation Permeabilization Permeabilization Fixation->Permeabilization Blocking Blocking Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb This compound Secondary Ab Incubation PrimaryAb->SecondaryAb Mounting Mounting SecondaryAb->Mounting Excitation Excitation (e.g., 561 nm) Mounting->Excitation Depletion STED Depletion (e.g., 775 nm) Excitation->Depletion Detection Signal Detection Depletion->Detection Image Super-Resolved Image Detection->Image

Figure 1. Experimental workflow for STED microscopy.

Photoactivated Localization Microscopy (PALM) and Stochastic Optical Reconstruction Microscopy (STORM)

In PALM and dSTORM, the photoswitching properties of fluorophores are exploited to temporally separate the emission of individual molecules. This compound can be induced to photoswitch into a dark state, allowing for the localization of single molecules with high precision.[7]

This protocol outlines a general procedure for PALM/dSTORM imaging of structures labeled with this compound.

Materials:

  • Sample with this compound-labeled molecules

  • Super-resolution microscope capable of PALM/dSTORM

  • dSTORM Imaging Buffer: This typically includes a thiol-containing compound (e.g., β-mercaptoethanol or cysteamine (MEA)) and an oxygen scavenging system (e.g., GLOX).[7][11][12]

Procedure:

  • Sample Preparation: Prepare the sample with molecules of interest labeled with this compound.

  • Mounting: Mount the sample on the microscope.

  • Imaging:

    • Illuminate the sample with a high-power excitation laser (e.g., 561 nm) to drive most of the this compound molecules into a dark, non-fluorescent state.[7]

    • A low-power activation laser (e.g., 405 nm) can be used to sparsely reactivate individual molecules back to a fluorescent state.

    • Acquire a long series of images (thousands of frames) to capture the fluorescence from many individual stochastic switching events.[7]

  • Data Analysis: Process the image series using localization software to determine the precise coordinates of each detected single-molecule event. Reconstruct the final super-resolved image from these localizations.

PALM_STORM_Workflow cluster_imaging_cycle Imaging Cycle (Repeated) cluster_reconstruction Image Reconstruction Activation Sparse Activation (405 nm) Excitation Excitation (561 nm) Activation->Excitation Localization Single Molecule Localization Excitation->Localization Bleaching Photobleaching/Dark State Localization->Bleaching Coordinates Compile Molecule Coordinates Localization->Coordinates Bleaching->Activation Next Cycle SuperResImage Generate Super-Resolved Image Coordinates->SuperResImage

Figure 2. Workflow for PALM/dSTORM super-resolution imaging.

Visualization of Signaling Pathways

This compound has been instrumental in elucidating complex biological signaling pathways at the molecular level. Its brightness and stability are crucial for tracking the dynamics of individual proteins.

Epidermal Growth Factor Receptor (EGFR) Dimerization

The dimerization of EGFR upon ligand binding is a critical step in initiating downstream signaling cascades. This compound can be used to label Epidermal Growth Factor (EGF) to visualize this process in living cells.

This workflow describes the labeling of EGF with this compound and its use in imaging EGFR dimerization.

Procedure:

  • EGF Labeling:

    • Dissolve recombinant human EGF and this compound NHS ester in appropriate buffers.

    • Mix the EGF and this compound NHS ester in a labeling buffer with a pH of 8.0-9.0 and incubate at room temperature.[1]

    • Purify the this compound-EGF conjugate using size-exclusion chromatography.[1]

  • Live Cell Imaging:

    • Culture cells that express EGFR.

    • Add the purified this compound-EGF to the cell culture.

    • Image the cells using a fluorescence microscope suitable for single-molecule tracking, such as a Total Internal Reflection Fluorescence (TIRF) microscope.

  • Data Analysis:

    • Analyze the acquired image series to track the movement of individual this compound-EGF molecules bound to EGFR on the cell surface.

    • Observe co-localization and co-tracking of fluorescent spots to identify dimerization events.

EGFR_Signaling cluster_labeling EGF Labeling cluster_cell_imaging Live Cell Imaging cluster_analysis Data Analysis EGF EGF Conjugation Conjugation Reaction EGF->Conjugation ATTO565 This compound NHS Ester ATTO565->Conjugation Purification Purification Conjugation->Purification Labeled_EGF This compound-EGF Purification->Labeled_EGF Incubation Incubate with this compound-EGF Labeled_EGF->Incubation Cells Cells Expressing EGFR Cells->Incubation Microscopy TIRF Microscopy Incubation->Microscopy Tracking Single-Molecule Tracking Microscopy->Tracking Dimerization EGFR Dimerization Analysis Tracking->Dimerization

Figure 3. Workflow for visualizing EGFR dimerization using this compound-labeled EGF.

G-Protein Coupled Receptor (GPCR) Signaling

This compound has also been used to study the interaction between G-protein coupled receptors (GPCRs) and their associated G proteins, providing insights into the kinetics of this crucial signaling event.[2][8]

Conclusion

This compound is a versatile and robust fluorescent dye that has proven to be invaluable for super-resolution microscopy. Its exceptional photophysical properties, including high quantum yield and photostability, enable researchers to visualize cellular structures and dynamic molecular processes with unprecedented detail. The detailed protocols and workflows provided in this guide serve as a starting point for harnessing the power of this compound in your own research, pushing the boundaries of what is visible in the microscopic world.

References

Navigating the Solubility Landscape of ATTO 565 Dye: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of fluorescent dyes is paramount for successful experimental design and execution. This in-depth guide focuses on ATTO 565, a popular rhodamine-based dye, providing a comprehensive overview of its solubility in various solvents, detailed experimental protocols for its use, and a logical framework for solvent selection.

This compound is prized for its high fluorescence quantum yield, photostability, and strong absorption, making it a workhorse in applications ranging from single-molecule detection to high-resolution microscopy.[1][2][3] However, its solubility, particularly that of its commonly used N-hydroxysuccinimide (NHS) ester derivative, requires careful consideration to ensure optimal performance in labeling reactions and other applications.

Quantitative Solubility Data

While precise quantitative solubility data for this compound in various solvents is not extensively published, a qualitative and semi-quantitative understanding can be gleaned from manufacturer's technical data sheets and other scientific resources. The following table summarizes the available information on the solubility of this compound and its derivatives.

SolventThis compound (General)This compound NHS EsterThis compound AzideThis compound Streptavidin Conjugate
Water Moderately hydrophilic[1][4]Low water solubility[5][6]Good[7]Readily soluble[8]
Dimethylformamide (DMF) Soluble[1]Soluble[1][2][9]Good[7]Not specified
Dimethyl sulfoxide (DMSO) Soluble[2][3][10]Soluble[1][2][9]Good[7]Not specified
Ethanol Soluble[1][3][11][12]Soluble[9]Not specifiedNot specified
Methanol Soluble[1][13]Soluble[9]Not specifiedNot specified

Key Observations:

  • The parent this compound dye is described as moderately hydrophilic.[1][4]

  • The widely used this compound NHS ester exhibits low solubility in aqueous solutions, necessitating the use of organic solvents for preparing stock solutions.[5][6]

  • Polar aprotic solvents such as DMF and DMSO are the recommended and most commonly used solvents for dissolving this compound NHS ester to prepare concentrated stock solutions for labeling reactions.[1][2][9]

  • Alcohols like ethanol and methanol are also effective solvents for this compound and its NHS ester.[1][9][13]

  • Modifications to the dye, such as the introduction of an azide group or conjugation to streptavidin, can significantly enhance its water solubility.[7][8]

Experimental Protocols

Precise and reliable experimental protocols are critical for the successful use of this compound. The following sections provide detailed methodologies for the preparation of stock solutions and for labeling proteins and oligonucleotides with this compound NHS ester.

Preparation of this compound NHS Ester Stock Solution

Objective: To prepare a concentrated stock solution of this compound NHS ester for subsequent use in labeling reactions.

Materials:

  • This compound NHS ester

  • Anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Protocol:

  • Allow the vial containing the lyophilized this compound NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

  • Dissolve the this compound NHS ester in anhydrous and amine-free DMF or DMSO to a desired concentration, for example, 2 mg/mL.[1]

  • This stock solution should be prepared immediately before use to ensure the reactivity of the NHS ester.[1]

  • For storage, it is recommended to divide the stock solution into single-use aliquots and store them at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protein Labeling with this compound NHS Ester

Objective: To covalently label a protein with this compound NHS ester.

Materials:

  • Protein to be labeled

  • Bicarbonate buffer (0.1 M, pH 8.3)

  • This compound NHS ester stock solution (in DMF or DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Protocol:

  • Dissolve the protein in bicarbonate buffer (0.1 M, pH 8.3) to a concentration of approximately 2 mg/mL. The protein solution must be free of any amine-containing substances like Tris or glycine.[1]

  • Add the this compound NHS ester stock solution to the protein solution. A common starting point is a 2-fold molar excess of the reactive dye to the protein.[1]

  • Incubate the reaction mixture at room temperature for 30 to 60 minutes with constant or repeated stirring.[1]

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).[1] The first fluorescent band to elute is typically the labeled protein.

Oligonucleotide Labeling with this compound NHS Ester

Objective: To label an amine-modified oligonucleotide with this compound NHS ester.

Materials:

  • Amine-modified oligonucleotide

  • Carbonate buffer (0.2 M, pH 8-9)

  • This compound NHS ester stock solution (5 mg/mL in anhydrous DMF)

  • Gel filtration or reversed-phase HPLC for purification

Protocol:

  • Prepare a 0.1 mM solution of the amino-modified oligonucleotide in carbonate buffer (0.2 M, pH 8-9).[1]

  • Prepare a 5 mg/mL solution of activated this compound NHS ester in anhydrous DMF.[1]

  • Add approximately 50 µL of the oligonucleotide solution to 30 µL of the label solution.[1]

  • Incubate the reaction at room temperature for 2 hours with shaking.[1]

  • Purify the labeled oligonucleotide from the free dye using gel filtration or reversed-phase HPLC.[1]

Logical Workflow for Solvent Selection

The choice of solvent for this compound is dictated by the specific application. The following diagram illustrates a logical workflow for selecting an appropriate solvent.

Solvent_Selection_Workflow start Start: Need to use this compound application Define Application start->application stock_solution Preparing Stock Solution (NHS Ester) application->stock_solution Labeling Reaction aqueous_buffer Working in Aqueous Buffer (e.g., imaging, assay) application->aqueous_buffer Final Application organic_solvent Select Anhydrous, Amine-Free DMF or DMSO stock_solution->organic_solvent check_derivative Consider Dye Derivative aqueous_buffer->check_derivative end Proceed with Experiment organic_solvent->end use_modified Use Water-Soluble Derivative (e.g., Azide, Streptavidin Conjugate) check_derivative->use_modified High water solubility needed use_cosolvent Use Minimal Amount of Organic Co-solvent (from stock solution) check_derivative->use_cosolvent Using NHS ester use_modified->end use_cosolvent->end

Caption: Logical workflow for selecting a suitable solvent for this compound dye based on the intended application.

This guide provides a foundational understanding of the solubility of this compound and practical guidance for its use. For any specific application, it is always recommended to consult the manufacturer's most recent technical data sheets and perform small-scale pilot experiments to optimize conditions. By carefully considering the solvent and experimental protocol, researchers can fully leverage the exceptional properties of this compound in their scientific endeavors.

References

ATTO 565 NHS Ester: A Technical Guide for Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 565 NHS ester, a high-performance fluorescent dye widely utilized for the covalent labeling of proteins and other biomolecules. This document outlines the core photophysical and physicochemical properties of the dye, detailed experimental protocols for protein conjugation, and methods for characterizing the final labeled product.

Core Properties of this compound NHS Ester

This compound is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2][3][4] The N-hydroxysuccinimide (NHS) ester functional group facilitates the covalent attachment of the dye to primary and secondary amines, such as the N-terminus of a polypeptide chain or the side chain of lysine residues, forming a stable amide bond.[2][5] This makes it a reliable and versatile tool for a variety of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[3][6]

Photophysical & Physicochemical Data

The key spectral and physical properties of this compound NHS ester are summarized in the tables below, providing essential data for experimental design and analysis.

PropertyValueReferences
Excitation Maximum (λex)564 nm[1][2][3]
Emission Maximum (λem)590 nm[1][2][3]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1][2][3]
Fluorescence Quantum Yield (Φ)0.90[1][2][3]
Fluorescence Lifetime (τ)4.0 ns[1][2][3]
PropertyValueReferences
Molecular Weight708.11 g/mol [2][7]
SolubilitySoluble in DMF and DMSO; low water solubility[2]
ReactivityReacts with primary and secondary amines at pH 8.0-9.0[2][5]
StorageStore at -20°C, protected from light and moisture[2]

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol outlines a general procedure for labeling proteins with this compound NHS ester. Optimal conditions may need to be determined empirically for each specific protein.

1. Reagent Preparation

  • Protein Solution:

    • Dissolve the protein in an amine-free buffer at a concentration of 1-10 mg/mL.[8]

    • Recommended buffers include 0.1 M sodium bicarbonate or 0.1 M phosphate buffer, with an optimal pH of 8.3-8.5.[8]

    • Crucially, avoid buffers containing primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester. [3][8] If the protein is in a Tris-containing buffer, it must be dialyzed against a suitable amine-free buffer like PBS.[3]

  • This compound NHS Ester Stock Solution:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous, amine-free DMF or DMSO to a concentration of 1-10 mg/mL.[2][3]

2. Conjugation Reaction

  • Add a 5 to 20-fold molar excess of the reactive dye to the protein solution.[2] The optimal dye-to-protein ratio should be determined empirically for each protein.[3]

  • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[2][9]

3. Purification of the Labeled Protein

  • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).[1][3]

  • The first colored fraction to elute contains the conjugated protein.[1][3]

4. Characterization of the Conjugate: Determining the Degree of Labeling (DOL)

The degree of labeling (DOL), or the dye-to-protein ratio, is a critical parameter for ensuring the quality and consistency of the labeled conjugate.[8] The DOL can be determined by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[1]

The following formula can be used to calculate the DOL:

Where:

  • A_max is the absorbance of the conjugate at 564 nm.

  • A_280 is the absorbance of the conjugate at 280 nm.

  • ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).

  • ε_dye is the molar extinction coefficient of this compound at 564 nm (120,000 M⁻¹cm⁻¹).[8]

  • CF_280 is the correction factor for the absorbance of the dye at 280 nm (0.12).[8]

Parameter for DOL CalculationValueReferences
Molar Extinction Coefficient (ε_dye)120,000 M⁻¹cm⁻¹[8]
Correction Factor at 280 nm (CF_280)0.12[8]

Visualizing the Workflow and Chemistry

To further elucidate the process, the following diagrams illustrate the experimental workflow for protein labeling and the fundamental chemical reaction.

protein_labeling_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Protein in Amine-Free Buffer (pH 8.3-8.5) Incubation Incubate 1 hour at Room Temperature (Protected from Light) Protein_Solution->Incubation Dye_Solution This compound NHS Ester in DMSO or DMF Dye_Solution->Incubation Purification Size-Exclusion Chromatography Incubation->Purification Analysis Determine Degree of Labeling (DOL) Purification->Analysis

A flowchart of the protein labeling workflow using this compound NHS ester.

References

ATTO 565 Maleimide for Cysteine Labeling: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of ATTO 565 maleimide, a fluorescent probe widely utilized for the specific labeling of cysteine residues in proteins and other biomolecules. This document details the dye's properties, the underlying chemistry of the labeling reaction, detailed experimental protocols, and troubleshooting guidance.

Core Principles: The Thiol-Maleimide Reaction

The specific labeling of cysteine residues with this compound maleimide is achieved through a Michael addition reaction.[1][2] In this reaction, the nucleophilic thiol group of a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring.[3] This results in the formation of a stable, covalent thioether bond, effectively conjugating the fluorescent dye to the protein.[1] This reaction is highly selective for thiols, especially within a pH range of 6.5 to 7.5, where it is approximately 1,000 times faster than the reaction with amines.[1][2]

Properties of this compound Maleimide

This compound is a rhodamine-based fluorescent dye known for its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[4][5][6] These characteristics make it particularly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., STED, PALM, dSTORM), and flow cytometry.[5][6][7]

Quantitative Data Summary

PropertyValueReference
Molecular Weight733 g/mol [5]
Excitation Maximum (λabs)564 nm[5]
Emission Maximum (λfl)590 nm[5]
Molar Extinction Coefficient (εmax)1.2 x 10^5 M^-1 cm^-1[5]
Fluorescence Quantum Yield (ηfl)90%[5]
Fluorescence Lifetime (τfl)4.0 ns[5]
Correction Factor at 260 nm (CF260)0.27[5]
Correction Factor at 280 nm (CF280)0.12[5]
Net Electrical Charge (post-coupling)-1[5]

Experimental Protocols

The following sections provide a detailed methodology for the successful labeling of proteins with this compound maleimide.

Materials and Reagents
  • Protein of interest with accessible cysteine residue(s)

  • This compound maleimide

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), Tris, or HEPES at pH 7.0-7.5.[5][8] The buffer should be free of any thiol-containing reagents.

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT).[5][8]

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Purification column (e.g., size-exclusion chromatography, dialysis)

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification and Analysis A Dissolve Protein in Reaction Buffer B Reduce Disulfide Bonds (Optional) A->B D Add Maleimide to Protein Solution B->D C Prepare this compound Maleimide Stock Solution C->D E Incubate D->E F Purify Labeled Protein E->F G Characterize Conjugate F->G

Caption: General experimental workflow for protein labeling with this compound maleimide.

Detailed Protocol
  • Protein Preparation:

    • Dissolve the protein in the chosen reaction buffer (pH 7.0-7.5) to a concentration of 1-10 mg/mL (typically 50-100 µM).[5][8]

    • If the protein contains disulfide bonds that need to be reduced to expose cysteine thiols, add a 10-fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.[5][9] If using DTT, the excess DTT must be removed by dialysis or a desalting column prior to adding the maleimide dye, as it will compete for the labeling reaction.[5] TCEP does not need to be removed.[5]

  • This compound Maleimide Stock Solution Preparation:

    • Immediately before use, prepare a 10-20 mM stock solution of this compound maleimide in anhydrous DMSO or DMF.[5][8] Protect the stock solution from light.[5]

  • Labeling Reaction:

    • Add a 10 to 20-fold molar excess of the this compound maleimide stock solution to the protein solution.[5][9] It is recommended to add the dye dropwise while gently stirring.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Purification:

    • Remove unreacted dye and any hydrolyzed maleimide by size-exclusion chromatography (e.g., Sephadex G-25), dialysis, or other suitable purification methods.[8][10]

  • Characterization (Degree of Labeling):

    • The degree of labeling (DOL), which is the molar ratio of dye to protein, can be determined spectrophotometrically.

    • Measure the absorbance of the purified conjugate at 280 nm (A280) and at the absorbance maximum of this compound (564 nm, Amax).

    • Calculate the corrected protein absorbance (A280c) using the following formula: A280c = A280 - (Amax * CF280) where CF280 for this compound is 0.12.[5]

    • Calculate the molar concentration of the protein and the dye using their respective molar extinction coefficients.

    • The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.

Thiol-Maleimide Reaction Mechanism

G cluster_reactants Reactants cluster_product Product Protein_SH Protein-SH (Cysteine) Thioether_Bond Stable Thioether Bond Protein_SH->Thioether_Bond Michael Addition ATTO565_Maleimide This compound-Maleimide ATTO565_Maleimide->Thioether_Bond

Caption: The Michael addition reaction between a cysteine thiol and a maleimide group.

Troubleshooting and Considerations

IssuePotential CauseSuggested SolutionReference
Low Labeling Efficiency Insufficiently reduced disulfide bonds.Increase the concentration of the reducing agent or the incubation time.[5][9]
Hydrolysis of the maleimide group.Prepare the maleimide stock solution fresh and use it immediately. Ensure the pH of the reaction buffer is not significantly above 7.5.[1][5]
Inaccessible cysteine residues.Consider denaturing the protein under non-reducing conditions to expose the cysteine residues.
Non-specific Labeling Reaction with other nucleophiles (e.g., amines).Maintain the reaction pH between 6.5 and 7.5.[1][1]
Loss of Protein Activity Labeling of a cysteine residue in the active site.Consider site-directed mutagenesis to move the cysteine residue to a less critical location.[11]
Over-labeling of the protein.Reduce the molar excess of the maleimide dye.[11]
Precipitation of Protein The dye may decrease the solubility of the protein.Use a more water-soluble derivative of the fluorophore if available. Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[8][11]

Potential Side Reactions

It is important to be aware of potential side reactions that can affect the homogeneity and stability of the final conjugate:

  • Hydrolysis of the Maleimide Ring: In aqueous solutions, especially at pH values above 8, the maleimide ring can undergo hydrolysis to form a non-reactive maleamic acid.[1][5]

  • Retro-Michael Reaction: The thioether bond can potentially undergo a retro-Michael reaction, leading to the dissociation of the conjugate.[1]

  • Thiazine Rearrangement: For proteins or peptides with an unprotected N-terminal cysteine, a side reaction can occur where the N-terminal amine attacks the succinimide ring, leading to a thiazine rearrangement.[1][3]

By carefully controlling the experimental conditions and being mindful of these potential issues, researchers can successfully utilize this compound maleimide for the specific and efficient fluorescent labeling of cysteine-containing biomolecules for a wide range of applications.

References

ATTO 565: A Technical Guide for Advanced Live-Cell Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the suitability of the rhodamine-based fluorescent dye, ATTO 565, for live-cell imaging applications. Known for its exceptional photostability and brightness, this compound has emerged as a powerful tool for a range of advanced microscopy techniques, including confocal, super-resolution microscopy, and single-molecule tracking.[1][2][3][4] This document provides a comprehensive overview of its core properties, detailed experimental protocols, and visualizations of key biological and experimental workflows.

Core Photophysical and Chemical Properties

This compound exhibits a suite of characteristics that make it highly effective for demanding imaging experiments.[1] Its rigid molecular structure contributes to high fluorescence quantum yields and strong absorption, resulting in a bright, photostable signal ideal for long-term observation of dynamic cellular processes.[5][6]

The key photophysical and physicochemical properties of this compound are summarized below for easy reference and comparison.

PropertyValueReference(s)
Excitation Maximum (λex) 563-564 nm[1][2][5][7][8]
Emission Maximum (λem) 590-592 nm[1][2][5][7][8]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][2][5][7][8][9]
Fluorescence Quantum Yield (Φ) 90%[1][2][5][7][8][9]
Fluorescence Lifetime (τ) 4.0 ns[5][8][9]
Molecular Weight (NHS-Ester) 708.11 g/mol [8]
Solubility Soluble in DMF and DMSO, low water solubility[8]
Reactivity (NHS-Ester) Reacts with primary and secondary amines (pH 8.0-9.0)[8]

Suitability for Live-Cell Imaging and Super-Resolution Microscopy

This compound's high photostability makes it particularly well-suited for advanced imaging techniques that require intense laser illumination, such as Stimulated Emission Depletion (STED) microscopy.[1][3][4] Studies have shown that this compound-labeled structures can be clearly resolved with STED, overcoming the diffraction limit of conventional microscopy.[1][3] Its resistance to photobleaching allows for extended time-lapse imaging, which is crucial for studying dynamic cellular events.[5] For instance, in long-term dual-color Structured Illumination Microscopy (SIM), more than 90% of the initial fluorescence intensity of a Lysosome-565 probe remained after 13.5 minutes of imaging.[10]

While the base this compound dye is not inherently cell-permeable, it can be effectively introduced into live cells. One common mechanism is endocytosis when using the NHS ester form.[11][12] For specific organelle targeting, this compound can be conjugated to molecules with high affinity for those structures, such as peptides or other recognition units, to create cell-permeable probes.[10]

Experimental Protocols

Protocol 1: General Protein Labeling with this compound NHS Ester

This protocol outlines a general method for covalently labeling proteins with this compound NHS ester. The NHS ester group reacts with primary and secondary amines, such as those on lysine residues, to form stable amide bonds.[5][8]

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Bicarbonate buffer (for pH adjustment)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in a suitable buffer and adjust the pH to 8.0-9.0 using a bicarbonate buffer.[5]

  • Prepare Dye Solution: Dissolve the this compound NHS ester in anhydrous DMF or DMSO to create a stock solution.[5]

  • Labeling Reaction: Add a 5- to 15-fold molar excess of the dye stock solution to the protein solution while gently stirring.[5]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[5]

  • Purification: Remove the unreacted dye by passing the solution through a size-exclusion chromatography column. The first colored fraction to elute will be the this compound-protein conjugate.[5][8]

  • Characterization: Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[5]

Protocol 2: Live-Cell Staining of Endocytic Vesicles

This protocol describes a method for labeling endocytic vesicles in live cells using this compound.

Materials:

  • Live U2OS cells (or other suitable cell line)

  • This compound (6 µM solution)

  • Cell culture medium

  • Confocal microscope

Procedure:

  • Cell Culture: Culture U2OS cells under standard conditions. For imaging, plate them on a suitable imaging dish.

  • Staining: Incubate the live cells with a 6 µM solution of this compound in cell culture medium for 30 minutes at 37°C.[12]

  • Imaging: Following incubation, the cells can be directly imaged using a confocal microscope to visualize the labeled vesicles, which include early endosomes, late endosomes, and lysosomes.[12]

Visualizing Workflows and Pathways

Diagrams generated using Graphviz provide a clear visual representation of complex biological and experimental processes.

G cluster_0 Preparation cluster_1 Labeling Reaction cluster_2 Purification & Characterization Prot_Sol Prepare Protein Solution (amine-free buffer, pH 8.0-9.0) Mix Mix Protein and Dye Solutions (5-15x molar excess of dye) Prot_Sol->Mix Dye_Sol Prepare this compound NHS Ester Stock Solution (DMSO/DMF) Dye_Sol->Mix Incubate Incubate for 1 hour at RT (protected from light) Mix->Incubate Purify Purify via Size-Exclusion Chromatography Incubate->Purify DOL Determine Degree of Labeling (Absorbance at 280 & 564 nm) Purify->DOL Final Labeled Protein Ready for Use DOL->Final

Workflow for protein labeling with this compound NHS ester.

G Extracellular Extracellular this compound Early_Endosome Early Endosome Extracellular->Early_Endosome Endocytosis Membrane Plasma Membrane Cytoplasm Cytoplasm Late_Endosome Late Endosome Early_Endosome->Late_Endosome Maturation Lysosome Lysosome Late_Endosome->Lysosome Fusion

Cellular uptake of this compound via the endocytic pathway.

G EGF EGF Ligand (Labeled with this compound) EGFR EGFR EGF->EGFR Binding Dimer Receptor Dimerization EGFR->Dimer Phos Autophosphorylation Dimer->Phos Signaling Downstream Signaling Cascade Phos->Signaling

References

Methodological & Application

Application Notes and Protocols for ATTO 565 Antibody Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a high-performance fluorescent dye belonging to the rhodamine family, recognized for its exceptional brightness, photostability, and high fluorescence quantum yield.[1][2] These characteristics make it an ideal candidate for labeling antibodies for a wide range of fluorescence-based applications, including fluorescence microscopy, flow cytometry, and immunoassays.[3] The this compound NHS ester facilitates the covalent attachment of the dye to primary amines on the antibody, primarily the ε-amino groups of lysine residues, forming a stable amide bond.[1] This protocol provides a detailed methodology for the successful conjugation of this compound to antibodies.

Principle of the Reaction

The conjugation chemistry relies on the reaction between the N-hydroxysuccinimide (NHS) ester functional group of the this compound dye and primary amine groups (-NH2) present on the antibody.[1] This acylation reaction is most efficient in an alkaline environment, with an optimal pH range of 8.0 to 9.0, where the amine groups are deprotonated and thus more nucleophilic.[2][3][4][5] The result is a stable amide linkage, covalently coupling the fluorescent dye to the antibody.

Data Presentation: Quantitative Parameters for this compound Antibody Conjugation

For optimal and reproducible results, careful consideration of key quantitative parameters is essential. The following table summarizes the recommended ranges for the critical steps in the this compound antibody conjugation protocol.

ParameterRecommended Value/RangeNotes
Antibody
Concentration> 2 mg/mLHigher concentrations generally lead to better labeling efficiency.[3]
PurityPurified IgGThe antibody should be free of amine-containing buffers (e.g., Tris) and stabilizers like BSA.[4]
Reaction Buffer
Composition0.1 M Sodium Bicarbonate or Phosphate BufferEnsure the buffer is free of primary amines.[6]
pH8.0 - 9.0 (Optimal: 8.3)Critical for the efficient reaction between the NHS ester and primary amines.[2][3][4][5]
This compound NHS Ester
Stock Solution1-10 mg/mL in anhydrous DMSO or DMFMust be prepared fresh immediately before use to avoid hydrolysis.[1][3]
Molar Excess (Dye:Antibody)2:1 to 20:1The optimal ratio is antibody-dependent and may require empirical determination.[1][3][4][5][6]
Reaction Conditions
Incubation Time30 - 60 minutesLonger incubation times (e.g., overnight) generally do not have a negative effect.[3][4][6]
Incubation TemperatureRoom Temperature (20-25°C)Protect the reaction mixture from light during incubation.[1][4]
Purification
MethodGel Filtration (e.g., Sephadex G-25) or DialysisTo remove unconjugated, hydrolyzed dye.[1][7]

Experimental Protocol

This protocol outlines the steps for conjugating this compound NHS ester to an antibody.

Antibody Preparation
  • Ensure the antibody is in an amine-free buffer, such as phosphate-buffered saline (PBS). If the antibody is in a buffer containing primary amines (e.g., Tris or glycine), it must be dialyzed against PBS.

  • Adjust the antibody concentration to > 2 mg/mL.[3]

  • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution to raise the pH to the optimal range for conjugation.

This compound NHS Ester Stock Solution Preparation
  • Immediately before starting the conjugation reaction, prepare a stock solution of this compound NHS ester.

  • Dissolve the required amount of this compound NHS ester in anhydrous, amine-free dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a concentration of 1-10 mg/mL.[1][3]

Conjugation Reaction
  • Calculate the required volume of the this compound NHS ester stock solution to achieve the desired molar excess of dye to antibody. A starting point of a 10:1 molar ratio is often recommended.[6]

  • Add the calculated volume of the dye stock solution to the antibody solution while gently vortexing.

  • Incubate the reaction mixture for 30-60 minutes at room temperature, protected from light.[3][6]

Purification of the Conjugated Antibody
  • Prepare a gel filtration column (e.g., Sephadex G-25) with a bed volume sufficient to separate the conjugated antibody from the free dye.[1][7]

  • Equilibrate the column with PBS or another suitable storage buffer.

  • Apply the reaction mixture to the top of the column.

  • Elute the column with PBS. The first colored band to elute is the this compound-conjugated antibody. The free dye will elute as a second, slower-moving band.

  • Collect the fractions containing the conjugated antibody.

  • Alternatively, the conjugated antibody can be purified by extensive dialysis against a suitable buffer.

Determination of Degree of Labeling (DOL)
  • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for this compound).[6]

  • The DOL can be calculated using the following formula:

    DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF_280)) × ε_dye]

    Where:

    • A_max is the absorbance at 564 nm.

    • A_280 is the absorbance at 280 nm.

    • ε_protein is the molar extinction coefficient of the antibody at 280 nm (typically ~210,000 M⁻¹cm⁻¹ for IgG).

    • ε_dye is the molar extinction coefficient of this compound at 564 nm (120,000 M⁻¹cm⁻¹).

    • CF_280 is the correction factor for the dye's absorbance at 280 nm (0.12 for this compound).

Storage of the Conjugate

Store the purified this compound-conjugated antibody at 4°C, protected from light. For long-term storage, it can be stored at -20°C, potentially with the addition of a cryoprotectant like glycerol.[4]

Workflow and Signaling Pathway Visualization

The following diagrams illustrate the experimental workflow for this compound antibody conjugation and a simplified representation of how the resulting conjugate can be used in immunofluorescence to detect a target antigen.

Antibody_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Ab Antibody in Amine-Free Buffer Mix Mix Antibody and Dye Ab->Mix Dye This compound NHS Ester in DMSO/DMF Dye->Mix Incubate Incubate at RT (30-60 min) Mix->Incubate pH 8.0-9.0 Purify Purify via Gel Filtration Incubate->Purify Analyze Determine DOL (Spectrophotometry) Purify->Analyze Conjugate This compound-Labeled Antibody Analyze->Conjugate

Caption: Experimental workflow for the conjugation of this compound NHS ester to an antibody.

Immunofluorescence_Signaling_Pathway cluster_cell Cellular Staining Antigen Target Antigen (in/on cell) PrimaryAb Primary Antibody (if indirect) Antigen->PrimaryAb Binds to Target SecondaryAb This compound-Labeled Secondary Antibody PrimaryAb->SecondaryAb Binds to Primary Ab Microscope Fluorescence Microscope SecondaryAb->Microscope Excitation (564 nm) Signal Fluorescent Signal (590 nm) Microscope->Signal Emission

Caption: Simplified workflow for indirect immunofluorescence using an this compound-labeled secondary antibody.

References

Application Notes: Covalent Labeling of Proteins with ATTO 565 NHS Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a rhodamine-based fluorescent dye renowned for its high fluorescence quantum yield, exceptional photostability, and strong absorption, making it a preferred choice for a multitude of applications including fluorescence microscopy, single-molecule detection, and flow cytometry.[1][2][3] The N-hydroxysuccinimide (NHS) ester functional group of this compound provides a highly efficient method for covalently attaching the dye to biomolecules.[1] This reaction targets primary amines, such as the N-terminus of a polypeptide chain and the ε-amino group of lysine residues, to form a stable and robust amide bond.[4]

This document provides a comprehensive guide, including detailed protocols and quantitative data, for the successful labeling of proteins with this compound NHS ester.

Physicochemical and Spectral Properties

A summary of the essential quantitative data for this compound NHS ester is presented below. These parameters are critical for designing labeling experiments and accurately calculating the final degree of labeling.

PropertyValueReference(s)
Maximum Excitation (λex) 564 nm[1][5]
Maximum Emission (λem) 590 nm[1][5]
Molar Extinction Coefficient (εmax) 120,000 M⁻¹cm⁻¹[1][3][6]
Fluorescence Quantum Yield (Φ) 0.90 (90%)[1][5]
Fluorescence Lifetime (τ) 4.0 ns[1][3]
Molecular Weight (NHS ester) 708.11 g/mol [1][5]
Correction Factor (CF₂₈₀) 0.12[3][5]

Reaction Mechanism and Workflow

The labeling process involves the reaction of the this compound NHS ester with a primary amine on the protein, resulting in the formation of a stable amide bond and the release of N-hydroxysuccinimide. The overall experimental workflow consists of several key stages: preparation of the protein and dye, the conjugation reaction, purification of the labeled protein, and characterization of the conjugate.

Reaction_Mechanism cluster_reactants Reactants cluster_products Products P Protein-NH₂ (Primary Amine) PD Protein-NH-CO-ATTO 565 (Stable Amide Bond) P->PD pH 8.0 - 9.0 Room Temp, 1-2 hr NHS N-hydroxysuccinimide (Leaving Group) D This compound-NHS Ester D->PD D->NHS G prep_protein 1. Prepare Protein (Amine-free buffer, pH 8.3) react 3. Labeling Reaction (1-2 hr, Room Temp) prep_protein->react prep_dye 2. Prepare Dye (Anhydrous DMSO/DMF) prep_dye->react purify 4. Purify Conjugate (Gel Filtration) react->purify characterize 5. Characterize (Spectroscopy, DOL Calc.) purify->characterize

References

ATTO 565 for Flow Cytometry (FACS) Staining: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to utilizing ATTO 565, a rhodamine-based fluorescent dye, for flow cytometry (FACS) applications. This compound is characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a robust choice for identifying and quantifying cell populations.[1]

Introduction to this compound

This compound is a fluorescent dye well-suited for a variety of life science applications, including flow cytometry.[2][3][4] Its key characteristics include intense absorption and a high fluorescence quantum yield, contributing to bright fluorescent signals.[1][2][5] Furthermore, its notable thermal and photostability ensure reliable performance during lengthy flow cytometry experiments.[1][2] The dye is moderately hydrophilic and can be excited efficiently by the common 561 nm laser found in many flow cytometers.[2][3]

Quantitative Data Summary

The spectral and photophysical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference
Excitation Maximum (λex)563-564 nm[1][4][6][7][8][9]
Emission Maximum (λem)589-592 nm[1][4][6][7][8][9][10]
Molar Extinction Coefficient (ε)1.2 x 10⁵ M⁻¹cm⁻¹[1][2][4][6]
Fluorescence Quantum Yield (Φ)90%[1][2][4][6]
Fluorescence Lifetime (τ)4.0 ns[2][4][6]
Common Laser Line561 nm
Common Emission Filter585/42 nm[11]

Experimental Protocols

This section provides detailed protocols for antibody conjugation with this compound NHS ester and subsequent cell surface staining for flow cytometry.

Protocol for Antibody Conjugation with this compound NHS Ester

This protocol describes the covalent labeling of primary antibodies with this compound NHS ester. The N-hydroxysuccinimide (NHS) ester functional group reacts with primary amines on the antibody to form a stable amide bond.

Materials:

  • Purified antibody (free of amine-containing buffers like Tris or glycine)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • 1 M Sodium bicarbonate buffer (pH 8.3-9.0)

  • Phosphate-buffered saline (PBS), pH 7.2-7.4

  • Gel permeation chromatography column (e.g., Sephadex G-25) or dialysis equipment

  • Reaction tubes

  • Pipettes

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to 1-2 mg/mL.

    • For each 1 mL of antibody solution, add 0.1 mL of 1 M sodium bicarbonate buffer to raise the pH to approximately 8.3.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 2 mg/mL.

  • Conjugation Reaction:

    • A starting point of a 2 to 10-fold molar excess of the reactive dye to the protein is recommended.[12] For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.

    • Add the dye solution to the antibody solution while gently stirring.

    • Incubate the reaction mixture for 30 to 60 minutes at room temperature in the dark with constant, gentle stirring.[12]

  • Purification of the Conjugate:

    • Prepare a gel permeation chromatography column (e.g., Sephadex G-25) equilibrated with PBS (pH 7.2).

    • Apply the reaction mixture to the column.

    • Elute the conjugate with PBS. The first colored band to elute is the this compound-conjugated antibody. The second, slower-moving band is the free, unconjugated dye.

    • Alternatively, for dilute samples, extensive dialysis against PBS can be used to remove free dye.

  • Storage:

    • Store the purified antibody conjugate at 4°C, protected from light.

    • For long-term storage, consider adding a cryoprotectant (e.g., glycerol) and storing at -20°C or -80°C.

Protocol for Cell Surface Staining

This protocol describes the direct immunofluorescent staining of cell surface antigens using an this compound-conjugated primary antibody.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • This compound-conjugated primary antibody

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • FACS tubes

  • Centrifuge

  • Flow cytometer with a 561 nm laser

Procedure:

  • Cell Preparation:

    • Prepare a single-cell suspension at a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

  • Staining:

    • Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into a FACS tube.

    • Add the predetermined optimal concentration of the this compound-conjugated primary antibody.

    • Vortex gently and incubate for 20-30 minutes at 4°C in the dark.

  • Washing:

    • Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

    • Centrifuge at 300-400 x g for 5 minutes at 4°C and carefully decant the supernatant.

    • Repeat the wash step twice.

  • Resuspension and Analysis:

    • Resuspend the final cell pellet in 200-500 µL of Flow Cytometry Staining Buffer.

    • Analyze the samples on a flow cytometer equipped with a 561 nm laser.

Visualizations

Experimental Workflow Diagram

G cluster_0 Antibody Conjugation cluster_1 Cell Staining & Analysis A Antibody Preparation (Amine-free buffer, pH 8.3) C Conjugation Reaction (RT, 30-60 min, dark) A->C B This compound NHS Ester (Dissolve in DMSO/DMF) B->C D Purification (Gel filtration or dialysis) C->D E Store Conjugate (4°C or -20°C) D->E G Incubate with this compound -conjugated Antibody (4°C, 20-30 min, dark) E->G F Prepare Single-Cell Suspension F->G H Wash Cells (2x) G->H I Resuspend in Staining Buffer H->I J Flow Cytometry Analysis (561 nm laser) I->J

Caption: Workflow for this compound antibody conjugation and cell staining.

Signaling Pathway Diagram: CD8 T-Cell Activation

An this compound-conjugated anti-CD8 antibody can be used to identify cytotoxic T-cells. In combination with intracellular staining for key signaling molecules using other fluorophores, researchers can dissect the T-cell activation pathway.

TCR TCR/CD3 Complex Lck Lck TCR->Lck CD8 CD8 (Target for This compound-Ab) CD8->Lck pMHC Peptide-MHC Class I pMHC->TCR pMHC->CD8 pLck pLck Lck->pLck ZAP70 ZAP-70 pLck->ZAP70 pZAP70 pZAP-70 ZAP70->pZAP70 LAT LAT pZAP70->LAT SLP76 SLP-76 pZAP70->SLP76 PLCg1 PLCγ1 LAT->PLCg1 SLP76->PLCg1 Downstream Downstream Signaling (e.g., Ca²⁺ flux, MAPK) PLCg1->Downstream

Caption: Simplified CD8 T-cell receptor signaling pathway.

References

ATTO 565 Fluorescence In-Situ Hybridization (FISH) Protocol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Introduction

Fluorescence In-Situ Hybridization (FISH) is a powerful cytogenetic technique used to visualize specific DNA or RNA sequences within the context of the cell or tissue. This application note provides a detailed protocol for performing FISH using probes labeled with ATTO 565, a bright and photostable fluorescent dye. This compound, a rhodamine derivative, fluoresces in the orange region of the visible spectrum and is well-suited for various fluorescence microscopy applications, including single-molecule detection and high-resolution imaging.[1][2][3] Its high fluorescence quantum yield and strong absorption characteristics make it an excellent choice for sensitive detection of nucleic acid targets.[3][4][5] This protocol is intended for researchers, scientists, and drug development professionals seeking to implement this compound for their FISH experiments.

This compound Dye Properties

This compound is characterized by its high photostability and brightness, which are advantageous for demanding imaging applications.[2][5] The key photophysical properties of this compound are summarized in the table below.

PropertyValue
Excitation Maximum (λex)563-564 nm[1][3][6][7]
Emission Maximum (λem)590-592 nm[1][3][5][7]
Molar Extinction Coefficient120,000 M⁻¹cm⁻¹[1][3][4][7]
Fluorescence Quantum Yield90%[3][7][8][9]
Fluorescence Lifetime (τ)4.0 ns[3][5][7]

Experimental Workflow

The overall workflow for this compound FISH involves several key stages, from probe preparation to imaging and analysis. The following diagram illustrates the logical progression of the experimental protocol.

FISH_Workflow cluster_prep Preparation cluster_hybridization Hybridization cluster_post Post-Hybridization & Imaging Probe_Labeling Probe Labeling with This compound NHS Ester Denaturation Denaturation of Probe and Target DNA Probe_Labeling->Denaturation Labeled Probe Sample_Prep Sample Preparation (e.g., cell/tissue fixation) Sample_Prep->Denaturation Prepared Sample Hybridization Hybridization (overnight) Denaturation->Hybridization Washing Post-Hybridization Washes Hybridization->Washing Counterstaining Counterstaining (e.g., DAPI) Washing->Counterstaining Mounting Mounting Counterstaining->Mounting Imaging Fluorescence Microscopy and Image Acquisition Mounting->Imaging

Caption: Experimental workflow for this compound Fluorescence In-Situ Hybridization (FISH).

Detailed Experimental Protocol

This protocol provides a general guideline for FISH on adherent cells. Optimization of specific steps, such as fixation, permeabilization, and probe concentration, may be required for different sample types and targets.

I. Probe Labeling with this compound NHS Ester

This section outlines the labeling of an amino-modified oligonucleotide probe with this compound NHS ester.

Materials:

  • Amino-modified DNA/RNA oligonucleotide probe

  • This compound NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.2 M Carbonate-bicarbonate buffer (pH 8.0-9.0)

  • Nuclease-free water

  • Purification column (e.g., gel filtration)

Procedure:

  • Probe Preparation: Resuspend the amino-modified oligonucleotide probe in 0.2 M carbonate-bicarbonate buffer (pH 8-9) to a final concentration of 0.1 mM.[5]

  • Dye Preparation: Immediately before use, prepare a 5 mg/mL solution of this compound NHS ester in anhydrous DMF or DMSO.[5] It is crucial to use anhydrous solvent to prevent hydrolysis of the NHS ester.[10]

  • Labeling Reaction: Add the this compound NHS ester solution to the oligonucleotide solution. A 5- to 15-fold molar excess of the dye is typically recommended.[7]

  • Incubation: Incubate the reaction for at least 2 hours at room temperature with gentle shaking, protected from light.[5][7] For some NHS esters, incubation can be extended up to 18 hours.[10]

  • Purification: Purify the labeled probe from the unreacted dye using a suitable method such as gel filtration or HPLC.[5][11]

  • Quantification and Storage: Determine the concentration and labeling efficiency of the probe by measuring the absorbance at 260 nm (for the oligonucleotide) and 564 nm (for this compound).[7] The expected labeling efficiency for this compound is typically 0.8-1.2 dye molecules per 100 bases.[12] Store the labeled probe at -20°C in a light-protected tube.[12]

II. Sample Preparation (Adherent Cells)

Materials:

  • Adherent cells grown on coverslips

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.5% Triton X-100 in PBS)

  • Ethanol series (70%, 90%, 100%)

Procedure:

  • Washing: Wash the cells twice with PBS.

  • Fixation: Fix the cells with 4% PFA in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells twice with PBS for 5 minutes each.

  • Dehydration: Dehydrate the cells by incubating in an ethanol series (70%, 90%, and 100%) for 3 minutes each.

  • Air Dry: Air dry the coverslips completely.

III. Hybridization

Materials:

  • This compound-labeled probe

  • Hybridization buffer (e.g., 50% formamide, 2x SSC, 10% dextran sulfate)

  • Coverslips

Procedure:

  • Probe Preparation: Prepare the hybridization mix by diluting the this compound-labeled probe in the hybridization buffer to the desired final concentration (typically 1-10 ng/µL).

  • Denaturation: Denature the probe mix by heating it at 75°C for 5 minutes, then immediately place it on ice.

  • Sample Denaturation: Apply the hybridization mix to the prepared coverslip and cover with a larger coverslip. Denature the sample and probe together on a heat block at 75°C for 5 minutes.

  • Hybridization: Transfer the coverslips to a humidified chamber and incubate overnight at 37°C.

IV. Post-Hybridization Washes

Materials:

  • Wash Buffer I (e.g., 0.4x SSC, 0.3% IGEPAL CA-630) pre-warmed to 72°C

  • Wash Buffer II (2x SSC, 0.1% IGEPAL CA-630) at room temperature

Procedure:

  • High Stringency Wash: Carefully remove the coverslip and place the sample slides in a coplin jar containing pre-warmed Wash Buffer I. Incubate at 72°C for 2 minutes.

  • Low Stringency Wash: Transfer the slides to a new coplin jar with Wash Buffer II and wash for 1 minute at room temperature.

V. Counterstaining and Mounting

Materials:

  • DAPI (4',6-diamidino-2-phenylindole) solution

  • Antifade mounting medium

Procedure:

  • Counterstaining: Apply a drop of DAPI solution to the slide to stain the cell nuclei. Incubate for 5 minutes at room temperature in the dark.

  • Washing: Briefly wash the slide with PBS.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

  • Sealing: Seal the edges of the coverslip with nail polish to prevent drying.

VI. Imaging

Procedure:

  • Microscopy: Visualize the this compound signal using a fluorescence microscope equipped with appropriate filters for the excitation and emission wavelengths of the dye (Excitation: ~563 nm, Emission: ~592 nm).

  • Image Acquisition: Capture images using a sensitive camera. Use the DAPI signal to locate the cell nuclei and assess the overall cell morphology.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low/No Signal Poor probe labeling efficiency.Verify labeling efficiency. Use a fresh aliquot of this compound NHS ester.[12] Ensure the pH of the labeling buffer is correct (pH 8-9).[10]
Insufficient probe concentration.Increase the probe concentration in the hybridization mix.[13]
Incomplete denaturation.Optimize denaturation temperature and time for both probe and sample.[13]
Inadequate permeabilization.Optimize permeabilization time and reagent concentration.[13]
High Background Non-specific probe binding.Increase the stringency of the post-hybridization washes (increase temperature or decrease salt concentration).[13]
Probe concentration is too high.Decrease the probe concentration in the hybridization mix.[13]
Incomplete removal of unbound probe.Ensure thorough washing steps.

Conclusion

This protocol provides a comprehensive framework for the successful application of this compound-labeled probes in fluorescence in-situ hybridization experiments. The exceptional brightness and photostability of this compound make it a reliable choice for achieving high-quality FISH results. As with any molecular biology technique, optimization of the protocol for your specific cell or tissue type and target sequence is recommended to achieve the best possible outcome.

References

Single-Molecule FRET with ATTO 565: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565 in single-molecule Förster Resonance Energy Transfer (smFRET) experiments. This document outlines the key photophysical properties of this compound, detailed experimental protocols for labeling and imaging, and data analysis procedures to empower researchers in studying molecular interactions and conformational dynamics at the single-molecule level.

Application Notes

Single-molecule FRET is a powerful biophysical technique that allows for the real-time observation of conformational changes and intermolecular interactions of biomolecules.[1][2] The choice of fluorophores is critical for the success of smFRET experiments, requiring dyes that are bright, photostable, and possess high quantum yields.[3] this compound, a rhodamine-based dye, has emerged as a popular choice for smFRET studies due to its exceptional photophysical characteristics.[4][5][6]

This compound exhibits strong absorption, a high fluorescence quantum yield, and excellent thermal and photostability, making it well-suited for detecting the faint signals from individual molecules.[4][5][6] Its N-hydroxysuccinimide (NHS) ester derivative allows for efficient and straightforward labeling of primary amines on biomolecules such as proteins and nucleic acids.[4] When paired with a suitable acceptor dye, such as ATTO 647N, this compound serves as an excellent donor for smFRET experiments, enabling the investigation of a wide range of biological processes including protein folding, enzyme kinetics, and receptor-ligand interactions.[1][7]

Key Advantages of this compound in smFRET:
  • High Brightness and Quantum Yield: Ensures robust signal detection from single molecules.[4][5][6]

  • Excellent Photostability: Allows for longer observation times before photobleaching, enabling the capture of slower dynamic processes.[4][8]

  • Efficient Labeling Chemistry: The NHS ester functional group facilitates reliable conjugation to biomolecules.[4]

  • Good Spectral Overlap with Common Acceptors: Forms an efficient FRET pair with dyes like ATTO 647N.[7]

Quantitative Data Summary

For successful smFRET experiments, a thorough understanding of the fluorophore's properties is essential. The following table summarizes the key photophysical properties of this compound.

PropertyValueReference(s)
Maximum Absorption (λabs)564 nm[4]
Maximum Emission (λfl)590 nm[4][5]
Molar Extinction Coefficient (εmax)1.2 x 105 M-1cm-1[4][6]
Fluorescence Quantum Yield (Φfl)90%[4][5]
Fluorescence Lifetime (τfl)4.0 ns[4]
Molecular Weight (NHS ester)708.11 g/mol [4]

Experimental Protocols

This section provides a detailed protocol for performing a typical smFRET experiment using this compound as the donor fluorophore.

Labeling of Biomolecules with this compound-NHS Ester

This protocol outlines the covalent attachment of this compound-NHS ester to primary amine groups (e.g., lysine residues) on a target protein.

Materials:

  • Purified protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • This compound-NHS ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare Dye Stock Solution: Dissolve this compound-NHS ester in DMF or DMSO to a concentration of 1-10 mg/mL immediately before use.

  • Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.[8] The optimal dye-to-protein ratio may need to be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[8]

  • Purification: Separate the labeled protein from the unreacted dye using a pre-equilibrated size-exclusion chromatography column. The first colored band to elute is the dye-protein conjugate.[4]

  • Determine Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (A280) and 564 nm (A564). The DOL can be calculated using the Beer-Lambert law.[4]

Single-Molecule Imaging using Total Internal Reflection Fluorescence (TIRF) Microscopy

This protocol describes the immobilization and imaging of dual-labeled biomolecules for smFRET analysis.

Materials:

  • This compound (donor) and ATTO 647N (acceptor) labeled biomolecule

  • TIRF microscope with appropriate laser lines (e.g., 561 nm for this compound) and emission filters

  • Sensitive camera (e.g., EMCCD)

  • Glass coverslips

  • Surface passivation reagents (e.g., PEG)

  • Immobilization reagents (specific to the biomolecule, e.g., biotin-streptavidin)

  • Imaging buffer (containing an oxygen scavenging system and a triplet-state quencher to improve dye photostability)

Procedure:

  • Surface Passivation: Clean a glass coverslip thoroughly and passivate the surface with PEG to minimize non-specific binding of the labeled biomolecules.[4]

  • Immobilization: Immobilize the dual-labeled biomolecules on the passivated surface at a low density suitable for single-molecule imaging.[4]

  • Microscope Setup: Mount the coverslip on the TIRF microscope.

  • Imaging:

    • Excite the donor fluorophore (this compound) with a 561 nm laser.[4]

    • Simultaneously collect the fluorescence emission from both the donor and acceptor channels using a dichroic mirror and appropriate emission filters.[4]

    • Acquire a time series of images with the EMCCD camera.[4]

Data Analysis

Procedure:

  • Identify Single Molecules: Locate individual fluorescent spots corresponding to single dual-labeled molecules.

  • Extract Intensity Traces: Extract the fluorescence intensity time traces for the donor (ID) and acceptor (IA) from each spot.

  • Calculate FRET Efficiency: Calculate the apparent FRET efficiency (EFRET) for each time point using the following equation:

    • EFRET = IA / (ID + IA)[4]

  • Analyze FRET Trajectories: Analyze the resulting FRET efficiency time trajectories to identify distinct conformational states and their transition kinetics. Hidden Markov Modeling (HMM) is a common approach for this analysis.[9]

Visualizations

The following diagrams illustrate the key workflows and principles involved in an smFRET experiment.

FRET_Principle cluster_donor Donor (this compound) cluster_acceptor Acceptor D_S0 S0 D_S1 S1 D_S1->D_S0 Fluorescence A_S1 S1 D_S1->A_S1 FRET Donor_Emission Donor Emission (~590 nm) D_S1->Donor_Emission A_S0 S0 A_S1->A_S0 Fluorescence Acceptor_Emission Acceptor Emission A_S1->Acceptor_Emission Excitation Excitation (561 nm) Excitation->D_S0 Absorption

Caption: Principle of Förster Resonance Energy Transfer (FRET).

smFRET_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Biomolecule Labeling (this compound & Acceptor) Purification Purification Labeling->Purification Immobilization Surface Immobilization Purification->Immobilization TIRF TIRF Microscopy Immobilization->TIRF Imaging Single-Molecule Imaging TIRF->Imaging Spot_ID Single-Molecule Identification Imaging->Spot_ID Intensity_Trace Intensity Trace Extraction Spot_ID->Intensity_Trace FRET_Calc FRET Efficiency Calculation Intensity_Trace->FRET_Calc Kinetics Kinetic Analysis (HMM) FRET_Calc->Kinetics

Caption: Experimental workflow for a single-molecule FRET experiment.

References

ATTO 565 Bioconjugation: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Covalent Labeling of Biomolecules

ATTO 565, a fluorescent dye from the rhodamine family, has emerged as a powerful tool for labeling biomolecules in a wide range of applications, including fluorescence microscopy, flow cytometry, and single-molecule detection.[1][2] Its exceptional photostability, high fluorescence quantum yield, and strong absorption make it a preferred choice for researchers in life sciences and drug development.[1][2][3] This document provides detailed protocols for the bioconjugation of this compound to proteins and oligonucleotides using various techniques, summarizes key quantitative data, and illustrates relevant biological pathways and experimental workflows.

Key Properties of this compound

This compound exhibits excellent photophysical properties that are crucial for sensitive and robust fluorescence-based assays. These properties are summarized in the table below.

PropertyValue
Maximum Excitation (λex)564 nm
Maximum Emission (λem)590 nm
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)90%
Fluorescence Lifetime (τ)4.0 ns
Molecular Weight (NHS ester)~708 g/mol
Molecular Weight (Maleimide)~733 g/mol
Molecular Weight (Azide)~825 g/mol
Molecular Weight (Alkyne)~648 g/mol

Data sourced from multiple references.[4]

Bioconjugation Chemistries

The choice of bioconjugation chemistry depends on the available functional groups on the target biomolecule. This compound is commercially available with several reactive moieties to facilitate covalent labeling.

This compound Bioconjugation Chemistries cluster_dye This compound Dye cluster_chemistries Reactive Groups cluster_targets Target Biomolecules This compound This compound NHS Ester NHS Ester This compound->NHS Ester Maleimide Maleimide This compound->Maleimide Azide/Alkyne Azide/Alkyne This compound->Azide/Alkyne Proteins Proteins NHS Ester->Proteins (Primary Amines) Maleimide->Proteins (Thiols) Azide/Alkyne->Proteins (Modified) Oligonucleotides Oligonucleotides Azide/Alkyne->Oligonucleotides (Modified) Other Biomolecules Other Biomolecules Azide/Alkyne->Other Biomolecules (Modified)

Overview of this compound bioconjugation strategies.

Protocol 1: Amine Labeling using this compound-NHS Ester

N-hydroxysuccinimidyl (NHS) esters of this compound are widely used for labeling proteins and other biomolecules containing primary amine groups, such as the N-terminus of proteins and the side chain of lysine residues.[5] The reaction forms a stable amide bond.

Materials:

  • This compound-NHS ester

  • Protein or amine-modified oligonucleotide of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate buffer, pH 8.3-9.0)

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the amine-free buffer at a concentration of 2-10 mg/mL.[5]

    • If the protein is in a buffer containing amines (e.g., Tris), dialyze it against the amine-free buffer before labeling.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound-NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved this compound-NHS ester to the protein solution. A molar ratio of 5-20 moles of dye to 1 mole of protein is a good starting point for optimization.[5]

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Quenching (Optional):

    • To stop the reaction, add the quenching buffer to a final concentration of 50-100 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification:

    • Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column pre-equilibrated with a suitable storage buffer (e.g., PBS).

    • The first colored fraction to elute will be the this compound-labeled protein.

This compound-NHS Ester Labeling Workflow Protein_Preparation Prepare Protein in Amine-Free Buffer Conjugation Mix Protein and Dye (1-2h, RT, dark) Protein_Preparation->Conjugation Dye_Preparation Dissolve this compound-NHS Ester in DMF/DMSO Dye_Preparation->Conjugation Quenching Add Quenching Buffer (Optional) Conjugation->Quenching Purification Purify via Size-Exclusion Chromatography Quenching->Purification Labeled_Protein This compound-Labeled Protein Purification->Labeled_Protein

Workflow for amine-reactive labeling.

Protocol 2: Thiol Labeling using this compound-Maleimide

This compound-maleimide is used to label biomolecules containing free thiol (sulfhydryl) groups, which are present in cysteine residues of proteins. This reaction is highly specific and results in a stable thioether bond.

Materials:

  • This compound-maleimide

  • Protein with accessible cysteine residues

  • Thiol-free buffer (e.g., 0.1 M phosphate buffer with 5 mM EDTA, pH 7.0-7.5)

  • Anhydrous DMF or DMSO

  • Reducing agent (optional, e.g., TCEP or DTT)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the thiol-free buffer.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, incubate with a 10-fold molar excess of TCEP for 30-60 minutes at room temperature. If DTT is used, it must be removed by dialysis or a desalting column prior to adding the maleimide dye.

  • Dye Preparation:

    • Immediately before use, dissolve this compound-maleimide in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Conjugation Reaction:

    • Add the dissolved this compound-maleimide to the protein solution. A 10-20 fold molar excess of dye over protein is a common starting point.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C, protected from light.

  • Purification:

    • Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

This compound-Maleimide Labeling Workflow Protein_Preparation Prepare Protein in Thiol-Free Buffer Reduction Reduce Disulfides (Optional, with TCEP/DTT) Protein_Preparation->Reduction Conjugation Mix Protein and Dye (2-4h RT or O/N 4°C, dark) Reduction->Conjugation Dye_Preparation Dissolve this compound-Maleimide in DMF/DMSO Dye_Preparation->Conjugation Purification Purify via Size-Exclusion Chromatography Conjugation->Purification Labeled_Protein This compound-Labeled Protein Purification->Labeled_Protein

Workflow for thiol-reactive labeling.

Protocol 3: Click Chemistry using this compound-Azide/Alkyne

Click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides a highly specific and efficient method for labeling biomolecules that have been modified to contain an azide or an alkyne group.[6][7][8][9][10]

Materials:

  • This compound-azide or this compound-alkyne[4]

  • Alkyne- or azide-modified biomolecule (e.g., oligonucleotide)

  • Copper(II) sulfate (CuSO₄)

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Reducing agent (e.g., sodium ascorbate)

  • Buffer (e.g., 0.1 M phosphate buffer, pH 7.0)

  • DMSO

  • Purification supplies (e.g., ethanol precipitation reagents for oligonucleotides)

Procedure for Labeling an Alkyne-Modified Oligonucleotide with this compound-Azide:

  • Reagent Preparation:

    • Dissolve the alkyne-modified oligonucleotide in water to a concentration of 1-2 mM.

    • Prepare a 10 mM stock solution of this compound-azide in DMSO.

    • Prepare a 20 mM stock solution of CuSO₄ in water.

    • Prepare a 50 mM stock solution of THPTA in water.

    • Freshly prepare a 100 mM stock solution of sodium ascorbate in water.

  • Catalyst Premix:

    • In a microcentrifuge tube, mix the CuSO₄ and THPTA solutions in a 1:5 molar ratio (e.g., 2.5 µL of 20 mM CuSO₄ and 5 µL of 50 mM THPTA).

  • Conjugation Reaction:

    • In a separate tube, combine the alkyne-modified oligonucleotide, buffer, and this compound-azide (typically a 1.5 to 5-fold molar excess of the dye).

    • Add the catalyst premix to the oligonucleotide/dye mixture.

    • Initiate the reaction by adding the sodium ascorbate solution to a final concentration of 5 mM.

    • Incubate the reaction for 1-4 hours at room temperature, protected from light.

  • Purification:

    • For oligonucleotides, the labeled product can be purified by ethanol precipitation. Add 3 volumes of cold ethanol and 1/10 volume of 3 M sodium acetate, pH 5.2.

    • Incubate at -20°C for at least 1 hour, then centrifuge to pellet the labeled oligonucleotide.

    • Wash the pellet with 70% ethanol and resuspend in a suitable buffer.

This compound Click Chemistry Workflow Prepare_Reagents Prepare Stock Solutions: Oligo, this compound-Azide, CuSO4, THPTA, NaAsc Premix_Catalyst Premix CuSO4 and THPTA Prepare_Reagents->Premix_Catalyst Mix_Components Combine Oligo and This compound-Azide Prepare_Reagents->Mix_Components Add_Catalyst Add Catalyst Premix Premix_Catalyst->Add_Catalyst Mix_Components->Add_Catalyst Initiate_Reaction Add Sodium Ascorbate Add_Catalyst->Initiate_Reaction Incubate Incubate 1-4h, RT, dark Initiate_Reaction->Incubate Purify Purify Labeled Oligo Incubate->Purify Labeled_Oligo This compound-Labeled Oligo Purify->Labeled_Oligo

Workflow for copper-catalyzed click chemistry.

Application Example: GPCR Internalization Assay

Fluorescently labeled antibodies or ligands are valuable tools for studying the trafficking of G-protein coupled receptors (GPCRs).[11][12] An internalization assay can be used to monitor the agonist-induced endocytosis of a GPCR from the cell surface.

Experimental Workflow:

  • Cell Culture: Culture cells expressing the GPCR of interest with an extracellular epitope tag (e.g., FLAG or HA).

  • Labeling:

    • Incubate the cells with a primary antibody against the epitope tag.

    • Wash away unbound primary antibody.

    • Incubate with an this compound-conjugated secondary antibody.

  • Agonist Stimulation:

    • Treat the cells with an agonist for the GPCR to induce internalization.

    • Include a negative control (no agonist).

  • Imaging:

    • Image the cells at different time points after agonist addition using a fluorescence microscope.

  • Analysis:

    • Quantify the fluorescence intensity at the plasma membrane versus intracellular vesicles to determine the extent of internalization.

GPCR Signaling and Internalization cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm GPCR GPCR G_Protein G-Protein GPCR->G_Protein Activation Internalization Internalization GPCR->Internalization Effector Effector Protein G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Endosome Endosome Ligand Agonist Ligand Ligand->GPCR Binding Internalization->Endosome

Simplified GPCR signaling and internalization pathway.

Troubleshooting and Optimization

  • Low Labeling Efficiency: Increase the dye-to-biomolecule molar ratio, optimize the reaction pH, or ensure the freshness of the reactive dye solution. For maleimide reactions, ensure complete reduction of disulfide bonds.

  • Protein Precipitation: This may occur at high dye-to-protein ratios. Reduce the amount of dye used or perform the labeling in the presence of a stabilizing agent.

  • High Background Fluorescence: Ensure complete removal of unreacted dye by thorough purification. Run a blank sample to check for fluorescent contaminants in buffers or solvents.[13]

By following these detailed protocols and considering the key properties of this compound, researchers can successfully conjugate this versatile fluorophore to their biomolecules of interest, enabling a wide array of fluorescence-based studies in biological and pharmaceutical research.

References

ATTO 565: Application Notes and Protocols for Immunofluorescence Staining

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATTO 565 is a fluorescent dye belonging to the rhodamine family, recognized for its exceptional performance in various fluorescence-based applications, including immunofluorescence (IF) staining.[1][2] Its key characteristics include strong absorption, a high fluorescence quantum yield, and remarkable thermal and photostability.[1][2] These features make this compound an ideal candidate for high-resolution microscopy techniques such as stimulated emission depletion (STED) microscopy and single-molecule detection.[1][2] In immunofluorescence, this compound-conjugated secondary antibodies provide bright and stable signals, enabling the precise visualization and localization of target antigens within cells and tissues.

Spectroscopic and Photophysical Properties

The selection of a fluorophore is a critical step in designing a successful immunofluorescence experiment. The brightness and photostability of the dye directly impact the quality and reproducibility of the obtained data. This compound exhibits a favorable combination of a high molar extinction coefficient and a high quantum yield, resulting in a bright fluorescent signal crucial for detecting low-abundance targets.

PropertyValueReference
Excitation Maximum (λex)563 nm[3]
Emission Maximum (λem)592 nm[3]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)0.90[3]
Fluorescence Lifetime (τ)4.0 ns[1]

Experimental Protocols

A. Antibody Conjugation with this compound NHS Ester

This protocol describes the conjugation of this compound N-hydroxysuccinimidyl (NHS) ester to a primary antibody. The NHS ester reacts with primary amine groups on the antibody to form a stable amide bond.

Materials:

  • Primary antibody (free of amine-containing buffers like Tris or glycine)

  • This compound NHS ester

  • Amine-free, anhydrous DMSO or DMF

  • Sodium bicarbonate buffer (1 M, pH 8.3)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

  • Antibody Preparation:

    • Dissolve the antibody in 0.1 M sodium bicarbonate buffer (pH 8.3) to a final concentration of 2 mg/mL.

    • If the antibody is in a buffer containing amines, dialyze it against PBS (pH 7.2-7.4) before proceeding.

  • This compound NHS Ester Solution Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMSO or DMF to a concentration of 2 mg/mL.

  • Conjugation Reaction:

    • While gently stirring, add a 2-fold molar excess of the reactive dye solution to the antibody solution. For an antibody, this typically corresponds to adding 10 µL of the dye solution to 1 mL of the protein solution.

    • Incubate the reaction for 30 to 60 minutes at room temperature with constant or repeated stirring.

  • Purification of the Conjugate:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS (pH 7.2-7.4).

    • Collect the first colored fraction, which contains the this compound-conjugated antibody.

  • Characterization (Optional):

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).

B. Immunofluorescence Staining of Cultured Cells

This protocol provides a general workflow for immunofluorescence staining of adherent cells using an this compound-conjugated secondary antibody.

Materials:

  • Cultured cells on coverslips or in imaging plates

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum and 0.3% Triton™ X-100 in PBS)

  • Primary antibody (specific to the target antigen)

  • This compound-conjugated secondary antibody (specific to the host species of the primary antibody)

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium

Procedure:

  • Cell Culture and Fixation:

    • Culture cells to the desired confluency on sterile coverslips or imaging plates.

    • Aspirate the culture medium and rinse the cells twice with PBS.

    • Fix the cells with 4% paraformaldehyde in PBS for 10-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular antigens):

    • Incubate the fixed cells with permeabilization buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for at least 30 minutes at room temperature to minimize non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the antibody dilution buffer (e.g., 1% BSA and 0.3% Triton™ X-100 in PBS).

    • Incubate the cells with the diluted primary antibody for 1-4 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the antibody dilution buffer.

    • Incubate the cells with the diluted secondary antibody for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting:

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using a mounting medium.

    • Seal the coverslip to the slide and allow it to air dry.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~563 nm, Emission: ~592 nm).

Application Example: Visualization of the EGFR Signaling Pathway

Immunofluorescence staining with this compound-conjugated antibodies is a powerful tool to study cellular signaling pathways. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, which plays a crucial role in cell proliferation and survival, is a common subject of such investigations.[3][4] Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways.[3][4]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR binds P_EGFR p-EGFR EGFR->P_EGFR autophosphorylates GRB2 GRB2 P_EGFR->GRB2 PI3K PI3K P_EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR Signaling Pathway visualized with this compound.

This diagram illustrates the activation of the EGFR signaling cascade. Immunofluorescence can be used to visualize the localization and phosphorylation status of key proteins like EGFR, ERK, and AKT using specific primary antibodies and this compound-conjugated secondary antibodies.

Experimental Workflow

The following diagram outlines the key steps in a typical immunofluorescence experiment using an this compound-conjugated secondary antibody.

IF_Workflow Start Start: Cells on Coverslip Fixation Fixation (e.g., 4% PFA) Start->Fixation Permeabilization Permeabilization (e.g., Triton X-100) Fixation->Permeabilization Blocking Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb Wash1 Wash (3x PBS) PrimaryAb->Wash1 SecondaryAb This compound Secondary Antibody Incubation Wash1->SecondaryAb Wash2 Wash (3x PBS) SecondaryAb->Wash2 Counterstain Counterstain (e.g., DAPI) Wash2->Counterstain Mounting Mounting Counterstain->Mounting Imaging Fluorescence Microscopy Mounting->Imaging

Caption: Immunofluorescence Staining Workflow.

Troubleshooting

High background and weak or no signal are common issues in immunofluorescence. The following table provides potential causes and solutions.

ProblemPossible CauseSuggested Solution
High Background Insufficient blockingIncrease blocking time or change blocking agent.
Primary or secondary antibody concentration too highTitrate antibody concentrations to find the optimal dilution.
Inadequate washingIncrease the number or duration of wash steps.
Weak or No Signal Primary and secondary antibodies are incompatibleEnsure the secondary antibody is raised against the host species of the primary antibody.
Insufficient primary antibodyIncrease the concentration or incubation time of the primary antibody.
Protein of interest is not present or at low levelsRun a positive control to confirm protein expression. Consider using a signal amplification method.
PhotobleachingUse an anti-fade mounting medium and minimize exposure to excitation light.

References

ATTO 565 for Unraveling Biological Complexity: Application Notes and Protocols for Oligonucleotide Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to utilizing ATTO 565 for the fluorescent labeling of oligonucleotides. This compound, a rhodamine-based dye, is renowned for its exceptional photostability, high fluorescence quantum yield, and strong absorption, making it an ideal candidate for a wide range of applications in research and diagnostics.[1][2][3] These applications include, but are not limited to, fluorescence in situ hybridization (FISH), Förster resonance energy transfer (FRET), and real-time PCR.[4][5] This guide details the photophysical properties of this compound, provides step-by-step protocols for oligonucleotide labeling and purification, and offers insights into quality control and troubleshooting.

Key Characteristics of this compound

This compound exhibits a set of photophysical properties that make it a superior choice for sensitive and demanding fluorescence applications. Its rigid molecular structure minimizes cis-trans isomerization, leading to consistent and reliable fluorescence emission.[3] A summary of its key quantitative data is presented in the table below.

PropertyValue
Maximum Excitation Wavelength (λex)563 - 564 nm[6][7]
Maximum Emission Wavelength (λem)590 - 592 nm[5][8]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[2][8]
Fluorescence Quantum Yield (η)90%[2][6]
Fluorescence Lifetime (τ)4.0 ns[7][8]
Correction Factor at 260 nm (CF260)0.27[8]

Experimental Protocols

Labeling of Amino-Modified Oligonucleotides with this compound NHS Ester

This protocol describes the covalent attachment of this compound to an oligonucleotide modified with a primary amine. The N-hydroxysuccinimide (NHS) ester of this compound reacts with the amino group to form a stable amide bond.[9]

Materials:

  • Amino-modified oligonucleotide

  • This compound NHS ester

  • Anhydrous, amine-free Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • 0.2 M Carbonate-Bicarbonate buffer (pH 8.0-9.0)

  • Nuclease-free water

Procedure:

  • Prepare the Oligonucleotide Solution: Dissolve the amino-modified oligonucleotide in the carbonate-bicarbonate buffer to a final concentration of 0.1 mM. For example, dissolve 5 nmol of the oligonucleotide in 50 µL of buffer.[8]

  • Prepare the this compound NHS Ester Solution: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 5 mg/mL.[8]

  • Reaction Setup: In a microcentrifuge tube, combine 50 µL of the oligonucleotide solution with 30 µL of the this compound NHS ester solution.[8] This creates a molar excess of the dye to drive the reaction to completion.

  • Incubation: Incubate the reaction mixture at room temperature for 2 hours with gentle shaking, protected from light.[8] For longer incubation times, the pH should be adjusted to 7.0-7.5 to minimize hydrolysis of the NHS ester.[8]

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_qc Quality Control Oligo Dissolve Amino-Oligo in Carbonate Buffer (pH 8-9) Mix Combine Oligo and Dye Solutions Oligo->Mix Dye Dissolve this compound NHS Ester in Anhydrous DMF/DMSO Dye->Mix Incubate Incubate at Room Temperature (2 hours, protected from light) Mix->Incubate Purify Purify Labeled Oligonucleotide (Gel Filtration or HPLC) Incubate->Purify QC Determine Degree of Labeling (Spectrophotometry) Purify->QC G cluster_prep Sample & Probe Preparation cluster_hybridization Hybridization cluster_wash Washing cluster_imaging Imaging SamplePrep Prepare and Fix Cell/Tissue Sample Denature Denature Sample and Probe DNA SamplePrep->Denature ProbePrep Prepare this compound-labeled Oligonucleotide Probe ProbePrep->Denature Hybridize Hybridize Probe to Target Sequence Denature->Hybridize Wash Wash to Remove Unbound Probe Hybridize->Wash Counterstain Counterstain Nuclei (e.g., DAPI) Wash->Counterstain Image Visualize with Fluorescence Microscopy Counterstain->Image

References

Application Notes and Protocols for ATTO 565 in Live-Cell Tracking Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of the fluorescent dye ATTO 565 in live-cell tracking experiments. This compound, a rhodamine-based dye, offers exceptional photostability and brightness, making it a powerful tool for dynamic studies in living cells.[1][2][3][4]

Introduction to this compound

This compound is a fluorescent label characterized by its strong absorption and high fluorescence quantum yield.[2][3][4] Its suitability for single-molecule detection, flow cytometry, and high-resolution microscopy techniques like STED makes it a versatile choice for a range of biological applications.[1][2][4] A key consideration for live-cell imaging is that this compound can be internalized by cells via endocytosis, accumulating in endosomes and lysosomes.[5][6] This property can be leveraged for studying endocytic pathways or must be accounted for when tracking cell surface proteins.

Quantitative Data Presentation

For effective experimental design and data interpretation, the photophysical and photostability properties of this compound are summarized below.

Table 1: Photophysical Properties of this compound

PropertyValue
Maximum Excitation (λex)564 nm
Maximum Emission (λem)590 nm
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ)90%
Fluorescence Lifetime (τ)4.0 ns

Source: Data compiled from multiple sources.

Table 2: Photostability of this compound Under Continuous Illumination

Illumination Intensity (W/cm²)Average Bleaching Time (s)
28463.0
56821.8
113618.2

Source: Data indicates that the rate of photobleaching is dependent on the intensity of the excitation light.[3]

Experimental Protocols

Protein Labeling with this compound NHS Ester

This protocol describes the covalent labeling of a protein of interest with this compound N-hydroxysuccinimidyl (NHS) ester, which reacts with primary amines (e.g., lysine residues).

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • This compound NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer: 0.1 M sodium bicarbonate buffer, pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Quenching buffer (e.g., 1.5 M hydroxylamine, pH 8.5, optional)

Procedure:

  • Protein Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. Ensure the buffer is free of amine-containing substances like Tris or glycine.

  • Dye Preparation: Immediately before use, prepare a stock solution of this compound NHS ester in DMF or DMSO.

  • Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye by size-exclusion chromatography. The first colored band to elute is the dye-protein conjugate.

  • Degree of Labeling (DOL) Calculation: Determine the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound). The following formula can be used:

    DOL = (A564 × εprotein) / [(A280 - A564 × CF280) × ε565]

    Where:

    • Amax is the absorbance at the respective wavelength.

    • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • ε565 is the molar extinction coefficient of this compound at 564 nm (120,000 M⁻¹cm⁻¹).

    • CF280 is the correction factor for the dye's absorbance at 280 nm (typically around 0.12).

Live-Cell Labeling and Tracking

This protocol outlines a general procedure for labeling live cells with this compound-conjugated molecules and subsequent tracking.

Materials:

  • Cultured cells on glass-bottom dishes or coverslips

  • This compound-labeled protein of interest

  • Live-cell imaging medium (e.g., phenol red-free DMEM with HEPES)

  • Total Internal Reflection Fluorescence (TIRF) microscope or other suitable fluorescence microscope

Procedure:

  • Cell Culture: Plate cells on glass-bottom dishes or coverslips to an appropriate confluency for imaging.

  • Cell Labeling:

    • Replace the culture medium with pre-warmed live-cell imaging medium.

    • Add the this compound-labeled protein to the medium at a final concentration typically in the nanomolar to low micromolar range. The optimal concentration should be determined empirically to achieve a good signal-to-noise ratio without causing cellular stress. For live-cell staining with this compound NHS ester itself, concentrations of 1.5–15 μM for 30 minutes at 37°C have been reported.[5]

    • Incubate the cells for a duration ranging from a few minutes to an hour, depending on the target and experimental goals. For surface labeling, shorter incubation times at lower temperatures (e.g., 4°C) can be used to minimize internalization. For tracking internalized molecules, longer incubation times at 37°C are appropriate.[5]

  • Washing: Gently wash the cells two to three times with pre-warmed imaging medium to remove unbound fluorescent molecules.

  • Imaging:

    • Mount the sample on the microscope.

    • For single-molecule tracking, use a TIRF microscope to selectively excite fluorophores near the coverslip, reducing background fluorescence.

    • Use a 561 nm laser for excitation.

    • Acquire a time-lapse series of images with a sensitive camera (e.g., EMCCD or sCMOS).

    • Imaging parameters such as laser power, exposure time, and frame rate should be optimized to maximize signal while minimizing phototoxicity and photobleaching. Start with low laser power and adjust as needed.

Cytotoxicity Assessment (MTT Assay)

This protocol provides a method to assess the potential cytotoxicity of this compound or this compound-labeled molecules on cultured cells.

Materials:

  • Cultured cells in a 96-well plate

  • This compound or this compound-labeled molecule

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will not reach confluency by the end of the assay. For cytotoxicity tests, a starting density of approximately 5,000 cells per well is often used.[7]

  • Treatment: After allowing the cells to adhere overnight, treat them with various concentrations of the this compound-containing compound for the desired duration (e.g., corresponding to the labeling and imaging time). Include untreated control wells.

  • MTT Addition: Add 10-50 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[7][8]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[7][8] For suspension cells, centrifuge the plate before removing the supernatant.[7][8]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[8] Read the absorbance at a wavelength between 570-590 nm using a microplate reader.[9]

  • Data Analysis: Subtract the absorbance of blank wells (medium and MTT only). Cell viability is expressed as a percentage of the absorbance of the untreated control cells.

Application Examples and Visualizations

Tracking Epidermal Growth Factor Receptor (EGFR) Dimerization

This compound-labeled Epidermal Growth Factor (EGF) can be used to visualize the initial steps of EGFR signaling in living cells, including ligand binding, receptor dimerization, and subsequent autophosphorylation.[10][11]

EGFR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular Signaling EGF This compound-EGF EGFR_mono EGFR Monomer EGF->EGFR_mono Binding EGFR_dimer_unbound Preformed EGFR Dimer EGF->EGFR_dimer_unbound Binding EGFR_mono->EGFR_dimer_unbound Dimerization EGFR_dimer_bound1 Single-Ligand Bound Dimer EGFR_dimer_unbound->EGFR_dimer_bound1 Conformational Change EGFR_dimer_bound2 Dual-Ligand Bound Dimer EGFR_dimer_bound1->EGFR_dimer_bound2 Second Ligand Binding EGFR_active Active Phosphorylated Dimer EGFR_dimer_bound2->EGFR_active Autophosphorylation Downstream Downstream Signaling Cascade EGFR_active->Downstream Signal Transduction

Caption: EGFR activation pathway initiated by this compound-EGF binding.

Investigating GPCR-G Protein Interactions

This compound can be used as a FRET (Förster Resonance Energy Transfer) acceptor in combination with a suitable donor to study the interaction between a G Protein-Coupled Receptor (GPCR) and its cognate G protein in real-time.

GPCR_Workflow start Start: Live cells expressing Donor-GPCR and this compound-G Protein no_fret Measure Baseline FRET (Low FRET Signal) start->no_fret ligand Add Agonist (Ligand) fret_imaging Perform Live-Cell FRET Imaging ligand->fret_imaging fret_increase Measure FRET upon Agonist Binding (High FRET Signal) fret_imaging->fret_increase no_fret->ligand data_analysis Analyze FRET Efficiency Changes Over Time fret_increase->data_analysis end Conclusion: Quantify GPCR-G Protein Interaction Dynamics data_analysis->end

Caption: Experimental workflow for studying GPCR-G protein interactions using FRET.

Signaling Pathway of GPCR-G Protein Activation

The following diagram illustrates the canonical GPCR signaling pathway that can be investigated using this compound as a fluorescent label.

GPCR_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol Ligand Agonist GPCR GPCR Ligand->GPCR Binding G_protein G Protein (αβγ) (βγ or α labeled with this compound) GPCR->G_protein Activation G_alpha_GTP Gα-GTP G_protein->G_alpha_GTP GDP/GTP Exchange G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociation Effector Effector Protein G_alpha_GTP->Effector Modulation G_beta_gamma->Effector Modulation Second_Messenger Second Messengers Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: GPCR signaling cascade and points of this compound labeling.

References

Application Notes and Protocols for ATTO 565-Streptavidin Biotin Binding

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The streptavidin-biotin interaction is one of the strongest non-covalent bonds known in nature, with a dissociation constant (Kd) in the range of 10⁻¹⁴ to 10⁻¹⁵ M.[1][2] This exceptionally high affinity, coupled with the ability of a single streptavidin tetramer to bind up to four biotin molecules, makes the streptavidin-biotin system a versatile and robust tool in a wide array of life science applications. When coupled with a bright and photostable fluorescent dye such as ATTO 565, streptavidin becomes a powerful reagent for the detection and visualization of biotinylated molecules in various assays, including immunofluorescence, flow cytometry, and pull-down assays.

This compound is a rhodamine-based fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[2][3] These features make this compound-streptavidin conjugates highly suitable for demanding applications such as single-molecule detection and super-resolution microscopy.[2][3]

These application notes provide detailed protocols for the use of this compound-streptavidin in detecting biotinylated molecules, offering guidance to researchers, scientists, and drug development professionals.

Quantitative Data

This compound-Streptavidin Conjugate Properties
PropertyValueReference
Excitation Maximum (λex)564 nm[2]
Emission Maximum (λem)590 nm[2]
Molar Extinction Coefficient (εmax)1.2 x 10⁵ M⁻¹ cm⁻¹[2]
Fluorescence Quantum Yield (ηfl)90%[2]
Molecular Weight (Streptavidin)~53 kDa[2]
Biotin Binding Sites per Streptavidin4[4]
Dissociation Constant (Kd)~10⁻¹⁵ M[1][2]
Comparison of Common Fluorophores for Streptavidin Conjugates
FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound 564 590 120,000 0.90
Alexa Fluor 48849551971,0000.92
Fluorescein (FITC)49451875,0000.92
Alexa Fluor 555555565150,0000.10
Tetramethylrhodamine (TRITC)55558085,0000.23
Alexa Fluor 647650668239,0000.33

Experimental Protocols

Reconstitution and Storage of this compound-Streptavidin
  • Reconstitution: this compound-streptavidin is typically supplied as a lyophilizate. To reconstitute, briefly centrifuge the vial to collect the powder at the bottom. Dissolve the contents in sterile, distilled water or a buffer of your choice (e.g., PBS) to a stock concentration of 1 mg/mL.[1][2] Mix gently by pipetting up and down; do not vortex.

  • Storage: For short-term storage (up to six months), store the reconstituted solution at 2-8°C, protected from light.[1][2] For long-term storage, aliquot the stock solution into single-use volumes and store at -20°C.[1][2] Avoid repeated freeze-thaw cycles.[1][2] The addition of a bacteriostatic agent like sodium azide (to a final concentration of 0.02-0.05%) can prevent microbial growth.[1]

Protocol 1: Immunofluorescent Staining of Cells

This protocol describes a common two-step method for the immunofluorescent staining of a target antigen using a biotinylated primary antibody followed by detection with this compound-streptavidin.

Materials:

  • Cells cultured on coverslips or in a multi-well plate

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for intracellular targets

  • Blocking Buffer (e.g., 1-5% BSA or 5-10% normal goat serum in PBS)

  • Biotinylated primary antibody specific to the target antigen

  • This compound-streptavidin (reconstituted stock solution)

  • Nuclear counterstain (e.g., DAPI) (optional)

  • Antifade mounting medium

Procedure:

  • Cell Preparation:

    • Wash the cells three times with PBS.

    • Fix the cells with Fixation Buffer for 15-20 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

    • If staining an intracellular antigen, permeabilize the cells with Permeabilization Buffer for 10-15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 30-60 minutes at room temperature to minimize non-specific binding.

  • Primary Antibody Incubation:

    • Dilute the biotinylated primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • This compound-Streptavidin Incubation:

    • Dilute the this compound-streptavidin stock solution in Blocking Buffer to a final concentration of 1-10 µg/mL. The optimal concentration should be determined empirically.

    • Incubate the cells with the diluted this compound-streptavidin for 30-60 minutes at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Counterstaining and Mounting (Optional):

    • If desired, incubate the cells with a nuclear counterstain like DAPI according to the manufacturer's instructions.

    • Wash the cells two times with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

  • Imaging:

    • Visualize the stained cells using a fluorescence microscope equipped with appropriate filters for this compound (Excitation: ~564 nm, Emission: ~590 nm).

Protocol 2: Flow Cytometry Analysis

This protocol outlines the use of this compound-streptavidin for the detection of cell surface markers labeled with a biotinylated primary antibody.

Materials:

  • Cell suspension (e.g., peripheral blood mononuclear cells, cultured cells)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1-2% BSA or FBS and 0.05% sodium azide)

  • Biotinylated primary antibody specific to the cell surface marker

  • This compound-streptavidin (reconstituted stock solution)

  • (Optional) Fc receptor blocking solution (e.g., Human TruStain FcX™)

  • (Optional) Viability dye

Procedure:

  • Cell Preparation:

    • Adjust the cell suspension to a concentration of 1 x 10⁶ cells per sample in ice-cold Flow Cytometry Staining Buffer.

  • Fc Receptor Blocking (Optional but Recommended):

    • Incubate the cells with an Fc receptor blocking solution for 10-15 minutes on ice to prevent non-specific antibody binding.

  • Primary Antibody Incubation:

    • Add the optimal concentration of the biotinylated primary antibody to the cell suspension.

    • Incubate for 20-30 minutes on ice in the dark.

    • Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer by centrifugation (e.g., 300-400 x g for 5 minutes).

  • This compound-Streptavidin Incubation:

    • Resuspend the cell pellet in the residual buffer.

    • Add the diluted this compound-streptavidin (typically 1-5 µg/mL in Flow Cytometry Staining Buffer) to the cells.

    • Incubate for 20-30 minutes on ice in the dark.

    • Wash the cells twice with 1-2 mL of ice-cold Flow Cytometry Staining Buffer.

  • Final Resuspension and Analysis:

    • Resuspend the final cell pellet in an appropriate volume of Flow Cytometry Staining Buffer (e.g., 300-500 µL).

    • If using a viability dye, follow the manufacturer's protocol.

    • Analyze the samples on a flow cytometer equipped with a laser and detectors suitable for this compound (e.g., a yellow-green laser for excitation).

Mandatory Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_staining Staining cluster_detection Detection start Start with Biotinylated Sample (e.g., Cells, Tissue) fix_perm Fixation & Permeabilization (if required) start->fix_perm blocking Blocking Step (e.g., BSA, Serum) fix_perm->blocking primary_ab Incubate with Biotinylated Primary Antibody blocking->primary_ab wash1 Wash primary_ab->wash1 streptavidin Incubate with This compound-Streptavidin wash1->streptavidin wash2 Wash streptavidin->wash2 detection Fluorescence Detection (Microscopy/Flow Cytometry) wash2->detection analysis Data Analysis detection->analysis

Experimental workflow for this compound-streptavidin biotin binding.

binding_principle cluster_components Molecular Components cluster_complex Detection Complex Formation streptavidin Streptavidin (Tetramer) biotin Biotin antibody Primary Antibody biotin->antibody Biotinylation atto565 This compound Dye atto565->streptavidin Covalent Conjugation antigen Target Antigen streptavidin_atto This compound- Streptavidin Conjugate biotinylated_ab Biotinylated Antibody streptavidin_atto->biotinylated_ab High-Affinity Binding (Kd ~10⁻¹⁵ M) biotinylated_ab->antigen Specific Antigen Recognition

References

ATTO 565 Fluorescence Lifetime Imaging (FLIM): Application Notes and Protocols for Advanced Cellular Imaging

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing ATTO 565, a bright and photostable rhodamine dye, for Fluorescence Lifetime Imaging (FLIM) applications. This document details the photophysical properties of this compound, protocols for its use in FLIM-based assays, and its application in studying key signaling pathways.

Introduction to this compound and FLIM

This compound is a fluorescent dye belonging to the rhodamine family, known for its high fluorescence quantum yield and exceptional thermal and photostability.[1][2] Its fluorescence lifetime, the average time the molecule spends in the excited state, is a sensitive reporter of the local microenvironment. This property makes this compound an excellent probe for FLIM, a powerful microscopy technique that provides contrast based on the fluorescence lifetime of a fluorophore, independent of its concentration.[3][4] FLIM is particularly advantageous for studying molecular interactions, conformational changes, and cellular environments.[5]

Key Photophysical Properties of this compound

A summary of the key photophysical properties of this compound is presented in Table 1. These parameters are crucial for designing and interpreting FLIM experiments.

PropertyValueReference(s)
Excitation Maximum (λex)564 nm[3]
Emission Maximum (λem)590 nm[3]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[3]
Fluorescence Quantum Yield (Φ)0.90[3]
Fluorescence Lifetime (τ) ~3.4 - 4.0 ns [6][7][8]

Table 1: Photophysical properties of this compound. The fluorescence lifetime can vary depending on the local environment.

Core Applications of this compound in FLIM

The sensitivity of this compound's fluorescence lifetime to its surroundings makes it a versatile tool for a range of FLIM applications.

Förster Resonance Energy Transfer (FRET)

FLIM is a robust method for quantifying FRET, a mechanism describing energy transfer between two light-sensitive molecules.[9] When a donor fluorophore (like this compound) is in close proximity (1-10 nm) to a suitable acceptor molecule, its fluorescence lifetime is shortened.[9] FLIM-FRET is independent of fluorophore concentration and excitation intensity, providing a more quantitative measure of molecular interactions compared to intensity-based FRET.[9]

Environmental Sensing

The fluorescence lifetime of rhodamine dyes like this compound can be influenced by various environmental factors, including pH, solvent polarity, and ion concentration.[3][10] This sensitivity allows this compound to be used as a sensor to probe these parameters within living cells and other biological samples. For instance, the carboxyl group of this compound can undergo protonation, leading to changes in its absorption and emission properties, which can be correlated with pH.[3]

Tissue and Cellular Imaging

This compound's brightness and photostability make it suitable for high-resolution microscopy techniques like STED (Stimulated Emission Depletion) microscopy and for imaging in complex biological samples such as tissues.[1][2] In FLIM, these properties enable the acquisition of high-quality lifetime images with good signal-to-noise, facilitating the detailed analysis of cellular structures and processes.

Experimental Protocols

Labeling Biomolecules with this compound NHS Ester

This compound is commonly available as an N-hydroxysuccinimidyl (NHS) ester, which readily reacts with primary amines on proteins and other biomolecules.

Materials:

  • This compound NHS ester

  • Protein of interest in an amine-free buffer (e.g., PBS)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Protocol:

  • Prepare Protein Solution: Dissolve the protein of interest in the labeling buffer at a concentration of 1-5 mg/mL.

  • Prepare Dye Stock Solution: Immediately before use, dissolve this compound NHS ester in DMF or DMSO to a concentration of 1-2 mg/mL.

  • Labeling Reaction: Add a 5- to 15-fold molar excess of the reactive dye to the protein solution while gently stirring.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification: Remove unreacted dye by passing the solution through a size-exclusion chromatography column. The first colored band to elute is the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).

Time-Correlated Single Photon Counting (TCSPC) FLIM

TCSPC is a sensitive technique for measuring fluorescence lifetimes.[11][12][13] It involves repetitively exciting the sample with short laser pulses and measuring the arrival times of individual emitted photons.[11][12][13]

Instrumentation:

  • Confocal or multiphoton microscope equipped with a pulsed laser source (picosecond pulses).

  • Laser with an excitation wavelength suitable for this compound (e.g., 561 nm).

  • High-speed, single-photon sensitive detector (e.g., photomultiplier tube (PMT) or hybrid photodetector (HyD)).

  • TCSPC electronics.

Data Acquisition Protocol:

  • Sample Preparation: Prepare cells or tissues labeled with this compound on a microscope slide or dish.

  • Microscope Setup:

    • Select the appropriate laser line and set the laser power to a level that minimizes photobleaching while providing a sufficient photon count rate.

    • Set the detector gain to an optimal level.

    • Configure the TCSPC settings, including the time window and resolution, to adequately capture the fluorescence decay of this compound (typically a 10-20 ns window).

  • Image Acquisition: Acquire FLIM images, ensuring a sufficient number of photons per pixel for accurate lifetime analysis (typically >100 photons per pixel).

Data Analysis Workflow:

  • Instrument Response Function (IRF): Measure the IRF of the system using a scattering solution or a fluorophore with a very short, known lifetime.

  • Decay Fitting: Fit the fluorescence decay data for each pixel to a multi-exponential decay model using appropriate software. A bi-exponential model is often required to accurately describe the decay of fluorophores in complex environments.[5][14][15] The decay is convolved with the IRF during the fitting process.

  • Lifetime Image Generation: Generate a lifetime image where the color or intensity of each pixel represents the calculated fluorescence lifetime.

cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample This compound Labeled Sample Microscope Pulsed Laser Excitation (e.g., 561 nm) Sample->Microscope Excite Detector Single Photon Detection (TCSPC) Microscope->Detector Emit Photons DecayFit Fit Fluorescence Decay (Multi-exponential Model) Detector->DecayFit IRF Measure Instrument Response Function (IRF) IRF->DecayFit LifetimeImage Generate Lifetime Image DecayFit->LifetimeImage

TCSPC-FLIM Experimental Workflow

Application Example: FLIM-FRET Imaging of EGFR Dimerization

Epidermal Growth Factor Receptor (EGFR) dimerization is a critical step in its activation and downstream signaling. FLIM-FRET can be used to visualize and quantify this process in living cells.[1][16][17]

Experimental Design:

  • Donor: EGFR labeled with a donor fluorophore (e.g., a green fluorescent protein or an antibody-dye conjugate).

  • Acceptor: EGFR labeled with an acceptor fluorophore (e.g., this compound conjugated to an antibody).

  • Principle: Upon EGF stimulation, EGFR monomers dimerize, bringing the donor and acceptor fluorophores into close proximity, leading to FRET and a decrease in the donor's fluorescence lifetime.

Protocol Outline:

  • Cell Culture and Labeling: Culture cells expressing EGFR. Label the receptors with donor- and acceptor-conjugated antibodies.

  • FLIM Imaging: Acquire FLIM images of the donor fluorophore before and after stimulation with EGF.

  • Data Analysis: Analyze the FLIM data to determine the average fluorescence lifetime of the donor in different regions of the cell. A decrease in the donor lifetime upon EGF stimulation indicates EGFR dimerization.

cluster_pathway EGFR Dimerization and Signaling cluster_flim FLIM-FRET Readout EGF EGF Ligand EGFR_mono EGFR Monomer (Donor Labeled) EGF->EGFR_mono Binds EGFR_dimer EGFR Dimer (Donor-Acceptor FRET) EGFR_mono->EGFR_dimer Dimerization Lifetime_high Long Donor Lifetime (No FRET) EGFR_mono->Lifetime_high Signaling Downstream Signaling EGFR_dimer->Signaling Activation Lifetime_low Short Donor Lifetime (FRET) EGFR_dimer->Lifetime_low cluster_lifetime Lifetime Change Ligand_free This compound-Ligand (Free) GPCR GPCR Ligand_free->GPCR Binds Lifetime1 Lifetime τ1 Ligand_free->Lifetime1 Ligand_bound This compound-Ligand (Bound) GPCR->Ligand_bound G_protein G-protein Ligand_bound->G_protein Activates Lifetime2 Lifetime τ2 Ligand_bound->Lifetime2 Signaling Intracellular Signaling G_protein->Signaling

References

Application Note: ATTO 565 in Fluorescence Correlation Spectroscopy (FCS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescence Correlation Spectroscopy (FCS) is a powerful single-molecule technique used to study the dynamics and interactions of fluorescently labeled molecules in solution or on cell membranes. By analyzing the fluctuations in fluorescence intensity within a microscopic observation volume, FCS can provide quantitative information on parameters such as molecular concentration, diffusion coefficients, and binding kinetics. The choice of fluorescent probe is critical for the success of FCS experiments.

ATTO 565, a rhodamine-based dye, has emerged as a popular choice for FCS due to its exceptional photophysical properties.[1][2] These include a high fluorescence quantum yield, strong absorption, and excellent photostability, which collectively contribute to a high signal-to-noise ratio and reliable data.[1][2][3][4][5][6] This application note provides a comprehensive overview of the use of this compound in FCS, including its photophysical characteristics, detailed experimental protocols, and typical quantitative data.

Photophysical Properties of this compound

The performance of a fluorophore in FCS is largely dictated by its photophysical parameters. This compound exhibits properties that are highly advantageous for this technique. Its high molar absorptivity ensures efficient excitation, while its high quantum yield leads to bright fluorescence emission, a crucial factor for detecting the small number of molecules present in the femtoliter-sized FCS observation volume.[1][3][5]

Table 1: Photophysical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λabs)564 nm[1][4][5][6][7]
Maximum Emission Wavelength (λem)590 nm[1][4][5][6][7]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1][3][4][5][6][8][9][10]
Fluorescence Quantum Yield (η)90%[1][3][4][5][6][8][9][10]
Fluorescence Lifetime (τ)4.0 ns[4][6][8][9][10]

Advantages of this compound in FCS

  • High Molecular Brightness: The combination of a high extinction coefficient and high quantum yield results in a very bright fluorophore, leading to a strong signal even at the low concentrations typical for FCS experiments.
  • Excellent Photostability: this compound is resistant to photobleaching, allowing for longer measurement times and the use of higher laser powers without significant signal degradation.[1][4][6]
  • Low Triplet State Formation: The dye exhibits minimal intersystem crossing to the triplet state, reducing "blinking" artifacts that can distort FCS autocorrelation curves.[9]
  • Good Water Solubility: As a moderately hydrophilic dye, this compound is well-suited for biological applications in aqueous buffers.[6]

Experimental Protocols

A critical first step in any FCS experiment is the calibration of the confocal observation volume. This is typically done using a fluorescent standard with a known diffusion coefficient. This compound itself is an excellent standard for this purpose when using a 561 nm laser line.

Protocol 1: Calibration of the FCS Confocal Volume using this compound

Objective: To determine the effective confocal volume (Veff) and the structural parameter (κ), which is the ratio of the axial (z) to the lateral (xy) radius of the observation volume.

Materials:

  • This compound Carboxylic Acid or NHS-ester (hydrolyzed)

  • High-purity water (e.g., Milli-Q)

  • Phosphate-buffered saline (PBS), pH 7.4

  • FCS-compatible sample chambers (e.g., 8-well chambered cover glass)

  • FCS Spectrometer with a 561 nm laser and appropriate emission filters (e.g., 580-640 nm bandpass).

Procedure:

  • Prepare a Stock Solution: Dissolve this compound in high-purity water or PBS to a concentration of approximately 1 µM. Ensure the dye is fully dissolved.

  • Prepare a Working Solution: Dilute the stock solution to a final concentration of 5-20 nM in PBS. The optimal concentration will result in a stable fluorescence trace with minimal signal saturation.

  • Instrument Setup:

    • Turn on the FCS system and allow the laser to warm up for at least 30 minutes to ensure stable output power.

    • Set the excitation laser power to a low value (typically in the range of 1-10 µW at the sample) to avoid photobleaching and saturation.

    • Focus the laser into the droplet of the this compound working solution, approximately 20-50 µm away from the cover glass surface to minimize surface effects.

  • Data Acquisition:

    • Record the fluorescence intensity fluctuations for a period of 5-10 minutes. It is recommended to acquire multiple short runs (e.g., 10 runs of 30 seconds each) to check for photobleaching or other instabilities.

  • Data Analysis:

    • Calculate the autocorrelation function (ACF), G(τ), from the raw fluorescence intensity data.

    • Fit the ACF with a 3D diffusion model that includes a triplet state component: *G(τ) = (1/N) * [1 - T + T * exp(-τ/τT)] * [1 / (1 + τ/τD)] * [1 / sqrt(1 + (τ/τD) * (1/κ²))]

    • In this equation, N is the average number of molecules in the observation volume, T is the fraction of molecules in the triplet state with a relaxation time τT, and τD is the diffusion time.

    • Fix the diffusion coefficient (D) of this compound to its known value (see Table 2).

    • The fit will yield the diffusion time (τD) and the structural parameter (κ).

    • Calculate the lateral radius (ωxy) of the observation volume using the equation: ωxy² = 4 * D * τD.

    • Calculate the effective volume (Veff) using: Veff = π3/2 * ωxy² * (κ * ωxy).

Protocol 2: Measuring the Diffusion Coefficient of an this compound-Labeled Protein

Objective: To determine the diffusion coefficient of a target protein labeled with this compound.

Materials:

  • Purified protein of interest

  • This compound NHS-ester or Maleimide (depending on the available functional groups on the protein)

  • Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3 for NHS-ester labeling)

  • Size-exclusion chromatography column (e.g., Sephadex G-25) to separate labeled protein from free dye.

  • Calibrated FCS instrument (from Protocol 1).

Procedure:

  • Protein Labeling:

    • Dissolve the protein in the appropriate labeling buffer at a concentration of 2-5 mg/mL.[6]

    • Prepare a fresh solution of this compound reactive dye (e.g., NHS-ester) in anhydrous DMSO or DMF.[6]

    • Add a 5-10 fold molar excess of the reactive dye to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Separate the this compound-labeled protein from unreacted free dye using a size-exclusion chromatography column. The first colored fraction will contain the labeled protein.

  • Sample Preparation for FCS:

    • Dilute the purified, labeled protein to a concentration in the low nanomolar range (1-50 nM) in the desired experimental buffer.

  • FCS Measurement:

    • Using the calibrated FCS setup, acquire fluorescence fluctuation data for the labeled protein sample as described in Protocol 1 (steps 3 and 4).

  • Data Analysis:

    • Calculate the ACF and fit it using the same 3D diffusion model as in Protocol 1.

    • In this case, use the calibrated values for the confocal volume parameters (ωxy and κ).

    • The fit will now yield the diffusion time (τD) of the labeled protein.

    • Calculate the diffusion coefficient (D) of the protein using the equation: D = ωxy² / (4 * τD).

Quantitative Data for this compound in FCS

The following table summarizes typical quantitative values for this compound obtained in FCS experiments, which can serve as a reference for instrument calibration and data validation.

Table 2: Reference Data for this compound in Aqueous Solution at Room Temperature (~25°C)

ParameterValueNotesReference
Diffusion Coefficient (D)~400 µm²/sThis value is commonly used for FCS calibration.[11]
Diffusion Coefficient (D)259 µm²/sAnother reported value, highlighting the importance of consistent experimental conditions.[12]
Effective Confocal Volume (Veff)0.8 ± 0.1 fLFor a specific setup on a coverslip with 560 nm excitation. This value is instrument-dependent.[12]
Molecular Brightness (η)VariesHighly dependent on laser power, detector efficiency, and optical pathway. Should be maximized while avoiding saturation.[12]
Triplet State Lifetime (τT)~6 µsA representative value from autocorrelation curve fitting.[5]

Visualizations

FCS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Labeling Label Biomolecule with this compound Purification Purify Conjugate Labeling->Purification Dilution Dilute to nM Concentration Purification->Dilution Measurement Measure Fluorescence Fluctuations Dilution->Measurement Calibration Calibrate Confocal Volume (using this compound standard) Calibration->Measurement ACF Calculate Autocorrelation Function (ACF) Measurement->ACF Fitting Fit ACF with Diffusion Model ACF->Fitting Results Extract Parameters (D, N, etc.) Fitting->Results

Caption: General experimental workflow for an FCS experiment using this compound.

ACF_Principle cluster_info Information Extracted from ACF Fluctuations Fluorescence Intensity Fluctuations I(t) ACF Autocorrelation Function G(τ) = <δI(t)δI(t+τ)> / ² Fluctuations->ACF Correlate signal with itself at time lag τ Amplitude Amplitude G(0) ∝ 1/N (Concentration) ACF->Amplitude Decay Decay Time (τD) ∝ 1/D (Diffusion Coefficient) ACF->Decay Shape Shape of Curve (Anomalous Diffusion, Binding) ACF->Shape

Caption: Principle of FCS data analysis from fluorescence fluctuations to physical parameters.

Conclusion

This compound is a high-performance fluorescent dye that is exceptionally well-suited for fluorescence correlation spectroscopy. Its superior photophysical properties ensure high-quality data, making it a reliable choice for determining molecular concentrations, diffusion dynamics, and interaction kinetics in various biological and biophysical studies. The protocols provided herein offer a robust starting point for researchers and drug development professionals aiming to leverage the power of FCS with this versatile fluorophore.

References

Troubleshooting & Optimization

ATTO 565 Photobleaching Reduction: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize ATTO 565 photobleaching during fluorescence microscopy experiments.

Troubleshooting Guides

This section addresses common issues encountered during imaging experiments with this compound and provides step-by-step solutions to mitigate photobleaching.

Problem 1: Rapid loss of fluorescence signal during image acquisition.

  • Question: My this compound signal is disappearing very quickly when I start imaging. What is causing this and how can I fix it?

  • Answer: Rapid signal loss is a classic sign of photobleaching, which is the light-induced degradation of the fluorophore.[1] this compound, while relatively photostable, can still photobleach under intense or prolonged illumination.[2][3] The primary culprits are high excitation intensity and the generation of reactive oxygen species (ROS).[4][5]

    Troubleshooting Steps:

    • Reduce Excitation Light Intensity: This is the most effective way to decrease photobleaching.[4][6]

      • Lower the laser power or lamp intensity to the minimum level that still provides a sufficient signal-to-noise ratio.[1]

      • Utilize neutral density (ND) filters to incrementally decrease the excitation intensity.[6]

    • Minimize Exposure Time: Shorten the camera's exposure time or increase the scanning speed of your confocal microscope.[1][4] For time-lapse experiments, increase the interval between acquisitions to reduce the cumulative light dose.

    • Use an Antifade Mounting Medium: For fixed samples, use a commercially available antifade mounting medium like ProLong Gold or VECTASHIELD.[6][7] These contain reagents that scavenge ROS.[8]

    • Incorporate Antifade Reagents in Live-Cell Imaging: For live-cell experiments, supplement your imaging medium with antifade reagents like Trolox or a combination of oxygen scavenging systems.[1]

Problem 2: Significant photobleaching in STED microscopy.

  • Question: I'm using this compound for STED microscopy, and the high power of the STED laser is causing severe photobleaching. How can I acquire high-resolution images without destroying my sample?

  • Answer: The high-intensity STED depletion laser can indeed lead to significant photobleaching of this compound.[2] However, there are advanced imaging strategies and techniques specifically designed to mitigate this issue in super-resolution microscopy.

    Troubleshooting Steps:

    • Employ Pulsed STED (T-Rex STED): Using a pulsed excitation and STED laser with a reduced repetition rate allows molecules in the triplet state more time to return to the ground state, thus reducing the probability of photobleaching.[2][3]

    • Utilize Adaptive Illumination Techniques: Methods like Dynamic intensity MINimum (DyMIN) or Reduction of State transition Cycles (RESCue) adapt the laser power on a pixel-by-pixel basis, only illuminating areas where fluorescence is detected.[9] This can reduce the overall light dose by up to 90-95%.[9]

    • Optimize STED Laser Wavelength: Set the STED laser wavelength to the red tail of the dye's emission spectrum to effectively deplete the excited state while minimizing direct excitation and subsequent bleaching.[2]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound photobleaching?

A1: this compound, a rhodamine-based dye, primarily photobleaches through photo-oxidation.[5] The excited fluorophore can react with molecular oxygen to produce highly reactive singlet oxygen, which then attacks and destroys the fluorophore's chemical structure.[5][8] At high laser intensities, two-step photolysis from higher excited states can also contribute significantly to photobleaching.[10][11]

Q2: How does the choice of mounting medium affect this compound photostability?

A2: The mounting medium plays a critical role in preserving the fluorescence of this compound. An ideal mounting medium for fluorescence microscopy should have a high refractive index to match the objective lens, be buffered to an optimal pH (many fluorophores are brighter at a slightly alkaline pH), and contain antifade reagents.[8][12] Glycerol-based mounting media are common and can improve image quality, but the key to reducing photobleaching is the inclusion of antifade agents.[12][13]

Q3: Are there specific antifade reagents that are particularly effective for this compound?

A3: Yes, several antifade reagents have been shown to be effective for rhodamine dyes like this compound. These include:

  • n-propyl gallate (NPG): A commonly used antifade agent.[12][14]

  • Trolox (a vitamin E analog): Effective in live-cell imaging for reducing blinking and photobleaching.[1]

  • Ascorbic Acid (Vitamin C): Often used in combination with other reagents as part of an oxygen scavenging system.[15]

  • Commercial Antifade Cocktails: Products like ProLong Gold and VECTASHIELD contain a proprietary mix of scavengers that are highly effective.[6][7]

Q4: Can I prepare my own antifade mounting medium?

A4: Yes, you can prepare a homemade antifade mounting medium. A common recipe involves dissolving an antifade agent like n-propyl gallate in a buffered glycerol solution. However, it is crucial to handle these chemicals with care, as some, like p-phenylenediamine (PPD), are toxic.[4][8]

Quantitative Data on Photobleaching Reduction

The following tables summarize quantitative data on the photostability of this compound and the effectiveness of various antifade reagents.

Table 1: Photobleaching of this compound Under Different Illumination Intensities

Illumination Intensity (W/cm²)Average Bleaching Time (s)
28463.0
56821.8
113618.2
Data adapted from a study on this compound photophysics.[3]

Table 2: Effect of Antifade Reagents on this compound Photobleaching Lifetime

Antifade Reagent CompositionRelative Photobleaching Lifetime (Arbitrary Units)
Control (No Antifade)~1
n-propyl gallate (NPG)~5
NPG + Ascorbic Acid (AA)~10
NPG + Trolox (TX)~15
NPG + AA + TX~25
Values are estimations based on graphical data from Spagnolo et al., 2021, showing a significant increase in photobleaching lifetime with the addition of combined antifade reagents.[15]

Experimental Protocols

Protocol 1: Preparation of a Homemade N-Propyl Gallate (NPG) Antifade Mounting Medium

This protocol describes the preparation of a simple and effective antifade mounting medium for fixed samples.

Materials:

  • n-propyl gallate (NPG)

  • Glycerol

  • Tris buffer (1 M, pH 8.0)

  • Deionized water

  • 50 ml conical tube

  • Water bath or heat block set to 37°C

  • Vortex mixer

Procedure:

  • In a 50 ml conical tube, combine 2.5 ml of 1 M Tris buffer (pH 8.0) and 47.5 ml of deionized water to make a 50 mM Tris solution.

  • Add 0.25 g of n-propyl gallate to the Tris buffer to achieve a 0.5% (w/v) concentration.

  • Incubate the solution at 37°C and vortex periodically until the NPG is completely dissolved. This may take some time.

  • Add glycerol to the solution. For a final concentration of 90% glycerol, add 45 ml of glycerol to 5 ml of the NPG/Tris solution. For a 50% glycerol solution, mix equal volumes.

  • Mix thoroughly by vortexing until the solution is homogeneous.

  • Store the mounting medium in small aliquots at -20°C, protected from light.

Protocol 2: Live-Cell Imaging with Trolox Antifade Reagent

This protocol outlines the use of Trolox to reduce photobleaching during live-cell imaging.

Materials:

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Imaging buffer or cell culture medium suitable for your cells

  • Live-cell imaging chamber or dish

Procedure:

  • Prepare a stock solution of Trolox (e.g., 100 mM in ethanol or DMSO). Store at -20°C.

  • On the day of the experiment, dilute the Trolox stock solution into your imaging buffer or cell culture medium to a final working concentration. A typical starting concentration is between 0.5 and 1 mM.[4]

  • Replace the culture medium of your cells with the Trolox-containing imaging medium just before starting your imaging session.

  • Proceed with image acquisition, keeping in mind to still use the lowest possible excitation power and exposure times.

Visualizations

Photobleaching_Mechanism cluster_fluorophore This compound Fluorophore cluster_environment Cellular Environment S0 Ground State (S0) S1 Excited Singlet State (S1) Fluorescence Fluorescence Emission (~590 nm) S1->S0 Fluorescence T1 Triplet State (T1) S1->T1 Intersystem Crossing ROS Reactive Oxygen Species (ROS) S1->ROS Reaction T1->S0 Phosphorescence (slow) Photobleached Photobleached State T1->Photobleached Reaction with ROS O2 Molecular Oxygen (O2) T1->O2 Energy Transfer O2->ROS ROS->Photobleached Oxidative Damage Excitation Excitation Light (e.g., 561 nm laser) Excitation->S0 Absorption

Caption: Simplified Jablonski diagram illustrating the photobleaching pathways of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_optimization Imaging Optimization cluster_acquisition Image Acquisition cluster_antifade Antifade Strategy Labeling Label Sample with This compound Conjugate Mounting Mount Sample Labeling->Mounting AntifadeMedium Use Antifade Mounting Medium Mounting->AntifadeMedium for fixed samples OxygenScavenger Add Oxygen Scavenger (Live-cell) Mounting->OxygenScavenger for live samples SetROI Define Region of Interest (ROI) MinPower Minimize Excitation Power SetROI->MinPower MinTime Minimize Exposure Time MinPower->MinTime Acquire Acquire Image/Time-lapse MinTime->Acquire AntifadeMedium->SetROI OxygenScavenger->SetROI

Caption: Workflow for fluorescence imaging with this compound to minimize photobleaching.

References

ATTO 565 Technical Support Center: Troubleshooting Background Fluorescence

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address high background fluorescence when using ATTO 565 dye in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its spectral properties?

This compound is a fluorescent dye belonging to the rhodamine family, known for its high photostability and strong fluorescence quantum yield.[1][2] These characteristics make it suitable for demanding applications like single-molecule detection and high-resolution microscopy.[1][3] Its key spectral properties are summarized below.

PropertyValueReference(s)
Excitation Maximum (λex)563-564 nm[1][4][5]
Emission Maximum (λem)589-592 nm[4][5][6]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[1][4]
Fluorescence Quantum Yield (Φ)0.90[1][4]

Q2: What are the primary causes of high background fluorescence in my this compound experiment?

High background fluorescence can originate from several sources:

  • Sample Autofluorescence: Endogenous molecules within cells or tissues, such as collagen, elastin, lipofuscin, FAD, and NADH, can fluoresce naturally, especially when excited by wavelengths used for this compound.[7][8][9] This is a common issue in formalin-fixed tissues.[10][11]

  • Non-Specific Antibody Binding: The primary or secondary antibodies may bind to unintended targets in the sample.[12][13] This can be caused by excessively high antibody concentrations, insufficient blocking, or cross-reactivity.[14][15]

  • Hydrophobicity of the Dye: Some fluorescent dyes have a tendency to bind non-specifically to cellular structures or substrates due to hydrophobic interactions.[16]

  • Fixation-Induced Fluorescence: Aldehyde fixatives like formaldehyde and glutaraldehyde can react with amines in the tissue to create fluorescent products.[9][17]

  • Sub-optimal Staining Protocol: Insufficient washing, contaminated buffers, or inappropriate antibody concentrations can all contribute to higher background.[12][13][15]

Q3: Can I use photobleaching to reduce background fluorescence?

Yes, photobleaching can be an effective method to reduce background autofluorescence before you begin the staining protocol.[10][11] By exposing the unstained sample to a strong, broad-spectrum light source, the endogenous fluorophores that cause autofluorescence can be destroyed.[10] This technique has been shown to be effective for tissues that accumulate lipofuscin, such as brain and muscle tissue, without affecting the subsequent specific immunofluorescence signal.[10][11]

Troubleshooting Guide: High Background with this compound

This guide provides a systematic approach to identifying and mitigating the cause of high background fluorescence.

Step 1: Identify the Source of the Background

The first step is to determine where the unwanted fluorescence is coming from. This can be achieved by running proper controls.

Start High Background Observed Control1 Image Unstained Sample (No Antibodies, No Dye) Start->Control1 Run Control 1 Control2 Image Sample with Secondary Antibody Only Start->Control2 Run Control 2 Result1 Is Background Present? Control1->Result1 Result2 Is Background Present? Control2->Result2 Result1->Control2 No Cause1 Source: Autofluorescence Result1->Cause1 Yes Cause2 Source: Secondary Antibody Non-Specific Binding Result2->Cause2 Yes Cause3 Source: Primary Antibody or Dye Non-Specific Binding Result2->Cause3 No

Caption: Troubleshooting flowchart to identify the source of background fluorescence.

Step 2: Implement Solutions Based on the Source

Once the likely source of the background is identified, apply the appropriate mitigation strategies.

If your unstained sample shows significant fluorescence, the issue is likely autofluorescence from the tissue or cells themselves. This is particularly common in tissues containing lipofuscin or after aldehyde fixation.[8][9]

Solutions:

  • Chemical Quenching with Sudan Black B (SBB): SBB is a lipophilic dye that can effectively quench autofluorescence, especially from lipofuscin.[9] It is applied after fixation and permeabilization but before blocking. Treatment with 0.1% SBB in 70% ethanol has been shown to be effective.[18][19]

  • Photobleaching Pre-treatment: Exposing the fixed, unstained sample to intense light can destroy endogenous fluorophores.[10][11] This method is effective and avoids potential artifacts from chemical quenchers.[10]

  • Spectral Unmixing: If your imaging system supports it, you can acquire a spectral "signature" from an unstained sample and use software to subtract this signature from your stained sample image.

  • Use Far-Red Dyes: Autofluorescence is often less intense at longer wavelengths.[9][20] If possible for your experimental design, consider using a fluorophore that excites and emits in the far-red spectrum.

If the background appears primarily after the addition of the secondary or primary antibody, the issue is likely non-specific binding or sub-optimal protocol steps.[12][14]

Start Non-Specific Antibody Binding Step1 Optimize Blocking Start->Step1 Increase time/change agent (e.g., serum, BSA) Step2 Titrate Antibodies Step1->Step2 Lower concentration Step3 Improve Washing Step2->Step3 Increase duration/volume (add Tween-20) Step4 Check Secondary Antibody Specificity Step3->Step4 Use isotype controls End Reduced Background Step4->End

Caption: Workflow for reducing non-specific antibody binding.

Solutions & Optimization Parameters:

StrategyRecommendationRationale
Blocking Increase blocking incubation time (e.g., to 1 hour). Consider using 5-10% normal serum from the species the secondary antibody was raised in.[13][14]Saturates non-specific binding sites on the tissue, preventing antibodies from adhering randomly.
Antibody Concentration Titrate both primary and secondary antibodies to find the lowest concentration that still provides a robust specific signal.[12][13]High antibody concentrations increase the likelihood of low-affinity, non-specific interactions.
Washing Steps Increase the number and duration of washes after antibody incubations. Use a buffer containing a mild detergent like 0.05% Tween-20.[7][12]Thorough washing removes unbound and weakly bound antibodies, improving the signal-to-noise ratio.
Secondary Antibody Control Ensure the secondary antibody does not cross-react with the sample tissue. Use an isotype control for your primary antibody.[14]Verifies that the secondary antibody is specifically binding to the primary antibody and not other components.

Key Experimental Protocols

Protocol: Autofluorescence Quenching with Sudan Black B

This protocol is intended for use on fixed and permeabilized cells or tissue sections prior to immunoblocking.

Materials:

  • Sudan Black B (SBB) powder

  • 70% Ethanol

  • Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare SBB Solution: Create a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. For example, dissolve 100 mg of SBB in 100 mL of 70% ethanol. Stir thoroughly and filter the solution to remove any undissolved particles.[18]

  • Sample Rehydration: If starting from paraffin-embedded sections, deparaffinize and rehydrate the tissue slices to water.

  • Incubation: Immerse the samples in the 0.1% SBB solution for 10-20 minutes at room temperature.[18]

  • Washing: To remove excess SBB, wash the samples extensively. Perform three washes of 5 minutes each in PBS.[18] Adding a detergent like 0.02% Tween-20 to the PBS can aid in removing SBB deposits.[18]

  • Proceed to Blocking: After the final wash, you can proceed directly to the blocking step of your standard immunofluorescence protocol.

Note: SBB treatment may not be compatible with all mounting media and can sometimes leave a fine, dark precipitate. Always test on a non-critical sample first. While effective at quenching autofluorescence in green and red channels, SBB itself can fluoresce in the far-red, which should be considered when planning multicolor experiments.[9]

References

ATTO 565 dye aggregation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting and preventing aggregation of ATTO 565 dye in experimental settings.

Troubleshooting Guides

This section addresses common issues encountered during the use of this compound dye, with a focus on problems arising from dye aggregation.

Issue 1: Precipitate Observed in this compound-Conjugate Solution

  • Question: I have labeled my protein with this compound NHS ester, and now I see a precipitate in my solution. What is the cause and how can I fix it?

  • Answer: Precipitation of this compound-labeled conjugates is often a result of dye-induced aggregation. The hydrophobic nature of the rhodamine-based this compound dye can decrease the solubility of the modified protein in aqueous buffers, leading to aggregation and precipitation.[1]

    Potential Causes and Solutions:

    Potential Cause Recommended Solution
    High Dye-to-Protein Ratio An excessive molar ratio of dye to protein can lead to over-labeling and subsequent aggregation.[1] It is advisable to start with a dye-to-protein molar ratio of 1:1 to 2:1 and perform a titration to determine the optimal ratio for your specific protein.[1]
    "Solvent Shock" This compound NHS ester is typically dissolved in an organic solvent like anhydrous DMF or DMSO.[1][2] Adding a large volume of this solution directly to your aqueous protein solution can cause the protein to denature and precipitate. To avoid this, add the dye solution slowly while gently stirring or vortexing the protein solution.[1]
    Low Protein Concentration Labeling efficiency can be reduced at protein concentrations below 2 mg/mL, which may also contribute to instability.[1][3] Whenever possible, maintain a protein concentration of at least 2 mg/mL during the labeling reaction.[3]
    Inappropriate Storage For long-term storage of conjugates, it is recommended to store them under the same conditions as the unlabeled protein, often at -20°C in single-use aliquots to avoid repeated freeze-thaw cycles. After long-term storage, centrifuge the solution in a microcentrifuge before use to remove any aggregates that may have formed.
    High Final Conjugate Concentration After purification, the conjugate may be at a concentration that is too high for its stability, leading to aggregation over time.[1] If you observe precipitation after storage, try diluting the conjugate to a lower concentration.

Issue 2: Unexpected Peaks in the Fluorescence Spectrum

  • Question: I am seeing unexpected peaks in the fluorescence spectrum of my this compound sample. What could be the cause?

  • Answer: Unexpected peaks in the fluorescence spectrum of this compound can arise from several factors, including dye aggregation, hydrolysis of the NHS ester, and contaminants. Dye aggregation can alter the spectral properties of the dye.[4]

    Troubleshooting Steps:

    • Analyze the Spectral Shift:

      • A blue-shift (peak at a shorter wavelength) may indicate the formation of H-aggregates .

      • A red-shift (peak at a longer wavelength) could suggest the formation of J-aggregates .

    • Optimize Dye Concentration: High concentrations of this compound are a primary driver of aggregation. Try reducing the dye concentration in your working solution.

    • Modify Solvent Composition: Since this compound is moderately hydrophilic, aggregation can be more pronounced in purely aqueous buffers. The addition of a small amount of an organic co-solvent, such as DMSO or ethanol, can help disrupt hydrophobic interactions between dye molecules and reduce aggregation.

    • Run a Blank: To rule out fluorescent impurities, measure the fluorescence spectrum of your buffer and any other solution components without the dye.

    • Purify Your Sample: If you are working with a labeled biomolecule, ensure that all unbound dye has been removed using techniques like gel filtration or dialysis.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding this compound aggregation.

  • Question 1: What is this compound dye aggregation?

  • Answer: this compound dye aggregation is a phenomenon where individual dye molecules in solution associate to form dimers or higher-order aggregates. This self-association is primarily driven by non-covalent interactions, such as van der Waals forces and hydrophobic interactions between the dye molecules. Aggregation is more likely to occur at higher dye concentrations and in aqueous solutions.

  • Question 2: How does aggregation affect the properties of this compound?

  • Answer: Dye aggregation can significantly alter the photophysical properties of this compound, leading to:

    • Fluorescence Quenching: A decrease in fluorescence intensity.

    • Spectral Shifts: The formation of H-aggregates typically results in a blue-shift of the absorption maximum, while J-aggregates can cause a red-shift.

    • Decreased Labeling Efficiency: If the dye aggregates in the stock solution, it will be less available to react with the target molecule.

  • Question 3: How can I detect this compound aggregation?

  • Answer: You can detect this compound aggregation using the following methods:

    • Visual Inspection: Look for any cloudiness or precipitate in your dye solution.

    • UV-Vis Absorption Spectroscopy: Measure the absorption spectrum of your dye solution. A deviation from the expected monomer spectrum, such as a blue or red shift in the absorption maximum, is indicative of aggregation.

    • Fluorescence Spectroscopy: A decrease in fluorescence intensity compared to a non-aggregated standard at the same concentration can indicate aggregation-induced quenching.

  • Question 4: What are some general strategies to prevent this compound aggregation?

  • Answer: To prevent this compound aggregation:

    • Work at Lower Concentrations: Use the lowest practical concentration of the dye in your experiments.

    • Optimize Solvent Conditions: For stock solutions, use anhydrous DMSO or DMF.[1][2] In aqueous buffers, consider adding a small percentage of an organic co-solvent.

    • Proper Storage: Store the lyophilized dye at -20°C, protected from light and moisture.[3] Allow the vial to warm to room temperature before opening to prevent condensation.[3] Prepare dye stock solutions fresh before use.[3]

    • Use of Additives: In some cases, surfactants or cyclodextrins can be used to prevent aggregation.

  • Question 5: Can this compound aggregation be reversed?

  • Answer: In some cases, aggregation can be reversed by:

    • Dilution: Diluting the solution to a lower concentration.

    • Sonication: Brief sonication can help to break up small aggregates.

    • Addition of Organic Solvents: Adding a small amount of an organic solvent like DMSO or ethanol.

Quantitative Data

Table 1: Spectroscopic and Photophysical Properties of this compound Monomer

PropertyValueReference(s)
Excitation Maximum (λex)~563-564 nm[5][6][7][8]
Emission Maximum (λem)~590-592 nm[5][6][7][8]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[6][7]
Fluorescence Quantum Yield (Φ)0.90 (90%)[5][7]
Fluorescence Lifetime (τ)4.0 ns[9]

Table 2: Illustrative Example of Concentration-Dependent Spectral Changes of a Rhodamine Dye in Aqueous Buffer

Note: This table presents generalized data to illustrate the expected trend for rhodamine dyes like this compound in aqueous solutions, as specific quantitative data for this compound aggregation was not available in the search results. The exact values will vary depending on the specific dye, buffer composition, and temperature.

ConcentrationPredominant SpeciesExpected Absorption Maximum (λmax)Relative Fluorescence Quantum Yield
< 1 µMMonomer~564 nmHigh
1-10 µMMonomer with some Dimer formationSlight blue-shift (~560-563 nm)Moderate to High
> 10 µMIncreasing proportion of H-aggregatesSignificant blue-shift (<560 nm)Low to Moderate

Experimental Protocols

Protocol 1: UV-Vis Spectroscopic Analysis of this compound Aggregation

This protocol describes a method to assess the aggregation state of this compound in an aqueous solution by observing changes in its absorption spectrum as a function of concentration.

Materials:

  • This compound stock solution (e.g., 1 mM in anhydrous DMSO)

  • Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)

  • UV-Vis Spectrophotometer

  • Quartz cuvettes with a 1 cm path length

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. Suggested concentrations range from 0.1 µM to 50 µM. Ensure the final DMSO concentration is kept low and constant across all samples (e.g., <1%) to minimize solvent effects.

  • Prepare a blank sample containing the aqueous buffer with the same final concentration of DMSO as in the dye solutions.

  • Acquire the absorbance spectra for each dilution and the blank from approximately 400 nm to 700 nm.

  • Correct the spectra by subtracting the blank spectrum from each of the dye solution spectra.

  • Analyze the data:

    • Plot the absorbance spectra for all concentrations on the same graph.

    • Observe any shifts in the absorption maximum (λmax) as a function of concentration. A blue-shift is indicative of H-aggregate formation.

    • Normalize the spectra to the peak absorbance to better visualize changes in the spectral shape.

Visualizations

Aggregation_Mechanism Monomer This compound Monomer Dimer Dimer Monomer->Dimer Self-Association Aggregate Higher-Order Aggregate Dimer->Aggregate Further Association Quenching Fluorescence Quenching Aggregate->Quenching Leads to Concentration High Concentration Solvent Aqueous Solvent

Caption: Mechanism of this compound dye aggregation leading to fluorescence quenching.

Troubleshooting_Workflow Start Reduced Fluorescence Signal or Spectral Shift Observed Check_Conc Is Dye Concentration High? Start->Check_Conc Reduce_Conc Reduce Dye Concentration Check_Conc->Reduce_Conc Yes Check_Solvent Is Solvent Purely Aqueous? Check_Conc->Check_Solvent No Problem_Solved Problem Resolved Reduce_Conc->Problem_Solved Add_Cosolvent Add Organic Co-solvent (e.g., DMSO, Ethanol) Check_Solvent->Add_Cosolvent Yes Check_Storage Improper Storage? (e.g., Freeze-Thaw Cycles) Check_Solvent->Check_Storage No Add_Cosolvent->Problem_Solved Aliquot Aliquot Stock Solution for Single Use Check_Storage->Aliquot Yes Check_Storage->Problem_Solved No Aliquot->Problem_Solved

Caption: Troubleshooting workflow for this compound aggregation issues.

Experimental_Workflow Start Prepare this compound Stock Solution (1 mM in DMSO) Dilutions Prepare Serial Dilutions in Aqueous Buffer (0.1 µM to 50 µM) Start->Dilutions Blank Prepare Blank (Buffer + DMSO) Start->Blank Spectroscopy Measure Absorbance Spectra (400-700 nm) Dilutions->Spectroscopy Blank->Spectroscopy Analysis Analyze Spectral Data (Shifts in λmax) Spectroscopy->Analysis Conclusion Determine Concentration- Dependent Aggregation Analysis->Conclusion

Caption: Experimental workflow for analyzing this compound aggregation using UV-Vis spectroscopy.

References

ATTO 565 Staining Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 565 staining in fixed cells. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their immunofluorescence experiments for robust and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the staining of fixed cells with this compound.

High Background Staining

Q1: I am observing high background fluorescence in my this compound stained samples. What are the possible causes and how can I reduce it?

High background can obscure specific signals and complicate image analysis. The following are common causes and solutions:

  • Autofluorescence: Cells and tissues can exhibit natural fluorescence.

    • Solution: Before staining, you can pre-bleach the sample by exposing it to the excitation light. Alternatively, treating with reagents like 0.1% sodium borohydride in PBS or Sudan Black B can help quench autofluorescence.[1][2] Using a mounting medium with an anti-fade reagent can also help.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high.[3][4][5][6]

    • Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.[3][7]

  • Insufficient Blocking: Inadequate blocking can lead to non-specific antibody binding.[2][4][8]

    • Solution: Increase the blocking incubation time (e.g., 1 hour) and consider using a blocking buffer containing normal serum from the same species as the secondary antibody.[2][7] For example, if using a goat anti-mouse secondary antibody, use normal goat serum.

  • Inadequate Washing: Insufficient washing may leave unbound antibodies on the sample.[2][4]

    • Solution: Ensure thorough washing steps between antibody incubations. Increase the number and duration of washes if necessary.[2][4]

  • Fixative Choice: Certain fixatives like glutaraldehyde can increase autofluorescence.[1]

    • Solution: If possible, use a formaldehyde-based fixative. If glutaraldehyde must be used, treat with sodium borohydride after fixation.[1]

Weak or No Signal

Q2: My this compound signal is very weak or completely absent. What could be wrong?

Weak or no staining can be due to several factors throughout the experimental workflow:

  • Antibody Issues:

    • Incorrect Antibody Concentration: The primary or secondary antibody concentration might be too low.[1][3] Solution: Increase the antibody concentration or the incubation time.[1][7]

    • Antibody Incompatibility: The secondary antibody may not be appropriate for the primary antibody's host species or isotype.[1] Solution: Ensure the secondary antibody is designed to recognize the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[1][6]

    • Improper Antibody Storage: Freeze-thaw cycles can damage antibodies.[1] Solution: Aliquot antibodies upon arrival and store them as recommended by the manufacturer.[1]

  • Sample Preparation:

    • Insufficient Permeabilization: For intracellular targets, the antibodies may not be able to reach their epitopes if the cell membrane is not adequately permeabilized.[1] Solution: If using a formaldehyde fixative, include a permeabilization step with a detergent like 0.2% Triton X-100.[1]

    • Over-fixation: Excessive fixation can mask the antigen's epitope.[1] Solution: Reduce the fixation time or consider performing antigen retrieval.[1]

  • Imaging Setup:

    • Incorrect Microscope Settings: The filter sets and laser lines on the microscope may not be optimal for this compound. Solution: Use a filter set appropriate for this compound's excitation and emission spectra (Excitation max: ~564 nm, Emission max: ~590 nm).[9][10]

    • Low Exposure/Gain: The camera settings may not be sensitive enough to detect the signal. Solution: Increase the exposure time or gain on the microscope.[1]

  • Photobleaching:

    • Excessive Light Exposure: this compound, while photostable, can still photobleach with prolonged exposure to high-intensity light.[10][11] Solution: Minimize light exposure by keeping samples in the dark and using an anti-fade mounting medium.[2] Image the sample promptly after staining.[1]

Data & Protocols

Quantitative Data Summary

The following tables provide key quantitative data for this compound to aid in experimental design and troubleshooting.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Maximum Excitation Wavelength (λex)564 nm[9][10]
Maximum Emission Wavelength (λem)590 nm[9][10]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[9]
Fluorescence Quantum Yield (Φ)90%[9][10]
Fluorescence Lifetime (τ)4.0 ns[9]

Table 2: Photostability of this compound Under Different Illumination Intensities

Illumination Intensity (W/cm²)Average Bleaching Time (s)Reference
113618.2[9][11]
56821.8[9][11]
28463.0[9][11]

Table 3: Effect of Antifading Agents on this compound Photobleaching Lifetime

ReagentConcentrationPhotobleaching Lifetime (s)Reference
Control (no agent)-~5[9]
Trolox1 mM~25[9]
Ascorbic Acid1 mM~15[9]

Note: Photobleaching lifetimes are approximate values and can vary based on experimental conditions.

Experimental Protocols

Protocol 1: General Immunofluorescence Staining of Fixed Cells

This protocol provides a general workflow for staining fixed cells with an this compound-conjugated secondary antibody.

  • Cell Culture and Fixation:

    • Culture cells on coverslips to the desired confluency.

    • Wash cells briefly with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets):

    • Incubate cells with 0.2% Triton X-100 in PBS for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate cells with a blocking buffer (e.g., 5% normal goat serum and 0.3% Triton X-100 in PBS) for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in the blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the this compound-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS for 5 minutes each, protected from light.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.

    • Image the slides using a fluorescence microscope with appropriate filters for this compound.

Protocol 2: Antibody Conjugation with this compound NHS Ester

This protocol outlines the steps for labeling a primary antibody with this compound NHS ester.

  • Antibody Preparation:

    • Prepare the antibody solution in an amine-free buffer (e.g., PBS). The recommended concentration is 2-10 mg/mL.

    • Adjust the pH of the antibody solution to 8.0-9.0 using a bicarbonate buffer.

  • Dye Preparation:

    • Prepare a stock solution of this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction:

    • Add the this compound NHS ester solution to the antibody solution at a 5- to 10-fold molar excess of dye to protein.

    • Incubate the reaction mixture for 1 hour at room temperature with gentle stirring, protected from light.

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25).

    • Collect the fractions containing the this compound-labeled antibody.

Diagrams and Workflows

Troubleshooting Logic for Weak or No Signal

weak_signal_troubleshooting start Weak or No this compound Signal check_antibody Check Antibody start->check_antibody check_sample Check Sample Preparation start->check_sample check_imaging Check Imaging Setup start->check_imaging antibody_conc Concentration Too Low? check_antibody->antibody_conc antibody_compat Incompatible Secondary? check_antibody->antibody_compat permeabilization Insufficient Permeabilization? check_sample->permeabilization fixation Over-fixation? check_sample->fixation filters Correct Filters? check_imaging->filters exposure Exposure/Gain Too Low? check_imaging->exposure solution_increase_conc Increase Concentration/ Incubation Time antibody_conc->solution_increase_conc Yes solution_change_secondary Use Correct Secondary Ab antibody_compat->solution_change_secondary Yes solution_optimize_perm Optimize Permeabilization (e.g., 0.2% Triton X-100) permeabilization->solution_optimize_perm Yes solution_optimize_fix Reduce Fixation Time/ Antigen Retrieval fixation->solution_optimize_fix Yes solution_use_correct_filters Use Appropriate Filter Set (Ex: ~564nm, Em: ~590nm) filters->solution_use_correct_filters No solution_increase_exposure Increase Exposure/Gain exposure->solution_increase_exposure Yes

Caption: Troubleshooting workflow for weak or no this compound signal.

Immunofluorescence Staining Workflow

immunofluorescence_workflow start Start: Cells on Coverslip fixation 1. Fixation (e.g., 4% PFA, 15 min) start->fixation wash1 Wash (3x PBS) fixation->wash1 permeabilization 2. Permeabilization (0.2% Triton X-100, 10 min) wash1->permeabilization wash2 Wash (3x PBS) permeabilization->wash2 blocking 3. Blocking (1 hr) wash2->blocking primary_ab 4. Primary Antibody Incubation (1-2 hrs RT or O/N 4°C) blocking->primary_ab wash3 Wash (3x PBS) primary_ab->wash3 secondary_ab 5. This compound Secondary Antibody (1 hr, protected from light) wash3->secondary_ab wash4 Wash (3x PBS, protected from light) secondary_ab->wash4 mounting 6. Mount with Anti-fade Medium wash4->mounting imaging 7. Image mounting->imaging

Caption: Step-by-step immunofluorescence staining workflow.

References

ATTO 565 Stability in Different Buffers: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and troubleshooting the stability of ATTO 565, a widely used fluorescent dye, in various buffer systems. This guide is designed to help you optimize your experiments and ensure the reliability and reproducibility of your fluorescence data.

Troubleshooting Guide

Encountering issues with signal stability can be a significant hurdle in fluorescence-based experiments. This section provides a structured approach to troubleshooting common problems related to the stability of this compound in different buffers.

Common Issues and Solutions
Issue Potential Cause Recommended Solution
Gradual loss of fluorescence signal over time Photobleaching: this compound, while highly photostable, can still undergo photobleaching with prolonged or high-intensity light exposure.[1]- Reduce the intensity of the excitation light. - Minimize the duration of light exposure. - Use an anti-fade mounting medium for microscopy applications.
Chemical Instability: The buffer composition may be affecting the dye's stability.- Ensure the buffer is free of primary amines (e.g., Tris, glycine) if working with this compound NHS ester, as these can compete with the labeling reaction.[2] - For long-term storage of conjugates, use a buffer like PBS at a neutral to slightly basic pH (7.2-7.4) and consider adding a preservative like sodium azide (e.g., 2 mM).
Sudden or rapid decrease in fluorescence pH Shift: this compound fluorescence is pH-sensitive, with a decrease in intensity observed at lower pH values.[3]- Verify the pH of your buffer and sample solutions. - Use a well-buffered system to maintain a stable pH throughout the experiment. - Be aware that cellular processes, such as endocytosis into acidic vesicles, can lead to a decrease in fluorescence.[3]
Hydrolysis of NHS Ester (pre-conjugation): If using this compound NHS ester, exposure to moisture can lead to hydrolysis and a non-reactive dye.- Always use anhydrous, amine-free solvents like DMSO or DMF to dissolve the NHS ester immediately before use.
Inconsistent fluorescence between samples Buffer Variability: Inconsistent buffer preparation can lead to variations in pH or the presence of contaminants.- Prepare all buffers from high-purity reagents and ensure consistent pH across all samples.
Aggregation: High concentrations of the dye or labeled biomolecule can sometimes lead to aggregation, which can affect fluorescence properties.- Centrifuge stored conjugate solutions to remove any aggregates before use.
Quantitative Data on this compound Stability

While direct comparative data on the long-term stability of this compound in a wide range of different buffers is limited in the available literature, its general photostability is well-documented. The following table summarizes key photophysical properties and photobleaching data.

Parameter Value Reference
Maximum Excitation Wavelength (λex) 564 nm[4]
Maximum Emission Wavelength (λem) 590 nm[4]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[4]
Fluorescence Quantum Yield (η) 90%[4]
Average Bleaching Time (284 W/cm² illumination) 63.0 s[4]
Average Bleaching Time (568 W/cm² illumination) 21.8 s[4]
Average Bleaching Time (1136 W/cm² illumination) 18.2 s[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal buffer for labeling with this compound NHS ester?

A1: For labeling primary amines on proteins or other biomolecules, it is crucial to use an amine-free buffer with a pH between 8.0 and 9.0.[2] This pH range ensures that the primary amines are deprotonated and reactive towards the NHS ester. Recommended buffers include phosphate-buffered saline (PBS), sodium bicarbonate buffer, and borate buffer.[4]

Q2: Which buffers should I avoid when working with this compound NHS ester?

A2: You should avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These molecules will compete with your target biomolecule for reaction with the NHS ester, significantly reducing the labeling efficiency.[2]

Q3: How does pH affect the fluorescence of this compound after it has been conjugated to my molecule of interest?

A3: The fluorescence intensity of this compound is sensitive to pH. Studies have shown that the fluorescence intensity of this compound decreases as the pH becomes more acidic.[3] Therefore, it is important to maintain a stable and appropriate pH in your experimental buffer to ensure consistent fluorescence measurements. This is particularly relevant in live-cell imaging, where the dye may enter acidic compartments like endosomes.[3]

Q4: What are the best practices for long-term storage of this compound conjugates?

A4: For long-term storage, it is recommended to store this compound conjugates in a suitable buffer, such as PBS, at 4°C for several months. For even longer storage, aliquots can be frozen at -20°C. It is advisable to add a preservative like sodium azide (at a final concentration of 2 mM) to prevent microbial growth. Always protect the conjugates from light.

Q5: Can I use anti-fade reagents with this compound?

A5: Yes, using a commercially available anti-fade mounting medium is a highly effective way to reduce photobleaching during fluorescence microscopy experiments, thereby extending the observation time of your this compound-labeled samples.

Experimental Protocols

This section provides a detailed methodology for assessing the stability of your this compound conjugate in a specific buffer.

Protocol: Assessing the Photostability of an this compound Conjugate in a User-Defined Buffer

Objective: To quantify the photostability of an this compound-labeled protein in a specific buffer by measuring the rate of photobleaching under controlled illumination.

Materials:

  • This compound-labeled protein solution

  • User-defined buffer for testing (e.g., PBS, Tris-HCl, HEPES at a specific pH)

  • Fluorescence microscope with a suitable filter set for this compound (Excitation: ~560 nm, Emission: ~590 nm)

  • Digital camera capable of time-lapse imaging

  • Image analysis software (e.g., ImageJ/Fiji)

  • Microscope slides and coverslips

Procedure:

  • Sample Preparation:

    • Immobilize the this compound-labeled protein onto a clean microscope slide or coverslip. The method of immobilization will depend on the protein (e.g., via poly-L-lysine coating or specific antibody capture).

    • Wash the slide/coverslip with the user-defined buffer to remove any unbound protein.

    • Mount the coverslip on the slide with a drop of the user-defined buffer. Seal the edges of the coverslip to prevent evaporation.

  • Image Acquisition:

    • Place the slide on the microscope stage and locate the immobilized fluorescent molecules.

    • Set the imaging parameters:

      • Define a region of interest (ROI).

      • Set the excitation light intensity to a constant and reproducible level.

      • Set the camera exposure time and gain.

    • Acquire a time-lapse series of images of the same ROI at regular intervals (e.g., every 5 seconds) until the fluorescence signal has significantly diminished.

  • Data Analysis:

    • Open the time-lapse image series in your image analysis software.

    • Measure the mean fluorescence intensity within the ROI for each time point.

    • Correct for background fluorescence by measuring the intensity of a region without any labeled protein and subtracting this value from your ROI measurements.

    • Plot the normalized fluorescence intensity (as a percentage of the initial intensity) against time.

    • Determine the half-life of the fluorescence (the time it takes for the intensity to drop to 50% of its initial value) as a measure of photostability in that specific buffer.

Visualizations

Experimental Workflow for Assessing this compound Photostability

experimental_workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Immobilize this compound Conjugate prep2 Wash with Test Buffer prep1->prep2 prep3 Mount in Test Buffer prep2->prep3 acq1 Locate Fluorescent Signal prep3->acq1 acq2 Set Imaging Parameters acq1->acq2 acq3 Acquire Time-Lapse Images acq2->acq3 analysis1 Measure Mean Fluorescence Intensity acq3->analysis1 analysis2 Background Correction analysis1->analysis2 analysis3 Plot Intensity vs. Time analysis2->analysis3 analysis4 Determine Photobleaching Half-Life analysis3->analysis4

Caption: Workflow for assessing the photostability of this compound conjugates.

Logical Relationship: Factors Affecting this compound Signal Stability

logical_relationship stability This compound Signal Stability photobleaching Photobleaching stability->photobleaching is affected by ph pH of Buffer stability->ph is affected by buffer_comp Buffer Composition stability->buffer_comp is affected by light_exposure Light Exposure (Intensity & Duration) photobleaching->light_exposure is caused by acidity Acidity (Low pH) ph->acidity can lead to amines Presence of Primary Amines buffer_comp->amines can contain light_exposure->stability acidity->stability amines->stability

Caption: Key factors influencing the signal stability of this compound.

References

ATTO 565 in Live Imaging: Technical Support & Troubleshooting Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 565. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of this compound in live imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary advantages of using this compound for live-cell imaging?

This compound is a rhodamine-based fluorescent dye that offers several key advantages for live-cell imaging. It is known for its high fluorescence quantum yield, strong absorption, and exceptional thermal and photostability.[1][2] These characteristics contribute to bright, stable signals, making it well-suited for various microscopy techniques, including confocal, stimulated emission depletion (STED) microscopy, and single-molecule tracking.[3][4] Additionally, it exhibits good cell permeability and relatively low biotoxicity.[1][3]

Q2: What are the key spectral properties of this compound?

This compound is characterized by a strong absorption peak at approximately 564 nm and an emission maximum around 590 nm.[1][2] This provides a clear Stokes shift, which is beneficial for minimizing the interference of excitation light with the emission signal.[1][2] Its high molar absorptivity allows for effective light absorption even at low concentrations, while its high fluorescence quantum yield ensures efficient conversion of absorbed light into a strong fluorescent signal.[1][3]

Q3: Is this compound suitable for super-resolution microscopy techniques like STED?

Yes, this compound is highly suitable for STED microscopy due to its excellent fluorescence characteristics and high photostability.[3] The high power of the STED depletion laser can cause significant photobleaching of many dyes; however, this compound demonstrates good resistance to this effect.[3]

Q4: Does this compound exhibit blinking, and what causes it?

Yes, this compound is known to exhibit fluorescence intermittency, or "blinking," where the molecule temporarily stops emitting fluorescence.[1][3] This phenomenon is often explained by theories involving transitions to transient non-emissive states, such as triplet states or radical ion states (dark states).[3][5] The blinking behavior can be influenced by the local environment and the intensity of the excitation light.[5]

Q5: How permeable is this compound to live cells, and is it cytotoxic?

This compound demonstrates good cell permeability, effectively entering live cells after incubation.[3] Studies have shown that a high percentage of cells remain viable after incubation with this compound, indicating low cytotoxicity.[3][6] However, as with any exogenous dye, it is always recommended to perform cytotoxicity assays for your specific cell line and experimental conditions.

Troubleshooting Guides

This section provides solutions to common challenges encountered during live imaging with this compound.

Issue 1: Rapid Photobleaching or Signal Loss

Possible Causes:

  • High excitation laser power.

  • Prolonged exposure to excitation light.

  • Presence of oxygen, which can accelerate photobleaching.[3]

Troubleshooting Steps:

  • Reduce Laser Power: Use the lowest laser power that provides an adequate signal-to-noise ratio.

  • Minimize Exposure Time: Reduce the image acquisition time or use intermittent imaging to lessen the total light exposure.

  • Use Antifade Reagents: Incorporate an antifade reagent into your imaging medium to reduce photobleaching.

  • Deoxygenate the Medium: For fixed-cell imaging or specific live-cell setups, using an oxygen-scavenging system can significantly improve photostability.[3]

Issue 2: High Background Fluorescence

Possible Causes:

  • Excess unbound dye in the sample.

  • Non-specific binding of the dye to cellular components or the coverslip.

  • Autofluorescence from the cells or imaging medium.

Troubleshooting Steps:

  • Optimize Staining Concentration and Time: Titrate the concentration of this compound and optimize the incubation time to ensure specific labeling without excessive background.

  • Thorough Washing: After staining, wash the cells thoroughly with fresh imaging medium or buffer to remove any unbound dye.

  • Use Blocking Agents: For immunofluorescence applications, use appropriate blocking agents to minimize non-specific antibody binding.[7]

  • Run Controls: Image unstained cells to assess the level of autofluorescence and use this as a baseline.

  • Select Appropriate Imaging Medium: Use a low-autofluorescence imaging medium.

Issue 3: Low Signal or Poor Staining

Possible Causes:

  • Insufficient dye concentration or incubation time.

  • Poor cell permeability under specific experimental conditions.

  • Hydrolysis of the reactive dye moiety (e.g., NHS ester) before labeling.[8]

Troubleshooting Steps:

  • Increase Dye Concentration/Incubation Time: Systematically increase the concentration of this compound and/or the incubation time.

  • Optimize Labeling Conditions: For reactive forms of this compound (e.g., NHS ester), ensure that the labeling buffer has the appropriate pH and is free of primary amines that could compete with the labeling reaction.[8]

  • Check Dye Quality: Ensure the dye has been stored correctly, protected from light and moisture, to prevent degradation.[9]

  • Permeabilization (for intracellular targets): If targeting intracellular structures with impermeable variants, a gentle permeabilization step may be necessary, though this is generally for fixed-cell staining.[7]

Quantitative Data Summary

The following table summarizes key quantitative properties of this compound.

PropertyValueReference
Excitation Maximum (λex) ~564 nm[1][2]
Emission Maximum (λem) ~590 nm[1][2]
Molar Absorptivity 1.2 x 10^5 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield 90%[1][3]

Experimental Protocols

Protocol 1: General Live-Cell Staining with this compound
  • Cell Preparation: Plate cells on a suitable imaging dish or coverslip and allow them to adhere and grow to the desired confluency.

  • Staining Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed imaging medium. Final concentrations typically range from 100 nM to 10 µM, but should be optimized for your cell type and application.

  • Staining: Remove the culture medium from the cells and add the this compound staining solution.

  • Incubation: Incubate the cells for 15-60 minutes at 37°C, protected from light. Incubation time should be optimized.

  • Washing: Remove the staining solution and wash the cells 2-3 times with pre-warmed imaging medium to remove unbound dye.

  • Imaging: Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., TRITC/Cy3 filter set).

Protocol 2: Protein Labeling with this compound NHS Ester
  • Protein Preparation: Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Dye Preparation: Prepare a stock solution of this compound NHS ester in anhydrous DMSO immediately before use.

  • Labeling Reaction: Add the dye stock solution to the protein solution. A 5- to 15-fold molar excess of the dye is typically used.[10]

  • Incubation: Incubate the reaction for 1 hour at room temperature, protected from light.[10]

  • Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis.[10]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[10]

Visualizations

TroubleshootingWorkflow Start Live Imaging Issue with this compound Issue_Bleaching Rapid Photobleaching? Start->Issue_Bleaching Issue_Background High Background? Issue_Bleaching->Issue_Background No Sol_Bleaching1 Reduce Laser Power & Exposure Time Issue_Bleaching->Sol_Bleaching1 Yes Issue_Signal Low Signal? Issue_Background->Issue_Signal No Sol_Background1 Optimize Staining & Washing Steps Issue_Background->Sol_Background1 Yes Sol_Signal1 Increase Dye Concentration & Incubation Time Issue_Signal->Sol_Signal1 Yes End Problem Resolved Issue_Signal->End No Sol_Bleaching2 Use Antifade Reagents Sol_Bleaching1->Sol_Bleaching2 Sol_Bleaching2->End Sol_Background2 Use Blocking Agents Sol_Background1->Sol_Background2 Sol_Background2->End Sol_Signal2 Check Dye Quality & Labeling Conditions Sol_Signal1->Sol_Signal2 Sol_Signal2->End

Caption: Troubleshooting workflow for common this compound imaging issues.

BlinkingMechanism S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation Fluorescence Fluorescence (Light Emission) S1->Fluorescence Emission T1 T₁ (Triplet State) S1->T1 Intersystem Crossing DarkState Dark State (e.g., Radical Ion) S1->DarkState e.g., Electron Tunneling T1->S0 Phosphorescence (slow) T1->DarkState DarkState->S0 Recovery

Caption: Simplified Jablonski diagram illustrating this compound blinking.

References

ATTO 565 Technical Support Center: Troubleshooting Nonspecific Binding

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address nonspecific binding issues encountered when using ATTO 565 fluorescent dye in various applications.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of nonspecific binding with this compound?

Nonspecific binding of this compound-conjugated molecules can arise from several factors:

  • Hydrophobic Interactions: this compound, a rhodamine derivative, is moderately hydrophilic. This inherent hydrophobicity can lead to nonspecific interactions with hydrophobic components within cells and tissues, contributing to background signal.

  • Ionic Interactions: Electrostatic interactions between the charged dye molecule and various cellular components can also result in nonspecific binding.

  • Excess Antibody or Probe Concentration: Using too high a concentration of the this compound-labeled antibody or probe can lead to increased background as unbound molecules adhere nonspecifically to the sample.

  • Inadequate Blocking: Insufficient blocking of nonspecific binding sites on the sample (e.g., proteins, lipids) allows the fluorescent conjugate to attach indiscriminately.

  • Presence of Free Dye: Unconjugated this compound dye in the labeling solution can bind nonspecifically to the sample, leading to high background fluorescence.

  • Autofluorescence: Some tissues and cells naturally fluoresce, which can be mistaken for nonspecific binding of the dye.

Q2: What are the key photophysical properties of this compound?

Understanding the properties of this compound is crucial for optimizing experiments and troubleshooting.

PropertyValueReference
Excitation Maximum (λex) 564 nm[1][2]
Emission Maximum (λem) 590 nm[1][2]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][3]
Fluorescence Quantum Yield (Φ) 90%[2][4]
Hydrophilicity Moderately hydrophilic[1]
Photostability High[1][4]

Q3: How can I determine if the background I'm seeing is due to nonspecific binding of my this compound conjugate or another issue?

A systematic approach with proper controls is essential:

  • Secondary Antibody Only Control: In indirect immunofluorescence, stain a sample with only the this compound-conjugated secondary antibody. Any signal observed is due to nonspecific binding of the secondary antibody.

  • Unlabeled Primary and Labeled Secondary Control: This control helps determine if the secondary antibody is nonspecifically binding to the sample in the presence of the primary antibody.

  • Autofluorescence Control: Examine an unstained sample under the same imaging conditions. This will reveal the level of endogenous autofluorescence.

  • No Primary Antibody Control: In direct conjugation methods, a sample that has not been incubated with the this compound-primary conjugate will show the level of autofluorescence.

Troubleshooting Guides

High Background Staining

High background is one of the most common issues encountered with this compound. The following guide provides a systematic approach to troubleshooting and resolving this problem.

Troubleshooting Workflow for High Background

G start High Background Observed check_controls 1. Review Controls (Secondary only, Autofluorescence) start->check_controls cause_autofluorescence Issue: Autofluorescence check_controls->cause_autofluorescence Signal in unstained sample cause_nonspecific Issue: Nonspecific Binding check_controls->cause_nonspecific Signal in secondary only control solution_autofluorescence Solution: - Use spectral unmixing - Use a dye in a different spectral range cause_autofluorescence->solution_autofluorescence optimize_blocking 2. Optimize Blocking Step cause_nonspecific->optimize_blocking optimize_antibody 3. Optimize Antibody Concentration optimize_blocking->optimize_antibody solution_blocking Action: - Increase blocking time - Try different blocking agents (BSA, casein, serum) optimize_blocking->solution_blocking optimize_washing 4. Optimize Washing Steps optimize_antibody->optimize_washing solution_antibody Action: - Titrate primary and secondary antibodies - Reduce incubation time optimize_antibody->solution_antibody add_detergent 5. Add Detergent to Buffers optimize_washing->add_detergent solution_washing Action: - Increase number and duration of washes optimize_washing->solution_washing check_conjugate 6. Check Conjugate Quality add_detergent->check_conjugate solution_detergent Action: - Add 0.05-0.1% Tween 20 to wash buffers add_detergent->solution_detergent solution_conjugate Action: - Purify conjugate to remove free dye check_conjugate->solution_conjugate end Problem Resolved solution_autofluorescence->end solution_blocking->end solution_antibody->end solution_washing->end solution_detergent->end solution_conjugate->end

Caption: Troubleshooting workflow for high background staining.

Detailed Steps:

  • Review Controls: As outlined in the FAQs, proper controls are the first step in diagnosing the source of high background. If the unstained sample shows significant signal, the issue is likely autofluorescence. If the secondary antibody-only control is positive, the problem is nonspecific binding of the secondary antibody.

  • Optimize Blocking Step: Inadequate blocking is a frequent cause of nonspecific binding.[5][6]

    • Increase Incubation Time: Extend the blocking incubation time to 1-2 hours at room temperature.

    • Change Blocking Agent: Different blocking agents have different properties. If one is not effective, try another.

Blocking AgentConcentrationAdvantagesDisadvantages
Bovine Serum Albumin (BSA) 1-5%Inexpensive, readily available.Can sometimes be less effective than serum. May contain endogenous IgGs that cross-react with secondary antibodies.
Normal Serum (from species of secondary antibody) 5-10%Very effective at blocking nonspecific antibody binding.More expensive than BSA. Must match the host species of the secondary antibody.
Casein/Non-fat Dry Milk 1-5%Inexpensive and effective for many applications.Can interfere with the detection of phosphoproteins. Not recommended for biotin-based detection systems.
Commercial Blocking Buffers VariesOptimized formulations for low background.Can be more expensive.
  • Optimize Antibody Concentration: High antibody concentrations increase the likelihood of nonspecific binding.[7]

    • Titrate Antibodies: Perform a dilution series for both the primary and this compound-conjugated secondary antibody to find the optimal concentration that provides a good signal-to-noise ratio.

    • Reduce Incubation Time: Shorter incubation times, especially for the secondary antibody, can reduce background.

  • Optimize Washing Steps: Insufficient washing will leave unbound antibodies on the sample.

    • Increase Wash Duration and Number: Increase the number of washes (e.g., from 3 to 5) and the duration of each wash (e.g., from 5 to 10 minutes).

  • Add Detergent to Buffers: Non-ionic detergents can help to reduce hydrophobic interactions.[8][9]

    • Tween 20: Add 0.05% to 0.1% Tween 20 to your wash buffers and antibody dilution buffers. This can help to disrupt weak, nonspecific binding.[10][11]

  • Check Conjugate Quality:

    • Remove Free Dye: Ensure that the this compound conjugate is properly purified to remove any unconjugated dye, which can be a significant source of background. Size-exclusion chromatography is a common method for this.

Experimental Protocols

Protocol: Immunofluorescence Staining with an this compound-Conjugated Secondary Antibody

This protocol provides a general framework for indirect immunofluorescence. Optimization of incubation times and concentrations is recommended.

Reagents:

  • Phosphate-Buffered Saline (PBS)

  • Fixation Buffer (e.g., 4% Paraformaldehyde in PBS)

  • Permeabilization Buffer (e.g., 0.1-0.25% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS with 0.1% Tween 20)

  • Primary Antibody (diluted in Blocking Buffer)

  • This compound-conjugated Secondary Antibody (diluted in Blocking Buffer)

  • Wash Buffer (PBS with 0.05% Tween 20)

  • Antifade Mounting Medium

Procedure:

  • Sample Preparation: Prepare cells or tissue sections on slides or coverslips.

  • Fixation: Incubate in Fixation Buffer for 15-20 minutes at room temperature.

  • Washing: Wash 3 times with PBS for 5 minutes each.

  • Permeabilization (for intracellular targets): Incubate in Permeabilization Buffer for 10-15 minutes at room temperature.

  • Washing: Wash 3 times with PBS for 5 minutes each.

  • Blocking: Incubate in Blocking Buffer for 1 hour at room temperature in a humidified chamber.

  • Primary Antibody Incubation: Incubate with the primary antibody at the optimized dilution for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash 3 times with Wash Buffer for 5-10 minutes each.

  • Secondary Antibody Incubation: Incubate with the this compound-conjugated secondary antibody at the optimized dilution for 1 hour at room temperature, protected from light.

  • Washing: Wash 3 times with Wash Buffer for 5-10 minutes each, protected from light.

  • Mounting: Mount the coverslip onto a slide using antifade mounting medium.

  • Imaging: Image using a fluorescence microscope with appropriate filters for this compound (Excitation: ~564 nm, Emission: ~590 nm).

Visualizing the Experimental Workflow

G cluster_prep Sample Preparation cluster_staining Staining cluster_final Final Steps prep_sample 1. Prepare Cells/Tissue fixation 2. Fixation prep_sample->fixation wash1 3. Wash fixation->wash1 permeabilization 4. Permeabilization wash1->permeabilization wash2 5. Wash permeabilization->wash2 blocking 6. Blocking wash2->blocking primary_ab 7. Primary Antibody blocking->primary_ab wash3 8. Wash primary_ab->wash3 secondary_ab 9. This compound Secondary Ab wash3->secondary_ab wash4 10. Wash secondary_ab->wash4 mount 11. Mounting wash4->mount image 12. Imaging mount->image

Caption: Standard immunofluorescence experimental workflow.

References

how to calculate degree of labeling for ATTO 565

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving ATTO 565.

Frequently Asked Questions (FAQs)

Q1: How do I calculate the Degree of Labeling (DOL) for a protein conjugated with this compound?

A1: The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically. This requires measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the maximum absorbance wavelength of this compound, which is 564 nm.[1][2]

A critical consideration is that this compound also absorbs light at 280 nm.[3] Therefore, the absorbance reading at 280 nm must be corrected by subtracting the contribution from the dye.

Experimental Protocol
  • Sample Preparation: Dilute the purified this compound-protein conjugate in a suitable buffer (e.g., PBS, pH 7.4) to a concentration that yields an absorbance reading between 0.1 and 1.0 at 564 nm. This ensures the measurement is within the linear range of the spectrophotometer.[3]

  • Spectrophotometric Measurement:

    • Measure the absorbance of the diluted conjugate at 280 nm (A₂₈₀).

    • Measure the absorbance of the diluted conjugate at 564 nm (A₅₆₄).

Calculation

The DOL is calculated using the following formulas:

  • Calculate the molar concentration of the dye (C_dye):

    • C_dye (M) = A₅₆₄ / ε_dye

    • Where ε_dye is the molar extinction coefficient of this compound at 564 nm.

  • Calculate the corrected absorbance of the protein at 280 nm (A_protein_corr):

    • A_protein_corr = A₂₈₀ - (A₅₆₄ * CF₂₈₀)

    • Where CF₂₈₀ is the correction factor for this compound at 280 nm.

  • Calculate the molar concentration of the protein (C_protein):

    • C_protein (M) = A_protein_corr / ε_protein

    • Where ε_protein is the molar extinction coefficient of the protein at 280 nm.

  • Calculate the Degree of Labeling (DOL):

    • DOL = C_dye / C_protein

Quantitative Data Summary

For accurate DOL calculation, use the following values:

ParameterValueSource
This compound Molar Extinction Coefficient (ε_dye)120,000 M⁻¹cm⁻¹ at 564 nm[1][3][4]
This compound Correction Factor (CF₂₈₀)0.12[3][5][6][7]
Immunoglobulin G (IgG) Molar Extinction Coefficient (ε_protein)210,000 M⁻¹cm⁻¹ at 280 nm[3]

Troubleshooting

Problem: Low Degree of Labeling (DOL)

  • Possible Cause: The pH of the labeling reaction buffer is not optimal. For NHS ester reactions, the pH should ideally be between 8.0 and 9.0.

  • Solution: Ensure your protein is in a suitable buffer, such as bicarbonate buffer (0.1 M, pH 8.3), and is free of amine-containing substances like Tris or glycine.[5]

Problem: Inaccurate DOL Calculation

  • Possible Cause: Presence of unconjugated (free) dye in the sample. Free dye will absorb light and lead to an overestimation of the DOL.[3]

  • Solution: Ensure the labeled conjugate is thoroughly purified from unreacted dye. Gel filtration chromatography (e.g., using Sephadex G-25) is a recommended method for this separation.[5]

  • Possible Cause: Incorrect spectrophotometer readings.

  • Solution: Verify that the spectrophotometer is properly calibrated and that the absorbance readings are within the instrument's linear range (typically 0.1 - 1.0). If the absorbance is too high, dilute the sample and re-measure.[3]

Visual Guides

Experimental Workflow for DOL Calculation

DOL_Workflow Dilute Dilute Purified Conjugate Measure Measure Absorbance at 280 nm & 564 nm Dilute->Measure Calc_Dye Calculate Dye Concentration Measure->Calc_Dye A₅₆₄ Calc_Prot Calculate Corrected Protein Concentration Measure->Calc_Prot Calc_DOL Calculate DOL Calc_Dye->Calc_DOL C_dye Calc_Prot->Calc_DOL C_protein

Caption: Workflow for determining the Degree of Labeling (DOL).

References

ATTO 565 Excitation: Technical Support & Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing laser power for ATTO 565 excitation. Find answers to common questions and detailed protocols to refine your experimental setup for optimal signal and minimal phototoxicity.

Frequently Asked Questions (FAQs)

Q1: What are the optimal excitation and emission wavelengths for this compound?

This compound has an excitation maximum between 562 nm and 564 nm and an emission maximum ranging from 589 nm to 592 nm.[1][2][3][4][5] For optimal performance, it is recommended to use a laser line that is as close to the excitation peak as possible, such as a 561 nm laser.

Q2: I am not getting a bright enough signal. What should I do?

A weak fluorescence signal can be due to several factors. Before increasing laser power, consider the following troubleshooting steps:

  • Confirm Filter and Dichroic Mirror Compatibility: Ensure your filter sets are appropriate for this compound's excitation and emission spectra.

  • Check Labeling Efficiency: Verify the successful conjugation of this compound to your molecule of interest. Poor labeling will result in a weak signal regardless of laser power.

  • Optimize Detector Settings: Increase the gain or exposure time on your detector. For confocal microscopes, you can also try opening the pinhole slightly, though this may reduce confocality.

  • Sample Concentration: Ensure you have an adequate concentration of your labeled molecule within the focal volume.

If these steps do not improve your signal, a careful increase in laser power may be necessary. Refer to the experimental protocol below for a systematic approach.

Q3: My this compound signal is photobleaching too quickly. How can I prevent this?

Photobleaching is the irreversible destruction of a fluorophore upon exposure to excitation light.[6] this compound is known for its high photostability, but excessive laser power can still lead to rapid signal loss.[1][4][7] To mitigate photobleaching:

  • Reduce Laser Power: This is the most direct way to reduce photobleaching. Use the minimum laser power necessary to obtain a sufficient signal-to-noise ratio.

  • Minimize Exposure Time: Limit the duration of light exposure by using faster scan speeds and acquiring only the necessary number of frames.

  • Use Antifade Reagents: Incorporate an antifade agent into your mounting medium to reduce photobleaching.[7]

  • Optimize Imaging Conditions: For live-cell imaging, ensure cells are healthy. Stressed or dying cells can be more susceptible to phototoxicity.

Q4: What is a good starting laser power for this compound in a confocal microscope?

A safe starting point for a standard confocal microscope is typically low, around 1-5% of the laser's maximum power. The ideal power will depend on your specific microscope, objective, and sample. For live-cell imaging, it is crucial to use the lowest possible laser power to avoid phototoxicity.[8]

Quantitative Data Summary

The following table summarizes the key photophysical properties of this compound.

PropertyValueReferences
Maximum Excitation Wavelength (λex) 562 - 564 nm[1][2][3][4][5]
Maximum Emission Wavelength (λem) 589 - 592 nm[1][2][3][5][9]
Molar Extinction Coefficient (ε) 1.2 x 10⁵ cm⁻¹M⁻¹[1][3][7][9][10]
Fluorescence Quantum Yield (Φf) 90%[1][3][7][9][10]
Fluorescence Lifetime (τfl) ~3.4 - 4.0 ns[7][9][10]

The photostability of this compound is influenced by the intensity of the excitation light. The table below illustrates the relationship between laser power density and the average time to photobleaching.

Laser Power DensityAverage Bleaching TimeReference
284 W/cm²63.0 s[4]
568 W/cm²21.8 s[4]
1136 W/cm²18.2 s[4]

Experimental Protocols

Protocol 1: Determining Optimal Laser Power

This protocol provides a systematic approach to finding the ideal laser power for your experiment, balancing signal intensity with photostability.

Materials:

  • Your this compound-labeled sample

  • Fluorescence microscope with a suitable laser line (e.g., 561 nm)

  • Image analysis software

Methodology:

  • Initial Setup:

    • Place your sample on the microscope stage and bring it into focus.

    • Set your detector gain and exposure time to a moderate level.

    • Start with a very low laser power (e.g., <1% of maximum).

  • Laser Power Titration:

    • Acquire an image at the initial low laser power.

    • Gradually increase the laser power in small increments (e.g., 1-2% at a time).

    • At each step, acquire an image and assess the signal-to-noise ratio.

  • Identify the Optimal Range:

    • The optimal laser power will be the lowest power that provides a clear signal well above the background noise.

    • Avoid increasing the laser power to a point where the signal becomes saturated (i.e., the brightest pixels have the maximum possible intensity value).

  • Assess Photobleaching:

    • Once you have identified a suitable laser power, acquire a time-lapse series of images (e.g., 50-100 frames) at that power.

    • Measure the fluorescence intensity over time in a region of interest.

    • If the intensity drops significantly over the course of the acquisition, your laser power is too high, and you should repeat the titration, aiming for a lower final power.

Visual Guides

The following diagrams illustrate key concepts in optimizing laser power for this compound excitation.

G cluster_0 Troubleshooting Workflow for Low Signal Start Start Low_Signal Low Fluorescence Signal Start->Low_Signal Check_Filters Check Filters/Dichroics Low_Signal->Check_Filters Is hardware correct? Check_Filters->Low_Signal No, correct hardware Check_Labeling Verify Labeling Efficiency Check_Filters->Check_Labeling Yes Check_Labeling->Low_Signal No, re-label sample Optimize_Detector Optimize Detector Settings Check_Labeling->Optimize_Detector Yes Increase_Laser_Power Carefully Increase Laser Power Optimize_Detector->Increase_Laser_Power Signal still low End Optimal Signal Optimize_Detector->End Signal now optimal Increase_Laser_Power->End

Caption: Troubleshooting workflow for low this compound fluorescence signal.

G cluster_1 Relationship Between Laser Power, Signal, and Photobleaching Laser_Power Laser Power Signal_Intensity Signal Intensity Laser_Power->Signal_Intensity Increases Photobleaching Photobleaching Laser_Power->Photobleaching Increases Optimal_Zone Optimal Imaging Zone Signal_Intensity->Optimal_Zone Photobleaching->Optimal_Zone

Caption: The interplay between laser power, signal intensity, and photobleaching.

References

ATTO 565 Technical Support Center: Troubleshooting Quenching and Signal Loss

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ATTO 565, a bright and photostable fluorescent dye widely used in life sciences and drug development. This guide provides troubleshooting assistance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues related to fluorescence quenching and signal loss during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key spectral properties?

This compound is a rhodamine-based fluorescent dye known for its high fluorescence quantum yield, strong absorption, and excellent thermal and photostability.[1][2][3][4][5][6] These characteristics make it highly suitable for demanding applications such as single-molecule detection, high-resolution microscopy (e.g., STED, PALM, dSTORM), and flow cytometry.[2][3][4][6] It is moderately hydrophilic and fluoresces in the orange-red region of the visible spectrum.[1][4][6][7]

Q2: What does "quenching" of this compound mean?

Fluorescence quenching refers to any process that decreases the fluorescence intensity of a dye. This can occur through various mechanisms, including:

  • Photobleaching: Irreversible photochemical destruction of the fluorophore upon exposure to excitation light.[2][8] This is a common cause of signal loss in fluorescence microscopy.

  • Self-Quenching (Concentration Quenching): At high concentrations, this compound molecules can interact with each other, leading to a decrease in fluorescence. This can be a concern in highly labeled conjugates.

  • Environmental Effects: The fluorescence of this compound can be influenced by its local environment. Factors such as pH, solvent polarity, and the presence of certain quenching agents (e.g., electron donors like guanine or tryptophan) can affect its fluorescence output.[1]

  • Inefficient Labeling: What appears to be quenching can sometimes be the result of a failed or inefficient labeling reaction, leading to a low concentration of the fluorescently labeled target and thus a weak signal.[9][10]

Q3: Is this compound sensitive to pH?

Yes, like other rhodamine dyes, the fluorescence of this compound can be pH-dependent. In acidic environments, the xanthene structure of the dye can switch to a closed, non-fluorescent form.[2][3] For optimal fluorescence, it is recommended to work in neutral to slightly basic conditions (pH 7.0-8.5).

Q4: How photostable is this compound?

This compound is known for its high photostability compared to many other fluorescent dyes in the same spectral range.[1][2][3][8][11] However, under intense or prolonged illumination, photobleaching will occur.[2][3] The rate of photobleaching is dependent on factors such as the intensity of the excitation light, the duration of exposure, and the chemical environment.[2] The use of antifading agents can significantly enhance its photostability.[12][13]

Troubleshooting Guide

This section addresses specific issues you might encounter with this compound, providing potential causes and actionable solutions.

Issue 1: Low or No Fluorescence Signal After Labeling

Possible Cause 1: Inefficient Labeling Reaction

If the labeling of your protein, antibody, or oligonucleotide was unsuccessful, the resulting low degree of labeling (DOL) will lead to a weak signal.

  • Incorrect Buffer pH: For labeling with this compound NHS ester, the pH of the reaction buffer is critical. Primary amines on proteins are most reactive in a slightly basic environment (pH 8.0-9.0, with pH 8.3 being a common recommendation).[9][10][14][15] Below pH 8.0, the amines are protonated and less reactive.[9] For this compound maleimide, the optimal pH for reaction with thiol groups is 7.0-7.5.[7][15][16]

  • Presence of Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with your target molecule for reaction with the this compound NHS ester, drastically reducing labeling efficiency.[9][10][14]

  • Hydrolyzed Dye: this compound NHS ester is sensitive to moisture and can hydrolyze, rendering it non-reactive.[9][15] It is crucial to use anhydrous solvents like DMSO or DMF to prepare the dye stock solution and to use it promptly.[9][10][17]

  • Insufficient Incubation Time: Some ATTO dyes, including this compound, may require longer incubation times for the labeling reaction to complete.[9]

  • Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to protein needs to be optimized for each specific protein to achieve the desired DOL without causing precipitation.[9][10]

Solution:

  • Verify Buffer Composition and pH: Ensure your labeling buffer is free of primary amines for NHS ester reactions and is at the optimal pH for the chosen reactive group.[7][9][10][14][15][16]

  • Proper Dye Handling: Allow the lyophilized dye to equilibrate to room temperature before opening to prevent moisture condensation.[9] Prepare the dye stock solution in an anhydrous solvent immediately before use.[9][10][17]

  • Optimize Reaction Conditions: Experiment with different dye-to-protein molar ratios and incubation times to find the optimal conditions for your specific target molecule.[9][10]

Issue 2: Rapid Signal Loss During Imaging (Photobleaching)

Possible Cause 1: Intense or Prolonged Exposure to Excitation Light

All fluorophores will eventually photobleach. High-intensity laser power and long exposure times will accelerate this process for this compound.[2][3]

Solution:

  • Minimize Exposure: Use the lowest possible excitation power that still provides a sufficient signal-to-noise ratio.

  • Use Antifading Agents: Incorporate antifading agents into your mounting medium. Commercial antifade reagents or homemade solutions containing antioxidants like ascorbic acid or Trolox can significantly reduce the rate of photobleaching.[12][13]

  • Optimize Imaging Settings: Use sensitive detectors and appropriate filter sets to maximize the collection of emitted photons, which can allow for lower excitation power.

Issue 3: Precipitate Formation During or After Labeling

Possible Cause 1: Over-labeling of the Protein

This compound is moderately hydrophobic.[1] Attaching too many dye molecules to a protein can increase its overall hydrophobicity, leading to aggregation and precipitation.[10]

Possible Cause 2: "Solvent Shock"

Adding a large volume of the organic solvent (DMSO or DMF) used to dissolve the dye directly to the aqueous protein solution can cause the protein to denature and precipitate.[10]

Solution:

  • Optimize Dye-to-Protein Ratio: Start with a lower dye-to-protein molar ratio and perform a titration to find the highest DOL that maintains the solubility of your conjugate.[10]

  • Gradual Addition of Dye: Add the dye stock solution to the protein solution slowly and with gentle stirring to avoid solvent shock.[10]

  • Check Final Conjugate Concentration: After purification, the conjugate may be at a high concentration. Dilute it to a concentration that is known to be stable for your protein.[10]

Quantitative Data Summary

The following tables summarize key quantitative data for this compound.

Table 1: Photophysical Properties of this compound

PropertyValueReferences
Maximum Excitation Wavelength (λex)564 nm[2][3][17][18]
Maximum Emission Wavelength (λem)590 nm[2][3][7][17][18]
Molar Extinction Coefficient (ε)120,000 M⁻¹cm⁻¹[7][17][18]
Fluorescence Quantum Yield (η)90%[2][3][17][18][19]
Fluorescence Lifetime (τ)4.0 ns[7][17]

Table 2: Photobleaching Lifetimes of this compound with Antifading Agents

Antifading AgentConcentrationPhotobleaching Lifetime (s)
None (Control)-~20
Trolox1 mM~40
Ascorbic Acid1 mM~60
n-propyl gallate (NPG)1 mM~80
NPG + Ascorbic Acid1 mM each>100
NPG + Trolox1 mM each>100

Note: Photobleaching lifetimes are highly dependent on experimental conditions (e.g., laser power, imaging modality) and these values should be considered as relative comparisons. Data adapted from studies on single-molecule tracking.[12][13]

Experimental Protocols

General Protocol for Protein Labeling with this compound NHS Ester
  • Protein Preparation:

    • Dissolve the protein to be labeled in an amine-free buffer, such as 0.1 M sodium bicarbonate buffer, at a pH of 8.3. A common choice is phosphate-buffered saline (PBS), with the pH adjusted with bicarbonate.[9]

    • Ensure the protein concentration is at least 2 mg/mL, as lower concentrations can decrease labeling efficiency.[9][10]

    • If the protein is in a buffer containing amines (e.g., Tris), it must be dialyzed against an amine-free buffer before labeling.[9][14]

  • Dye Preparation:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.[9]

    • Prepare a stock solution of the dye at 1-2 mg/mL in anhydrous, amine-free dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[10][17] This solution should be prepared immediately before use.[9]

  • Labeling Reaction:

    • Add the desired molar excess of the dissolved this compound NHS ester to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is a typical starting point.[17]

    • Incubate the reaction for 1 hour to 18 hours at room temperature, protected from light.[9][17] The optimal time may need to be determined empirically.

  • Purification:

    • Remove unreacted dye from the labeled protein conjugate using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[10][15][17]

    • The first colored fraction to elute from the column is typically the labeled protein.[17]

  • Characterization:

    • Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[17]

General Protocol for Protein Labeling with this compound Maleimide
  • Protein Preparation:

    • Dissolve the protein at 50-100 µM in a suitable buffer at pH 7.0-7.5.[7][16] Common buffers include phosphate, Tris, or HEPES.

    • If necessary, reduce disulfide bonds in the protein using a reducing agent like TCEP. If DTT is used, it must be removed by dialysis before adding the maleimide dye.[7]

  • Dye Preparation:

    • Prepare a stock solution of this compound maleimide in anhydrous DMSO or DMF.[15][16]

  • Labeling Reaction:

    • Add a 10- to 20-fold molar excess of the dye stock solution to the protein solution while stirring.[7][16]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[7]

  • Quenching the Reaction (Optional):

    • Add a low molecular weight thiol (e.g., glutathione or mercaptoethanol) to consume any excess unreacted maleimide.[7]

  • Purification:

    • Separate the labeled protein from the unreacted dye using size-exclusion chromatography.[15]

Visualizations

Jablonski_Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption (Excitation) S1->S0 Fluorescence T1 Excited Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Quenched Quenched/Dark State T1->Quenched Reaction with O₂ Photobleached Photobleached State Quenched->Photobleached Irreversible Reaction

Caption: Jablonski diagram illustrating fluorescence, quenching, and photobleaching pathways.

Troubleshooting_Workflow cluster_labeling Labeling Issues cluster_imaging Imaging Issues start Low/No this compound Signal check_labeling Was the labeling reaction successful? start->check_labeling check_imaging Is the signal lost during imaging? check_labeling->check_imaging No ph_issue Incorrect Buffer pH? check_labeling->ph_issue Yes photobleaching High laser power/long exposure? check_imaging->photobleaching Yes solution_labeling Troubleshoot Labeling Protocol: - Verify buffer pH & composition - Use fresh, anhydrous dye stock - Optimize dye/protein ratio check_imaging->solution_labeling No amine_buffer Amine-containing buffer used? dye_hydrolysis Dye hydrolyzed? ratio_issue Suboptimal dye/protein ratio? no_antifade No antifade in mounting media? solution_imaging Optimize Imaging Conditions: - Reduce laser power - Minimize exposure time - Use antifading agents

Caption: A troubleshooting workflow for diagnosing low this compound fluorescence signal.

Labeling_Workflow start Start: Protein of Interest buffer_exchange Buffer Exchange (if needed) to amine-free, correct pH buffer start->buffer_exchange reaction Labeling Reaction (Optimized dye:protein ratio, time, temp) buffer_exchange->reaction prepare_dye Prepare Fresh this compound Stock Solution (anhydrous DMSO/DMF) prepare_dye->reaction purification Purification (Size-Exclusion Chromatography) reaction->purification characterization Characterization (Measure Degree of Labeling) purification->characterization end Ready for Experiment characterization->end

Caption: General experimental workflow for labeling proteins with this compound.

References

ATTO 565 Antibody Conjugation Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing ATTO 565 antibody labeling protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used for antibody labeling?

This compound is a fluorescent dye belonging to the rhodamine family.[1][2][3] It is known for its strong absorption of light, high fluorescence quantum yield (brightness), and excellent photostability (resistance to fading).[1][2][4] These characteristics make it an ideal candidate for various fluorescence-based applications, including fluorescence microscopy, flow cytometry, and immunoassays.[1][5] The N-hydroxysuccinimide (NHS) ester form of this compound allows for straightforward and efficient labeling of antibodies by forming stable amide bonds with primary amino groups, such as those found on lysine residues.[1][6]

Q2: What is the optimal pH for labeling antibodies with this compound NHS ester?

The optimal pH for the reaction between this compound NHS ester and primary amines on an antibody is between 8.0 and 9.0, with pH 8.3 being ideal.[5][7] At this pH range, the primary amino groups (e.g., on lysine residues) are sufficiently deprotonated and thus reactive towards the NHS ester, leading to efficient conjugation.[6][7][8] A pH below 8.0 will result in protonated amines (-NH3+), which are unreactive and will significantly decrease labeling efficiency.[9]

Q3: What are the critical factors to consider before starting the conjugation reaction?

Several factors are crucial for a successful conjugation:

  • Antibody Purity and Concentration: The antibody solution should be purified and free of amine-containing substances like Tris, glycine, or ammonium salts, which compete with the antibody for the dye.[9] The antibody concentration should ideally be at least 2 mg/mL to ensure efficient labeling.[5][7]

  • Buffer Composition: The reaction buffer must be free of primary amines.[10] Buffers such as phosphate-buffered saline (PBS) are suitable for dialysis before adjusting the pH for labeling.[7][9] A 0.1 M sodium bicarbonate buffer at pH 8.3 is commonly recommended for the labeling reaction itself.[6][10]

  • This compound NHS Ester Handling: The dye is moisture-sensitive and should be stored at -20°C, protected from light.[9] Before use, the vial should be allowed to equilibrate to room temperature to prevent condensation.[9] The dye stock solution should be prepared fresh in anhydrous, amine-free DMSO or DMF immediately before use.[1][5]

Troubleshooting Guides

Problem: Low or No Fluorescence Signal

Q4: I have labeled my antibody with this compound, but I am getting a weak or no fluorescent signal in my application (e.g., immunofluorescence). What could be the reason?

Low or no signal can stem from several issues during the labeling or experimental procedure. Here's a step-by-step guide to troubleshoot this problem:

Possible Cause & Solution

  • Low Labeling Efficiency:

    • Incorrect pH: Verify that the labeling reaction was performed at the optimal pH of 8.0-9.0.[9]

    • Amine-Containing Buffers: Ensure no competing amines like Tris or glycine were present in the antibody solution during labeling.[9][10]

    • Hydrolyzed Dye: The this compound NHS ester may have been compromised by moisture. Always use freshly prepared dye solutions.[9]

    • Low Antibody Concentration: Labeling efficiency decreases at antibody concentrations below 2 mg/mL.[5]

  • Suboptimal Dye-to-Protein Ratio: The ideal molar ratio of dye to antibody can vary. An insufficient amount of dye will result in a low degree of labeling (DOL).[9] It may be necessary to perform a titration to find the optimal ratio for your specific antibody.[10]

  • Photobleaching: Although this compound is photostable, prolonged exposure to intense light can lead to bleaching.[11] Minimize light exposure of your labeled antibody and stained samples.

  • Incorrect Filter Sets: Ensure the excitation and emission filters on your microscope or flow cytometer are appropriate for this compound (Excitation max: ~564 nm, Emission max: ~590 nm).[4][6]

Problem: High Background or Non-Specific Staining

Q5: I am observing high background fluorescence or non-specific binding with my this compound-labeled antibody. How can I resolve this?

High background can obscure your specific signal. The following are common causes and their solutions:

Possible Cause & Solution

  • Unbound Dye: Incomplete removal of unconjugated this compound after the labeling reaction is a primary cause of high background.[10] Use size exclusion chromatography (e.g., Sephadex G-25) or extensive dialysis to purify the conjugate.[9][10]

  • Over-labeled Antibody: An excessively high dye-to-protein ratio can lead to antibody aggregation and non-specific binding.[10][12] Optimize the DOL by performing a dye titration. A typical DOL for antibodies is between 2 and 7.[10]

  • Antibody Aggregation/Precipitation: Over-labeling or high conjugate concentration can cause precipitation.[12] If you observe precipitation, try reducing the dye-to-protein ratio or diluting the final conjugate.

  • Inadequate Blocking: In immunofluorescence or other immunoassays, insufficient blocking can lead to non-specific antibody binding. Ensure you are using an appropriate blocking agent (e.g., BSA, serum) for a sufficient amount of time.[13]

Quantitative Data Summary

The following tables provide key quantitative data for this compound and recommended parameters for antibody labeling.

Table 1: Photophysical Properties of this compound

PropertyValueReference
Excitation Maximum (λmax)564 nm[4][6]
Emission Maximum (λem)590 nm[1][4]
Molar Extinction Coefficient (εmax)120,000 M⁻¹cm⁻¹[6]
Fluorescence Quantum Yield (Φ)0.90[1]
Molecular Weight (MW) of NHS ester708 g/mol [6]
Correction Factor at 280 nm (CF₂₈₀)0.12[6]

Table 2: Recommended Antibody Labeling Parameters

ParameterRecommended Value/RangeNotes
Antibody Concentration> 2 mg/mLLower concentrations can decrease labeling efficiency.[5]
Reaction Buffer pH8.0 - 9.0 (Optimal: 8.3)Critical for efficient conjugation to primary amines.[5][6][7]
Molar Excess of Dye to Antibody2:1 to 10:1The optimal ratio is antibody-dependent and may require optimization.[5][7]
Reaction Incubation Time30 - 60 minutes (up to 18 hours)Varies by protocol; some suggest longer incubation for this compound.[5][9]

Experimental Protocols

Protocol 1: this compound Antibody Labeling

This protocol outlines the general steps for conjugating this compound NHS ester to an antibody.

Materials:

  • Antibody solution (in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO or DMF

  • 0.1 M Sodium Bicarbonate Buffer (pH 8.3)

  • Purification column (e.g., Sephadex G-25)[1]

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer. If necessary, dialyze the antibody against PBS.

    • Adjust the antibody concentration to > 2 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer (pH 8.3) to the antibody solution.

  • Prepare the Dye Stock Solution:

    • Allow the vial of this compound NHS ester to warm to room temperature before opening.[9]

    • Immediately before use, dissolve the this compound NHS ester in anhydrous DMSO or DMF to a concentration of 1-2 mg/mL.[5]

  • Conjugation Reaction:

    • Add the desired molar excess of the dissolved this compound NHS ester to the antibody solution while gently vortexing.[9] A starting point of a 10:1 molar ratio of dye to antibody is often recommended.[7]

    • Incubate the reaction for 30-60 minutes at room temperature, protected from light. Some protocols suggest incubation for up to 18 hours.[9]

  • Purification:

    • Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).[9] The first colored band to elute is the conjugated antibody.[1]

Protocol 2: Determination of Degree of Labeling (DOL)

The DOL is the average number of dye molecules conjugated to a single antibody molecule.

Procedure:

  • Measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 564 nm (A₅₆₄) using a spectrophotometer.

  • Calculate the concentration of the dye using the Beer-Lambert law:

    • Dye Concentration (M) = A₅₆₄ / ε₅₆₄ (where ε₅₆₄ is 120,000 M⁻¹cm⁻¹)

  • Calculate the corrected protein absorbance at 280 nm to account for the dye's absorbance at this wavelength:

    • Corrected A₂₈₀ = A₂₈₀ - (A₅₆₄ * CF₂₈₀) (where CF₂₈₀ is 0.12)

  • Calculate the protein concentration:

    • Protein Concentration (M) = Corrected A₂₈₀ / ε₂₈₀ (where ε₂₈₀ for IgG is typically ~210,000 M⁻¹cm⁻¹)

  • Calculate the DOL:

    • DOL = Dye Concentration / Protein Concentration

Visualizations

Antibody_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_storage Storage Antibody_Prep Antibody Preparation (>2 mg/mL, Amine-free buffer) Conjugation Conjugation Reaction (pH 8.3, RT, 1-18h) Antibody_Prep->Conjugation Dye_Prep This compound NHS Ester (Fresh solution in DMSO) Dye_Prep->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification DOL_Calc DOL Calculation Purification->DOL_Calc Storage Storage (4°C or -20°C, protected from light) DOL_Calc->Storage

Caption: Workflow for this compound antibody conjugation.

Troubleshooting_Low_Signal Start Low or No Fluorescence Signal Check_Labeling Check Labeling Efficiency Start->Check_Labeling Check_DOL Suboptimal DOL? Check_Labeling->Check_DOL No Solution_Labeling Re-label with optimized conditions: - pH 8.0-9.0 - Amine-free buffer - Fresh dye - Antibody > 2mg/mL Check_Labeling->Solution_Labeling Yes Check_Microscope Incorrect Instrument Settings? Check_DOL->Check_Microscope No Solution_DOL Optimize Dye:Protein Ratio (Perform titration) Check_DOL->Solution_DOL Yes Check_Bleaching Photobleaching? Check_Microscope->Check_Bleaching No Solution_Microscope Use correct filters for this compound (Ex: ~564nm, Em: ~590nm) Check_Microscope->Solution_Microscope Yes Solution_Bleaching Minimize light exposure Store samples in the dark Check_Bleaching->Solution_Bleaching Yes

Caption: Troubleshooting guide for low fluorescence signal.

References

Validation & Comparative

A Head-to-Head Comparison of Photostability: ATTO 565 vs. Alexa Fluor 568

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in fluorescence-based applications, the selection of a robust and photostable fluorophore is paramount for generating high-quality, reproducible data. In demanding applications such as single-molecule detection, super-resolution microscopy, and long-term live-cell imaging, the ability of a fluorescent dye to withstand prolonged and intense illumination without significant degradation is a critical determinant of experimental success. This guide provides an objective comparison of the photostability and overall performance of two widely used fluorescent dyes in the orange-red spectral region: ATTO 565 and Alexa Fluor 568.

Executive Summary

Both this compound and Alexa Fluor 568 are high-performance fluorescent dyes known for their brightness and photostability, outperforming older dyes like fluorescein isothiocyanate (FITC).[1][2] this compound, a rhodamine-based dye, is particularly noted for its exceptional thermal and photostability.[3] The Alexa Fluor family of dyes, including Alexa Fluor 568, is also renowned for its enhanced resistance to photobleaching.[1][4] While direct, side-by-side quantitative comparisons under identical conditions are limited in published literature, available data suggests that both are excellent choices for demanding imaging applications.

Photophysical Properties: A Quantitative Overview

The selection of a fluorophore is often guided by its key photophysical parameters, which dictate its brightness and suitability for specific instrumentation. The following table summarizes the core properties of this compound and Alexa Fluor 568.

PropertyThis compoundAlexa Fluor 568
Maximum Excitation Wavelength (λex) 564 nm578 nm[5]
Maximum Emission Wavelength (λem) 590 nm603 nm[5]
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹91,000 M⁻¹cm⁻¹[5]
Fluorescence Quantum Yield (Φ) 0.900.69[5]
Fluorescence Lifetime (τ) 4.0 ns3.6 ns[6]

Photostability Under Scrutiny

Photostability refers to the ability of a fluorophore to resist photobleaching, the irreversible destruction of the fluorescent molecule upon exposure to excitation light. While both dyes are considered highly photostable, quantitative data provides a more nuanced comparison.

This compound: Studies have shown that the degree of photobleaching for this compound increases with light intensity.[7] In one experiment, the average bleaching times for this compound molecules were measured at different illumination intensities:

  • 284 W/cm²: 63.0 seconds[7]

  • 568 W/cm²: 21.8 seconds[7]

  • 1136 W/cm²: 18.2 seconds[7]

Another study noted that after 30 minutes of exposure to a 2.4 W/cm² beam, 55% of this compound molecules were photobleached.[3]

Alexa Fluor 568: Quantitative photobleaching data for Alexa Fluor 568 is less explicitly detailed in direct comparative studies. However, it is consistently reported to have significantly higher photostability than older dyes like FITC.[1][2] One study demonstrated this by continuously illuminating antibody conjugates and acquiring images over time, showing a much slower decay in fluorescence intensity for Alexa Fluor 568 compared to FITC.[1]

Experimental Protocol for Photostability Assessment

To enable researchers to perform their own comparative analysis, a generalized experimental protocol for assessing fluorophore photostability is provided below. This method is designed to determine the photobleaching half-life (t₁/₂), which is the time required for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination.[8]

Objective: To quantify and compare the photostability of this compound and Alexa Fluor 568 by measuring their photobleaching half-lives.

Materials:

  • Microscope slides and coverslips

  • Fluorescently labeled samples (e.g., dye-conjugated antibodies or proteins) for both this compound and Alexa Fluor 568

  • Phosphate-buffered saline (PBS) or other suitable imaging buffer

  • Antifade mounting medium (optional, for separate control experiments)

  • Fluorescence microscope equipped with:

    • A stable, high-intensity light source (e.g., laser or LED)

    • Appropriate excitation and emission filter sets for each dye

    • A sensitive digital camera (e.g., sCMOS or CCD)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation:

    • Immobilize the fluorescently labeled molecules onto a microscope slide. Ensure consistent concentration and immobilization density for both dyes to allow for a fair comparison.

    • Mount the sample with a coverslip using an appropriate imaging buffer.

  • Microscope Setup:

    • Turn on the light source and allow it to stabilize to ensure consistent illumination intensity.

    • Select the appropriate filter set for the fluorophore being imaged.

    • Focus on the sample plane.

  • Image Acquisition:

    • Set the camera parameters (exposure time, gain) to achieve a good signal-to-noise ratio without saturating the detector. Use the same settings for both dyes.

    • Acquire an initial image at time zero (t=0).

    • Continuously illuminate the sample with the excitation light at a fixed intensity.

    • Acquire a time-lapse series of images at regular intervals until the fluorescence intensity has decayed to less than 20% of the initial intensity.

  • Data Analysis:

    • Open the time-lapse image series in the image analysis software.

    • Define a region of interest (ROI) containing the fluorescent sample and a background region devoid of fluorescence.

    • For each image in the time series, measure the mean fluorescence intensity within the ROI and the background region.

    • Correct for background fluorescence by subtracting the mean background intensity from the mean ROI intensity for each time point.

    • Normalize the background-corrected fluorescence intensity at each time point (I) to the initial intensity (I₀).

    • Plot the normalized fluorescence intensity (I/I₀) as a function of time.

    • Fit the resulting decay curve to a single exponential decay function to determine the photobleaching rate constant (k).

    • Calculate the photobleaching half-life (t₁/₂) using the formula: t₁/₂ = ln(2) / k.[8]

Experimental Workflow for Photostability Assessment

G cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Immobilize Immobilize Labeled Samples (this compound & Alexa Fluor 568) Mount Mount on Slides with Imaging Buffer Immobilize->Mount Setup Microscope Setup (Stable Light Source, Filters) Mount->Setup Acquire_t0 Acquire Initial Image (t=0) Setup->Acquire_t0 Illuminate Continuous Illumination Acquire_t0->Illuminate Timelapse Acquire Time-Lapse Images Illuminate->Timelapse Measure Measure Fluorescence Intensity (ROI & Background) Timelapse->Measure Correct Background Correction Measure->Correct Normalize Normalize Intensity to t=0 Correct->Normalize Plot Plot Intensity vs. Time Normalize->Plot Fit Fit to Exponential Decay Plot->Fit Calculate Calculate Photobleaching Half-Life (t1/2) Fit->Calculate

Caption: Workflow for comparing fluorophore photostability.

Conclusion

Both this compound and Alexa Fluor 568 are excellent choices for fluorescence imaging applications requiring high brightness and photostability. This compound exhibits a higher quantum yield and molar extinction coefficient, suggesting potentially brighter initial signals. Quantitative data on this compound confirms its high photostability, though this is dependent on illumination intensity. Alexa Fluor 568 is a well-established and reliable fluorophore with proven high photostability compared to older generation dyes.

For researchers making a selection, the choice may depend on the specific requirements of the experiment. If absolute maximum brightness is the primary concern, this compound may have an edge. However, both dyes represent the state-of-the-art in fluorescent labeling. The provided experimental protocol offers a framework for researchers to conduct their own head-to-head comparisons under their specific experimental conditions, ensuring the most informed decision for their critical research and development needs.

References

ATTO 565 vs. Cy3: A Comparative Guide for FRET Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in Förster Resonance Energy Transfer (FRET) based assays, the selection of an appropriate fluorophore pair is paramount for experimental success. This guide provides an objective comparison of ATTO 565 and Cy3, two commonly used donor fluorophores, supported by photophysical data and a detailed experimental protocol for direct comparison.

This compound, a rhodamine-based dye, has emerged as a strong contender to the traditionally used cyanine dye, Cy3. Key advantages of this compound include its significantly higher fluorescence quantum yield and greater photostability, which translate to brighter signals and longer observation times in FRET experiments.[1] Conversely, the photophysical properties of Cy3 are known to be highly sensitive to its local environment, which can lead to variability in experimental results.[1][2] this compound generally exhibits more stable and predictable performance, making it a robust alternative for quantitative FRET studies.[1]

Quantitative Photophysical and FRET Properties

The selection of a FRET donor is critically dependent on its photophysical characteristics and its interaction with a suitable acceptor. The following table summarizes the key quantitative properties of this compound and Cy3.

PropertyThis compoundCy3
Excitation Maximum (λex) 564 nm[1][3]~550 - 555 nm[4][5]
Emission Maximum (λem) 590 nm[1][3]~565 - 572 nm[4][5]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[1][3]150,000 cm⁻¹M⁻¹[6]
Fluorescence Quantum Yield (Φ) 0.90[1][3]0.04 - 0.4 (highly environment-dependent)[6]
Fluorescence Lifetime (τ) 4.0 ns[1]0.1 - 2.5 ns (highly environment-dependent)[6]
Förster Radius (R₀) with ATTO 647N 6.5 nm[6]5.1 nm[6]
Förster Radius (R₀) with Cy5 6.0 nm[6]5.4 nm[6]
Photostability High[1]Moderate to Low[1]
Environmental Sensitivity Low to Moderate[1]High[6]

Visualizing the FRET Process and Experimental Workflow

To better understand the underlying principles and the experimental approach for comparing these two fluorophores, the following diagrams have been generated.

FRET_Process D_ground Ground State (S0) D_excited Excited State (S1) D_excited->D_ground Fluorescence A_ground Ground State (S0) D_excited->A_ground Energy Transfer A_excited Excited State (S1) A_excited->A_ground Fluorescence Excitation Excitation Light Excitation->D_ground Absorption Donor_Emission Donor Emission FRET FRET (Non-radiative) Acceptor_Emission Acceptor Emission FRET_Comparison_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Label_ATTO Label Biomolecule with This compound-Acceptor Image_ATTO Image this compound Samples (Donor & FRET Channels) Label_ATTO->Image_ATTO Label_Cy3 Label Biomolecule with Cy3-Acceptor Image_Cy3 Image Cy3 Samples (Donor & FRET Channels) Label_Cy3->Image_Cy3 Label_Donor_Only_ATTO Prepare Donor-Only Control (this compound) Label_Donor_Only_ATTO->Image_ATTO Label_Donor_Only_Cy3 Prepare Donor-Only Control (Cy3) Label_Donor_Only_Cy3->Image_Cy3 Photobleach_ATTO Monitor Photobleaching of this compound Image_ATTO->Photobleach_ATTO Calc_FRET_ATTO Calculate FRET Efficiency for this compound Image_ATTO->Calc_FRET_ATTO Photobleach_Cy3 Monitor Photobleaching of Cy3 Image_Cy3->Photobleach_Cy3 Calc_FRET_Cy3 Calculate FRET Efficiency for Cy3 Image_Cy3->Calc_FRET_Cy3 Compare_Photostability Compare Photostability Photobleach_ATTO->Compare_Photostability Photobleach_Cy3->Compare_Photostability Conclusion Draw Conclusions Calc_FRET_ATTO->Conclusion Calc_FRET_Cy3->Conclusion Compare_Photostability->Conclusion

References

A Comparative Guide to ATTO 565 Alternatives for STED Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers leveraging the power of Stimulated Emission Depletion (STED) microscopy to unravel cellular structures at the nanoscale, the choice of fluorophore is paramount. ATTO 565, a rhodamine-based dye, has been a popular choice due to its high fluorescence quantum yield and photostability.[1][2] However, the landscape of fluorescent probes is ever-evolving, with several alternatives offering comparable or even superior performance in demanding STED applications. This guide provides an objective comparison of this compound with two prominent alternatives, Abberior STAR 580 and Alexa Fluor 555 , supported by their photophysical properties and a detailed experimental protocol for their evaluation.

Performance Comparison of Fluorescent Dyes

The ideal fluorophore for STED microscopy should exhibit high brightness, exceptional photostability under intense laser illumination, and efficient stimulated emission at the depletion wavelength.[3][4] While direct, side-by-side quantitative performance data under identical experimental conditions is often dispersed across various studies, we can compile and compare the key photophysical characteristics that dictate their suitability for STED.

PropertyThis compoundAbberior STAR 580Alexa Fluor 555
Excitation Max (nm) ~564[1][2]~587[5]~555
Emission Max (nm) ~590[1][2]~607[5]~565
Molar Extinction Coefficient (cm⁻¹M⁻¹) 120,000[1]85,000[5]150,000
Fluorescence Quantum Yield 0.90[1]0.90[5]0.10
Recommended STED Laser (nm) 660 (excellent), 775 (very good)[6]750 - 800[5]660 (good), 775 (moderate)
Key Features High photostability and quantum yield.[1][2]Exceptional photostability, developed for STED.[5][7]Bright and photostable, part of the widely used Alexa Fluor family.

Note: The performance of fluorescent dyes can be influenced by the specific experimental conditions, including the mounting medium and the local chemical environment.

Experimental Protocol: Immunofluorescence Staining for STED Microscopy

This protocol provides a detailed methodology for immunofluorescence staining of cultured cells to compare the performance of this compound and its alternatives in STED microscopy.

1. Cell Culture and Fixation:

  • Culture adherent cells on high-precision glass coverslips (#1.5H) to optimal confluency.

  • Wash the cells three times with pre-warmed phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 10 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

2. Permeabilization and Blocking:

  • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS for 5 minutes each.

  • Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in PBS) for 1 hour at room temperature.[8]

3. Antibody Incubation:

  • Dilute the primary antibody to its optimal concentration in the blocking buffer.

  • Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

  • Wash the cells three times with PBS containing 0.05% Tween 20 (PBST) for 5 minutes each.

  • Dilute the fluorophore-conjugated secondary antibodies (e.g., Goat anti-Mouse IgG labeled with this compound, Abberior STAR 580, or Alexa Fluor 555) in the blocking buffer. A typical starting dilution is 1:200 (5 µg/ml).[8]

  • Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.[8]

  • Wash the cells three times with PBST for 5 minutes each, followed by a final wash with PBS.

4. Mounting:

  • Carefully mount the coverslips onto microscope slides using an appropriate mounting medium with an antifade reagent. The refractive index of the mounting medium should be as close as possible to that of the immersion oil (typically ~1.518).[9]

5. STED Microscopy Imaging and Analysis:

  • Acquire images using a STED microscope equipped with appropriate excitation and depletion lasers.

  • For comparison, it is crucial to use the same microscope settings for all samples:

    • Excitation Laser Power: Use the minimum power required to obtain a good signal-to-noise ratio.

    • STED Laser Power: Use a consistent depletion laser power for all dyes being compared. Resolution in STED is dependent on the STED laser intensity.[10]

    • Pixel Size and Dwell Time: Keep these parameters constant across all acquisitions.

  • Quantitative Analysis:

    • Resolution: Measure the full width at half maximum (FWHM) of well-defined, isolated structures (e.g., microtubules) to quantify the achieved resolution.

    • Signal-to-Noise Ratio (SNR): Calculate the ratio of the mean signal intensity of the structure of interest to the standard deviation of the background.

    • Photobleaching: Acquire a time-lapse series of the same region of interest and measure the decay in fluorescence intensity over time to quantify photostability.

Visualizing the STED Microscopy Workflow

To better understand the experimental process, the following diagrams illustrate the key stages.

STED_Immunofluorescence_Workflow cluster_preparation Sample Preparation cluster_staining Immunostaining cluster_imaging Imaging & Analysis cell_culture Cell Culture on Coverslip fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (Fluorophore Conjugated) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting sted_imaging STED Microscopy mounting->sted_imaging data_analysis Quantitative Analysis (Resolution, SNR, Photostability) sted_imaging->data_analysis

Caption: A flowchart illustrating the key steps in a typical immunofluorescence workflow for STED microscopy.

The Principle of STED Microscopy

The enhanced resolution in STED microscopy is achieved by selectively silencing fluorophores at the periphery of the excitation spot.

STED_Principle cluster_excitation Excitation cluster_depletion Depletion cluster_result Effective Fluorescence A Excitation Laser Spot C Super-Resolved Fluorescence Spot A->C Excites Fluorophores B STED Laser (Donut Shape) B->C De-excites Peripheral Fluorophores

Caption: A diagram illustrating the principle of STED microscopy, combining excitation and depletion lasers to achieve super-resolution.

References

A Comparative Guide to the Brightness of Orange Fluorescent Dyes: ATTO 565 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of fluorescence-based biological research and diagnostics, the selection of an appropriate fluorophore is paramount to achieving sensitive and reliable results. For applications requiring orange fluorescence, a variety of dyes are available, each with its own set of photophysical properties. This guide provides a detailed comparison of the brightness of ATTO 565 against other commonly used orange dyes, including TAMRA, ROX, Cy3B, and Alexa Fluor 555.

Quantitative Comparison of Photophysical Properties

The brightness of a fluorescent dye is directly proportional to the product of its molar extinction coefficient (ε) and its fluorescence quantum yield (Φ). The molar extinction coefficient represents the efficiency with which a dye absorbs photons at a specific wavelength, while the quantum yield indicates the efficiency of converting absorbed photons into emitted fluorescent light.

A summary of the key photophysical properties of this compound and its alternatives is presented in the table below.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Relative Brightness (ε x Φ)
This compound 563 - 564[1][2][3]590 - 592[1][2][3]120,000[1][2][3]0.90[1][2][3]108,000
TAMRA 541 - 546[4]567 - 580[4]84,000 - 95,000[4]0.1[4]8,400 - 9,500
ROX 578[5][6][7]604[5][6][7]82,000[7]Not readily available-
Cy3B 559 - 560[8][9][10][11][12]570 - 571[8][9][10][11][12]120,000 - 130,000[8][9][10][12]0.58 - >0.7[8][9][10]69,600 - 84,000
Alexa Fluor 555 555[13][14][15]565[13][14][15][16]150,000 - 155,000[13][16]0.10[17]15,000 - 15,500

As evidenced by the data, this compound exhibits a significantly higher relative brightness compared to TAMRA and Alexa Fluor 555, primarily due to its exceptionally high quantum yield.[1][2][3] Cy3B also demonstrates strong brightness, approaching that of this compound.[8][9][10] While the extinction coefficient for ROX is available, its quantum yield is not consistently reported, making a direct brightness comparison challenging.

Experimental Protocol for Brightness Comparison

To empirically validate the relative brightness of these dyes, a standardized experimental protocol is recommended. This ensures that comparisons are made under consistent and reproducible conditions.

Objective:

To determine the relative fluorescence brightness of this compound, TAMRA, ROX, Cy3B, and Alexa Fluor 555 conjugated to a standard protein (e.g., Bovine Serum Albumin, BSA).

Materials:
  • Amine-reactive NHS-ester forms of this compound, TAMRA, ROX, Cy3B, and Alexa Fluor 555.

  • Bovine Serum Albumin (BSA)

  • Labeling buffer: 0.1 M sodium bicarbonate, pH 8.3

  • Purification column: Size-exclusion chromatography (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Spectrophotometer

  • Fluorometer

Workflow for Dye Conjugation and Brightness Measurement

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification cluster_analysis Analysis prep_dye Dissolve Dye NHS-esters in DMSO conjugation Mix Dye and BSA solutions (Molar Ratio Optimization) prep_dye->conjugation prep_bsa Dissolve BSA in Labeling Buffer prep_bsa->conjugation incubation Incubate for 1 hour at Room Temperature conjugation->incubation purification Purify Conjugate via Size-Exclusion Chromatography incubation->purification absorbance Measure Absorbance at 280 nm and Dye's λmax purification->absorbance dol Calculate Degree of Labeling (DOL) absorbance->dol fluorescence Measure Fluorescence Emission at Optimal Excitation dol->fluorescence brightness Calculate Relative Brightness (Fluorescence / DOL) fluorescence->brightness G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor Tyrosine Kinase (RTK) adaptor Adaptor Proteins (e.g., Grb2) receptor->adaptor Autophosphorylation & Recruitment ras Ras adaptor->ras Activation raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription_factor Transcription Factor erk->transcription_factor Phosphorylation & Nuclear Translocation gene_expression Gene Expression transcription_factor->gene_expression ligand Fluorescent Ligand (this compound-labeled) ligand->receptor Binding & Dimerization

References

Validating ATTO 565 Antibody Conjugate Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise validation of antibody conjugate activity is paramount for generating reliable and reproducible data. This guide provides an objective comparison of ATTO 565-conjugated antibodies with common alternatives, supported by experimental data and detailed protocols.

This compound is a fluorescent dye belonging to the rhodamine family, recognized for its high absorption, significant fluorescence quantum yield, and excellent photostability.[1][2] Its N-hydroxysuccinimide (NHS) ester functional group facilitates straightforward and efficient labeling of antibodies by forming stable amide bonds with primary amino groups.[1] This makes this compound NHS ester a valuable tool for a variety of fluorescence-based immunoassays, including flow cytometry, fluorescence microscopy, and western blotting.[1]

Comparative Analysis of this compound with Alternative Fluorophores

The selection of a fluorescent label is a critical decision that impacts experimental outcomes. The following table summarizes the key photophysical properties of this compound and two popular alternatives in a similar spectral range: Alexa Fluor 568 and Cy3. While performance can vary based on the specific antibody and experimental conditions, ATTO dyes are frequently noted for their brightness and photostability.[1]

PropertyThis compoundAlexa Fluor 568Cy3
Excitation Maximum (nm) 564[1]~578[1]~550[1]
Emission Maximum (nm) 590[1]~603[1]~570[1]
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,000[1]~91,300[1]~150,000[1]
Fluorescence Quantum Yield 0.90[1]~0.69[1]~0.31[1]
Brightness (Ext. Coeff. x QY) 108,000[1]~62,997[1]~46,500[1]
Photostability High[1]High[3]Moderate[1]
pH Sensitivity Low[1]Low[1]Moderate[1]
Note: The presented values are approximate and can be influenced by the conjugation process and the local environment of the dye.[1]

Experimental Validation of this compound Labeled Antibody Activity

To ensure that an this compound labeled antibody specifically recognizes its intended target, a series of validation experiments are essential. The following diagram illustrates a comprehensive workflow for validating the activity of a newly generated antibody conjugate.

G cluster_0 Conjugation and Purification cluster_1 Characterization cluster_2 Activity Validation cluster_3 Analysis A Antibody Labeling with This compound NHS Ester B Purification of Labeled Antibody A->B C Determine Degree of Labeling (DOL) B->C D Western Blotting C->D E Immunofluorescence/ Immunocytochemistry C->E F Flow Cytometry C->F G Quantify Signal-to-Noise Ratio D->G H Assess Target Localization E->H I Evaluate Population Staining F->I

Caption: Experimental workflow for validating antibody conjugate activity.
Experimental Protocols

Below are detailed methodologies for the key experiments cited in the validation workflow.

1. Antibody Labeling with this compound NHS Ester

This protocol outlines the general steps for conjugating this compound NHS ester to an antibody. Optimization of the dye-to-antibody molar ratio is recommended for each specific antibody.[1]

  • Materials:

    • Antibody solution (in amine-free buffer, e.g., PBS)[1]

    • This compound NHS ester

    • Anhydrous, amine-free DMSO[1]

    • Purification column (e.g., Sephadex G-25)[1]

    • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-9.0)[4]

  • Procedure:

    • Prepare the antibody solution at a concentration of 1-10 mg/mL in labeling buffer.

    • Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 1-10 mg/mL.[1]

    • Add a 5- to 20-fold molar excess of the reactive dye to the antibody solution.[1]

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.[1][5]

    • Remove unconjugated dye by size-exclusion chromatography (e.g., Sephadex G-25 column) or dialysis.[4]

2. Determination of Degree of Labeling (DOL)

The DOL represents the average number of dye molecules conjugated to a single antibody molecule and is a critical parameter for ensuring quality and consistency.[4] An optimal DOL for antibodies typically ranges from 2 to 7.[4]

  • Materials:

    • Purified this compound-labeled antibody conjugate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Spectrophotometer

    • Quartz cuvettes

  • Procedure:

    • Dilute the purified conjugate in PBS to a concentration that yields an absorbance reading between 0.1 and 1.0 at the dye's maximum absorption wavelength.[4]

    • Measure the absorbance of the diluted conjugate at 280 nm (A280) and 564 nm (Amax for this compound).[4]

  • Calculations:

    • Molar concentration of the dye (Cdye): Cdye = Amax / ε_dye

      • Amax = Absorbance at 564 nm

      • ε_dye = Molar extinction coefficient of this compound (120,000 M⁻¹cm⁻¹)[1]

    • Corrected absorbance of the protein (Aprotein): Aprotein = A280 - (Amax * CF)

      • A280 = Absorbance at 280 nm

      • CF = Correction factor for the dye's absorbance at 280 nm (typically provided by the dye manufacturer, e.g., 0.2 for this compound).

    • Molar concentration of the protein (Cprotein): Cprotein = Aprotein / ε_protein

      • ε_protein = Molar extinction coefficient of the antibody (e.g., ~210,000 M⁻¹cm⁻¹ for IgG).

    • Degree of Labeling (DOL): DOL = Cdye / Cprotein

3. Western Blotting

Western blotting is used to confirm that the this compound labeled antibody recognizes a protein of the correct molecular weight.[1]

  • Procedure:

    • Separate protein lysates (from cells expressing the target antigen as a positive control and a negative control) by SDS-PAGE.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the this compound-labeled primary antibody.

    • Wash the membrane to remove unbound antibody.

    • Image the blot using a fluorescence imaging system capable of detecting the emission of this compound.[1]

  • Expected Results: A fluorescent band at the expected molecular weight of the target antigen in the positive control lane, with minimal to no signal in the negative control lane.

4. Immunofluorescence (IF) / Immunocytochemistry (ICC)

IF/ICC is used to verify the specific binding of the this compound labeled antibody to its target within the cellular context and to assess its subcellular localization.

  • Procedure:

    • Culture and fix cells (positive and negative controls) on coverslips or slides.

    • Permeabilize the cells if the target antigen is intracellular.

    • Block non-specific binding sites.

    • Incubate the cells with the this compound-labeled primary antibody.

    • Wash to remove unbound antibody.

    • Mount the coverslips with an appropriate mounting medium, optionally containing a nuclear counterstain (e.g., DAPI).

    • Image using a fluorescence microscope with filters appropriate for this compound.[1]

  • Expected Results: Specific fluorescent signal localized to the expected cellular compartment in positive control cells, with minimal or no signal in negative control cells.[1]

5. Flow Cytometry

Flow cytometry provides a quantitative assessment of the this compound labeled antibody's ability to bind to its target on a cell-by-cell basis within a population.

  • Procedure:

    • Prepare a single-cell suspension of positive and negative control cells.

    • Incubate the cells with the this compound-labeled antibody.

    • Wash the cells to remove unbound antibody.

    • Resuspend the cells in an appropriate buffer for analysis.

    • Acquire data on a flow cytometer equipped with a laser and detectors suitable for this compound excitation and emission.

  • Expected Results: A significant shift in fluorescence intensity for the positive cell population compared to the negative control population, indicating specific binding of the antibody.

Signaling Pathway Visualization

The following diagram illustrates a simplified, generic signaling pathway that can be investigated using a fluorescently labeled antibody targeting a cell surface receptor.

G cluster_0 Extracellular cluster_1 Plasma Membrane cluster_2 Intracellular cluster_3 Nucleus Ligand Ligand (e.g., Growth Factor) Receptor Receptor (Target for this compound-Ab) Ligand->Receptor Binding P1 Signaling Protein 1 Receptor->P1 Activation P2 Signaling Protein 2 P1->P2 TF Transcription Factor P2->TF Gene Target Gene Expression TF->Gene Translocation

Caption: A generic cell signaling pathway initiated by ligand binding.

References

Navigating the Crowded Spectrum: A Comparative Guide to ATTO 565 and its Spectral Neighbors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals leveraging fluorescence-based techniques, the careful selection of fluorophores is paramount to generating high-quality, reproducible data. This guide provides a detailed comparison of the spectral properties of ATTO 565, a popular orange fluorescent dye, with other commonly used fluorophores, offering insights into its spectral overlap and performance in sensitive applications like Förster Resonance Energy Transfer (FRET).

This compound, a rhodamine-based dye, is recognized for its high fluorescence quantum yield and excellent photostability.[1] Its spectral characteristics, with an excitation maximum around 563-564 nm and an emission maximum at approximately 590-592 nm, place it in a spectrally dense region, necessitating a thorough understanding of its compatibility with other fluorophores to minimize spectral bleed-through and optimize FRET efficiency.[2][3]

Quantitative Comparison of Spectral Properties

To facilitate the selection of appropriate spectral partners for this compound, the following tables summarize key quantitative data, including spectral characteristics and Förster radii for common FRET pairs.

FluorophoreExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (M⁻¹cm⁻¹)Quantum Yield
This compound 564590120,0000.90
Alexa Fluor 555555565150,000Not specified
Cy3550570150,000~0.20 (highly environment-dependent)
PETNot specifiedNot specifiedNot specifiedNot specified
ATTO 550Not specifiedNot specifiedNot specifiedNot specified

Table 1: Spectral Properties of this compound and Spectrally Similar Fluorophores.

Förster Resonance Energy Transfer (FRET) Compatibility

FRET is a powerful technique for studying molecular interactions, and the choice of a suitable donor-acceptor pair is critical. The Förster radius (R₀) is the distance at which FRET efficiency is 50%, and a larger R₀ indicates a more efficient energy transfer over a longer distance.

DonorAcceptorFörster Radius (R₀) in Å
This compound ATTO 59063
This compound ATTO 59464
This compound ATTO 61061
This compound ATTO 62062
This compound ATTO 63361
This compound ATTO 64761
This compound ATTO 647N65
This compound ATTO 65562
This compound Cy560
ATTO 488This compound Not specified
Cy3Cy554

Table 2: Förster Radii (R₀) for this compound with Various Acceptor Dyes.[1][4]

Experimental Protocols

Accurate characterization of spectral overlap requires carefully designed experiments. Below are detailed methodologies for measuring FRET efficiency and quantifying spectral bleed-through.

Measurement of FRET Efficiency (Intensity-Based Method)

This protocol outlines a microscopy-based method to quantify FRET efficiency between a donor (e.g., this compound) and an acceptor dye.

Materials:

  • Labeled Samples:

    • Donor-Acceptor labeled sample (e.g., doubly labeled protein or DNA).

    • Donor-only control.

    • Acceptor-only control.

  • Microscopy Setup:

    • Fluorescence microscope with appropriate laser lines for donor excitation (e.g., 561 nm for this compound).

    • Filter sets for donor and acceptor emission.

    • A sensitive detector (e.g., sCMOS or EMCCD camera).

  • Software:

    • Image analysis software (e.g., ImageJ/Fiji) for intensity measurements.

Procedure:

  • Sample Preparation: Prepare slides with the FRET sample, donor-only control, and acceptor-only control.

  • Image Acquisition:

    • Donor Channel: Excite the sample with the donor excitation laser and capture images in the donor emission channel. This provides the intensity of the donor in the presence of the acceptor (I_DA).

    • Donor-Only Control: Image the donor-only sample using the same settings to measure the donor intensity in the absence of the acceptor (I_D).

  • Data Analysis:

    • Measure the mean fluorescence intensity of the donor in both the FRET sample (I_DA) and the donor-only control (I_D) from a significant number of molecules or regions of interest.

    • Calculate the FRET efficiency (E) using the formula: E = 1 - (I_DA / I_D)

Quantification of Spectral Bleed-Through

This protocol describes how to measure the percentage of donor fluorescence that "bleeds through" into the acceptor detection channel.

Materials:

  • Same as for FRET efficiency measurement.

Procedure:

  • Sample Preparation: Prepare slides with the donor-only and acceptor-only control samples.

  • Image Acquisition:

    • Donor Bleed-through: Excite the donor-only sample with the donor excitation laser and capture an image using the acceptor emission filter set.

    • Acceptor Emission: Excite the acceptor-only sample with its appropriate excitation wavelength and capture an image using the acceptor emission filter set.

  • Data Analysis:

    • Measure the mean fluorescence intensity in the bleed-through image (I_bleed-through) and the acceptor emission image (I_acceptor).

    • Calculate the spectral bleed-through percentage: Bleed-through (%) = (I_bleed-through / I_acceptor) * 100

Visualizing Spectral Overlap and Experimental Workflows

To better understand the concepts of spectral overlap and the experimental procedures, the following diagrams are provided.

Spectral_Overlap cluster_donor Donor Fluorophore (e.g., this compound) cluster_acceptor Acceptor Fluorophore D_Exc Excitation Spectrum D_Em Emission Spectrum D_Exc->D_Em Stokes Shift A_Exc Excitation Spectrum D_Em->A_Exc Spectral Overlap (FRET) A_Em Emission Spectrum A_Exc->A_Em Stokes Shift

Conceptual diagram of spectral overlap between a donor and acceptor fluorophore.

FRET_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis Prep_FRET Prepare FRET Sample (Donor-Acceptor) Acq_FRET Image FRET Sample (Donor Ex, Donor Em) -> I_DA Prep_FRET->Acq_FRET Prep_D Prepare Donor-Only Control Acq_D Image Donor-Only (Donor Ex, Donor Em) -> I_D Prep_D->Acq_D Prep_A Prepare Acceptor-Only Control Calc_FRET Calculate FRET Efficiency E = 1 - (I_DA / I_D) Acq_FRET->Calc_FRET Acq_D->Calc_FRET

Experimental workflow for measuring FRET efficiency.

Bleedthrough_Workflow cluster_prep_bt Sample Preparation cluster_acq_bt Image Acquisition cluster_analysis_bt Data Analysis Prep_D_BT Prepare Donor-Only Control Acq_D_BT Image Donor-Only (Donor Ex, Acceptor Em) -> I_bleed-through Prep_D_BT->Acq_D_BT Prep_A_BT Prepare Acceptor-Only Control Acq_A_BT Image Acceptor-Only (Acceptor Ex, Acceptor Em) -> I_acceptor Prep_A_BT->Acq_A_BT Calc_BT Calculate Bleed-Through (%) (I_bleed-through / I_acceptor) * 100 Acq_D_BT->Calc_BT Acq_A_BT->Calc_BT

Experimental workflow for quantifying spectral bleed-through.

References

ATTO 565: A Comparative Guide for Advanced Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent probes, the selection of an optimal dye is critical for generating high-quality, reproducible data. This guide provides a comprehensive comparison of ATTO 565, a popular fluorescent dye, with its common alternatives, supported by photophysical data and detailed experimental protocols for various microscopy applications.

This compound, a rhodamine-based dye, is widely recognized for its exceptional brightness and high photostability, making it a versatile tool for a range of fluorescence microscopy techniques, including confocal, stimulated emission depletion (STED) microscopy, and single-molecule studies.[1][2][3][4] This guide will objectively evaluate the performance of this compound against other frequently used dyes in a similar spectral range: Alexa Fluor 568, Cy3B, and Rhodamine B.

Photophysical Properties: A Head-to-Head Comparison

The performance of a fluorescent dye is fundamentally determined by its photophysical properties. Key parameters include the molar extinction coefficient (a measure of how strongly the dye absorbs light at a specific wavelength), the quantum yield (the efficiency of converting absorbed light into emitted fluorescence), and the fluorescence lifetime (the average time the molecule spends in the excited state). The product of the molar extinction coefficient and the quantum yield gives a measure of the dye's brightness.[5]

Below is a summary of the key photophysical properties of this compound and its alternatives.

PropertyThis compoundAlexa Fluor 568Cy3BRhodamine B
Excitation Maximum (λex) ~564 nm[2][4]~578 nm~560 nm~543-546 nm[6]
Emission Maximum (λem) ~590 nm[2][4]~603 nm~571 nm~567-575 nm[6]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[2][4]91,300 cm⁻¹M⁻¹130,000 cm⁻¹M⁻¹106,000 cm⁻¹M⁻¹[6][7]
Quantum Yield (Φ) 0.90[1]0.690.670.43 - 0.70[6][7][8]
Fluorescence Lifetime (τ) ~3.6 ns~3.6 ns~2.8 ns~1.7 ns
Relative Brightness (ε x Φ) 108,00062,99787,10045,580 - 74,200

Note: The photophysical properties of dyes, particularly quantum yield and fluorescence lifetime, can be influenced by their local environment, such as conjugation to antibodies and the mounting medium used.

Based on this data, this compound exhibits a high molar extinction coefficient and an exceptional quantum yield, resulting in superior theoretical brightness compared to Alexa Fluor 568 and Rhodamine B. While Cy3B has a slightly higher molar extinction coefficient, its lower quantum yield makes this compound the brighter option. Some sources suggest that ATTO dyes are generally slightly brighter than their Alexa Fluor counterparts.[5]

Performance in Advanced Microscopy Setups

The choice of a fluorescent dye is often dictated by the specific requirements of the microscopy technique being employed. Here, we compare the performance of this compound and its alternatives in confocal and STED microscopy.

Confocal Microscopy

In standard confocal microscopy, brightness and photostability are the primary concerns for achieving high-quality images with good signal-to-noise ratios. The high brightness of this compound makes it an excellent choice for detecting low-abundance targets. While direct quantitative comparisons of photostability can vary depending on experimental conditions, studies have shown that Alexa Fluor dyes are generally more photostable than traditional dyes like FITC.[9] Furthermore, Alexa Fluor dyes are reported to be more resistant to photobleaching than Cy dyes.[10] ATTO dyes are also known for their exceptional thermal and photostability.[1]

STED Microscopy

Stimulated Emission Depletion (STED) microscopy achieves super-resolution by selectively de-exciting fluorophores at the periphery of the excitation spot. The efficiency of this process is highly dependent on the photophysical properties of the dye. An ideal STED fluorophore should possess high brightness, excellent photostability, and a high cross-section for stimulated emission.

This compound is widely regarded as a superior dye for STED microscopy.[1][2] Its high photostability allows for the use of high STED laser powers required to achieve the highest resolution, without rapid photobleaching. While Alexa Fluor 568 can also be used for STED, this compound is often preferred for its robustness in demanding STED imaging conditions.

Experimental Protocols

To facilitate a direct comparison of these dyes in your own laboratory setting, we provide the following detailed protocols for immunofluorescence staining for both confocal and STED microscopy.

Protocol 1: Immunofluorescence Staining for Confocal Microscopy

This protocol outlines a general procedure for immunofluorescently labeling cells for analysis by confocal microscopy.

Materials:

  • Cells grown on coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Primary antibody

  • Secondary antibodies conjugated to this compound, Alexa Fluor 568, Cy3B, or Rhodamine B

  • Mounting medium with antifade reagent

Procedure:

  • Cell Fixation:

    • Rinse cells briefly with PBS.

    • Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in Blocking Buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C.

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorescently conjugated secondary antibody in Blocking Buffer. Protect from light from this point onwards.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Mounting:

    • Mount the coverslips onto microscope slides using a mounting medium containing an antifade reagent.

    • Seal the edges of the coverslip with nail polish to prevent drying.

  • Imaging:

    • Image the samples on a confocal microscope using the appropriate laser lines and emission filters for each dye.

Protocol 2: Sample Preparation for STED Microscopy

This protocol is adapted for the more stringent requirements of STED microscopy, focusing on optimal structural preservation and labeling density.

Materials:

  • Same as Protocol 1, with the addition of high-precision coverslips (e.g., No. 1.5H).

  • Mounting medium with a refractive index optimized for the STED microscope's objective lens.

Procedure:

  • Cell Culture and Fixation:

    • Grow cells on high-precision coverslips to an appropriate confluency.

    • Fixation is a critical step. Test different fixation methods (e.g., methanol fixation at -20°C for 5-10 minutes) to find the optimal condition for preserving the target structure's integrity.[11]

  • Permeabilization and Blocking:

    • Follow the same steps as in the confocal protocol, but with gentle agitation to ensure thorough washing and buffer exchange.

  • Antibody Incubation:

    • Use high-quality primary and secondary antibodies at their optimal dilutions to ensure specific and dense labeling. Higher antibody concentrations may be necessary for STED compared to confocal microscopy.[12]

    • Thorough washing after antibody incubations is crucial to minimize background fluorescence. Increase the number and duration of wash steps if necessary.[12]

  • Mounting:

    • Use a mounting medium with a refractive index that matches the immersion oil of the STED objective (typically 1.518).[11] This is critical for achieving the best resolution.

    • Ensure the mounting medium is fresh and contains an effective antifade reagent.

  • Imaging:

    • Image the samples on a STED microscope, carefully aligning the excitation and STED lasers.

    • Optimize the STED laser power to achieve the desired resolution while minimizing photobleaching.

Visualizing Experimental Workflows and Concepts

To further clarify the experimental processes and underlying principles, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_staining Immunostaining cluster_imaging Microscopy cell_culture Cell Culture on Coverslip fixation Fixation (e.g., PFA) cell_culture->fixation permeabilization Permeabilization (e.g., Triton X-100) fixation->permeabilization blocking Blocking (e.g., BSA) permeabilization->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation (this compound or Alternative) primary_ab->secondary_ab mounting Mounting secondary_ab->mounting imaging Confocal or STED Imaging mounting->imaging jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 Excitation (hν) S1->S0 Fluorescence (hν) S1->S0 Non-radiative Decay fluorescence Fluorescence nonradiative Non-radiative Decay excitation Absorption microscopy_comparison cluster_techniques Microscopy Techniques cluster_properties Key Dye Properties confocal Confocal Microscopy brightness Brightness (High ε and Φ) confocal->brightness photostability Photostability confocal->photostability sted STED Microscopy sted->brightness sted->photostability sted_efficiency STED Efficiency sted->sted_efficiency

References

A Quantitative Comparison of ATTO 565 Fluorescence for Cellular Imaging and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorophore is a critical decision that directly impacts the quality, reliability, and reproducibility of experimental data. This guide provides a quantitative analysis of ATTO 565, a rhodamine-based fluorescent dye, and compares its performance against common alternatives in the same spectral range. The objective is to offer a data-driven resource to aid in the selection of the most suitable fluorescent label for specific research applications.

This compound has gained significant attention for its remarkable optical properties, including intense absorption, high fluorescence quantum yield, and exceptional thermal and photostability.[1][2] These characteristics make it a versatile tool for a wide array of applications, from single-molecule detection to high-resolution microscopy.[3][4] This guide will delve into the key performance indicators of this compound and its competitors, supported by experimental data and detailed protocols.

Spectroscopic and Photophysical Properties: A Comparative Analysis

The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its fluorescence quantum yield (the efficiency of converting absorbed light into emitted fluorescence).[3] The following tables summarize the key spectroscopic and photophysical properties of this compound and its common alternatives.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)Fluorescence Lifetime (ns)
This compound 563 - 564[2][5]590 - 592[5][6]120,000[5][6]0.90 - 0.92[6]3.4 - 4.0[7]
Alexa Fluor 555 555[8]565[8]150,000[8]Not specified4.0[9]
Alexa Fluor 568 578[10]603[10]91,000[10]0.69[10]Not specified
Cy3 548 - 554[10][11]562 - 568[10][11]150,000[10][11]0.15 - 0.24[10][11]0.3[9]
Rhodamine B 543[10]563[10]106,000[10]0.31 (in water)[10]Not specified
ATTO Rho6G 535[12]560[12]115,000[12]0.94[12]Not specified

Note: The quantum yield of Rhodamine B is highly dependent on the solvent.[10] The quantum yield of Cy3 can be influenced by its local environment.[13]

Photostability: A Critical Factor for Live-Cell and Long-Term Imaging

Photostability, the ability of a fluorophore to resist photobleaching under illumination, is crucial for experiments requiring long acquisition times or intense excitation light. This compound is known for its high photostability.[1][2][3] For instance, after 30 minutes of exposure to a 2.4 W/cm² beam, only 55% of this compound molecules were photobleached.[2]

The use of antifading agents can significantly enhance the photostability of fluorescent dyes. The following table illustrates the effect of common reagents on the photobleaching lifetime of this compound.

ReagentConcentrationApproximate Photobleaching Lifetime (s)
Control (no agent) -~5[14]
Trolox 1 mM~25[14]
Ascorbic Acid 1 mM~15[14]
n-propyl gallate (NPG) 1 mM~10[14]

Experimental Protocols

Accurate and reproducible quantitative analysis of fluorescence requires standardized experimental protocols. Below are methodologies for key experiments.

Protein Labeling with this compound NHS Ester

This protocol outlines a general method for labeling proteins with this compound N-hydroxysuccinimide (NHS) ester, which readily reacts with primary and secondary amines.[14]

Materials:

  • Protein solution in a suitable buffer (e.g., phosphate-buffered saline, PBS, pH 7.4-8.0)

  • This compound NHS ester, dissolved in anhydrous DMSO

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Preparation: Dissolve the protein in the labeling buffer at a concentration of 1-5 mg/mL. The buffer should be free of primary amines (e.g., Tris).

  • Labeling Reaction: While gently stirring, add a 5- to 15-fold molar excess of the this compound NHS ester stock solution to the protein solution.[14]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, protected from light.[14]

  • Purification: Separate the labeled protein from unreacted dye using a size-exclusion chromatography column. The first colored fraction contains the labeled protein.[14]

  • Determination of Degree of Labeling (DOL): Calculate the DOL by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[14]

Quantifying Photostability

This protocol provides a general method for assessing the photostability of fluorophore-labeled samples.

Materials:

  • Fluorophore-labeled sample (e.g., labeled proteins immobilized on a coverslip)

  • Fluorescence microscope with a suitable laser line for excitation (e.g., 561 nm for this compound) and a sensitive detector (e.g., EMCCD or sCMOS camera)

  • Image analysis software (e.g., ImageJ/Fiji)

Procedure:

  • Sample Preparation: Immobilize the labeled sample on a microscope slide or coverslip.

  • Image Acquisition: Acquire a time-lapse series of images under continuous laser illumination. It is crucial to use consistent laser power and exposure times across all samples being compared.

  • Data Analysis:

    • Define a region of interest (ROI) around the fluorescent signal.

    • Measure the mean fluorescence intensity within the ROI for each image in the time series.

    • Plot the fluorescence intensity as a function of time.

    • The rate of fluorescence decay is an indicator of photostability. A slower decay rate signifies higher photostability.

Visualizing Workflows and Pathways

Diagrams generated using the DOT language help to visualize complex processes and relationships.

G cluster_0 Sample Preparation cluster_1 Fluorescence Measurement cluster_2 Data Analysis A Protein Solution C Labeling Reaction A->C B This compound NHS Ester B->C D Purification C->D E Labeled Protein D->E F Spectrophotometer E->F G Fluorescence Microscope E->G H Determine Degree of Labeling F->H I Measure Photostability G->I J Quantitative Comparison H->J I->J G EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription

References

Spectral Properties: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Spectral Properties of ATTO 565 and Rhodamine B for Researchers

For scientists and professionals in drug development and cellular research, the selection of an appropriate fluorescent dye is a critical decision that can significantly impact experimental outcomes. This guide provides a detailed comparison of the spectral properties of two commonly used rhodamine-based dyes: this compound and Rhodamine B. The information presented herein is intended to assist researchers in making an informed choice based on the specific requirements of their application, such as fluorescence microscopy, single-molecule detection, and flow cytometry.

This compound and Rhodamine B are both bright, orange-fluorescent dyes. However, they exhibit key differences in their spectral characteristics, which are summarized in the table below. These differences can have a substantial effect on signal brightness, photostability, and overall performance in fluorescence-based assays.

Spectral PropertyThis compoundRhodamine B
Excitation Maximum (λex) 563-564 nm[1][2][3][4][5]545-553 nm[6][7][8]
Emission Maximum (λem) 590-592 nm[1][2][3][4][5]566-567 nm[6][7]
Molar Extinction Coefficient (ε) 120,000 cm⁻¹M⁻¹[1][2][3][4][9][10][11]~106,000 cm⁻¹M⁻¹ (in ethanol/methanol)[12][13][14]
Fluorescence Quantum Yield (Φ) 0.90[1][3][10][15]0.31 (in water)[16], 0.49-0.70 (in ethanol)[12][17][18]
Fluorescence Lifetime (τ) 4.0 ns[1][10]Not consistently reported

This compound, a rhodamine derivative, is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][15][19] Its NHS ester derivative is commonly used for labeling proteins and antibodies.[20] Rhodamine B, a more traditional fluorescent dye, is also widely used as a tracer dye in water and for staining in biological applications.[17]

A key advantage of this compound is its remarkably high fluorescence quantum yield of 0.90, indicating a very efficient conversion of absorbed light into emitted fluorescence.[1][3][10][15] In contrast, the quantum yield of Rhodamine B is highly dependent on the solvent, ranging from 0.31 in water to higher values in ethanol.[12][16][17][18] The high molar extinction coefficient of this compound further contributes to its brightness.[1][2][3][9][10]

ATTO dyes, including this compound, are known for their enhanced photostability compared to many other fluorescent dyes.[19][21] This increased stability under prolonged irradiation makes this compound particularly suitable for demanding applications like single-molecule detection and high-resolution microscopy.[19][20]

Experimental Protocols

To empirically compare the spectral properties and photostability of this compound and Rhodamine B, the following general protocols can be adapted.

Measurement of Spectral Properties

Objective: To determine and compare the excitation and emission spectra, and the relative quantum yield of this compound and Rhodamine B.

Materials:

  • This compound and Rhodamine B stock solutions of known concentration (e.g., in ethanol or PBS)

  • Spectrofluorometer

  • Quartz cuvettes

  • Appropriate solvent (e.g., ethanol or PBS, pH 7.4)

Procedure:

  • Sample Preparation: Prepare a series of dilutions of each dye in the chosen solvent. The final concentration should result in an absorbance of less than 0.1 at the excitation maximum to avoid inner filter effects.

  • Absorbance Measurement: Measure the absorbance spectrum of each dilution using a spectrophotometer to determine the exact absorbance at the excitation wavelength.

  • Excitation Spectrum Measurement: For each dye solution, set the emission monochromator to the expected emission maximum and scan a range of excitation wavelengths. The resulting spectrum will show the optimal excitation wavelength.

  • Emission Spectrum Measurement: Excite each dye solution at its determined excitation maximum and scan a range of emission wavelengths. This will yield the fluorescence emission spectrum.

  • Relative Quantum Yield Calculation: The relative quantum yield can be calculated using a reference standard with a known quantum yield (e.g., Fluorescein). The following equation is used:

    Φsample = Φref * (Isample / Iref) * (Aref / Asample) * (nsample / nref)²

    Where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

Photostability Assay

Objective: To compare the photostability of this compound and Rhodamine B under continuous illumination.

Materials:

  • This compound and Rhodamine B solutions of equal optical density at their respective excitation maxima

  • Fluorescence microscope equipped with a suitable laser line and a sensitive camera

  • Image analysis software

Procedure:

  • Sample Preparation: Prepare thin samples of each dye solution (e.g., mounted on a microscope slide).

  • Image Acquisition:

    • Focus on the sample and adjust the illumination intensity and camera settings to obtain a good signal-to-noise ratio.

    • Acquire a time-lapse series of images under continuous laser illumination. Use the same illumination power and exposure time for both dyes.

  • Data Analysis:

    • Using image analysis software, measure the mean fluorescence intensity of a region of interest for each image in the time series.

    • Plot the normalized fluorescence intensity as a function of time for both dyes.

    • The dye that retains its fluorescence for a longer period is considered more photostable. The photobleaching half-life (the time it takes for the fluorescence intensity to decrease by 50%) can be calculated for a quantitative comparison.

Visualizing the Comparison

To further illustrate the key differences and the experimental approach, the following diagrams are provided.

cluster_ATTO565 This compound cluster_RhodamineB Rhodamine B A_Ex Excitation Max ~564 nm A_Em Emission Max ~590 nm A_Ex->A_Em Stokes Shift ~26 nm A_QY Quantum Yield ~0.90 R_Ex Excitation Max ~553 nm R_Em Emission Max ~567 nm R_Ex->R_Em Stokes Shift ~14 nm R_QY Quantum Yield ~0.31 (water)

Caption: Key Spectral Properties of this compound vs. Rhodamine B.

cluster_workflow Fluorescent Dye Comparison Workflow prep Sample Preparation (Equal Optical Density) spec Spectroscopy (Excitation/Emission Spectra, Quantum Yield) prep->spec photo Photostability Assay (Time-lapse Microscopy) prep->photo analysis Data Analysis (Spectral Plots, Bleaching Curves) spec->analysis photo->analysis comp Comparative Evaluation analysis->comp

Caption: General Experimental Workflow for Comparing Fluorescent Dyes.

References

A Head-to-Head Battle of Fluorophores: ATTO 565 vs. TAMRA for Advanced Labeling Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of fluorescent labeling, the choice of fluorophore is a critical decision that can significantly impact experimental outcomes. This comprehensive guide provides an in-depth, objective comparison of two widely used rhodamine-based dyes, ATTO 565 and TAMRA, to aid in the selection of the optimal label for your specific research needs.

This comparison delves into the key performance characteristics of this compound and TAMRA, including their photophysical properties, photostability, and performance in common applications such as quantitative PCR (qPCR) and fluorescence in situ hybridization (FISH). The information presented is supported by a compilation of experimental data to provide a clear, evidence-based overview.

At a Glance: Key Performance Metrics

A summary of the core photophysical properties of this compound and TAMRA reveals distinct differences in their brightness and potential performance. This compound, a third-generation fluorescent marker, is characterized by its high fluorescence quantum yield and strong absorption, contributing to its exceptional brightness and sensitivity.[1][2] TAMRA (Carboxytetramethylrhodamine), a more traditional fluorophore, while widely used, exhibits a lower quantum yield.[3]

PropertyThis compoundTAMRA (5-isomer)
Excitation Maximum (λex) ~563 nm~546 nm
Emission Maximum (λem) ~592 nm~575 nm
Molar Extinction Coefficient (ε) ~120,000 M⁻¹cm⁻¹~90,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) ~0.90~0.1 - 0.3
Brightness (ε x Φ) ~108,000~9,000 - 27,000

Note: The exact spectral characteristics can vary depending on the solvent, pH, and conjugation state of the dye.

Delving Deeper: A Comparative Analysis

Brightness and Photostability: A Clear Advantage for this compound

The brightness of a fluorophore, a product of its molar extinction coefficient and quantum yield, is a crucial factor for sensitivity in fluorescence-based assays. Based on the available data, this compound is significantly brighter than TAMRA. This inherent brightness allows for the detection of low-abundance targets with a higher signal-to-noise ratio.

Beyond initial brightness, the photostability of a fluorophore—its resistance to photodegradation upon exposure to excitation light—is paramount for applications requiring long-term or repeated imaging, such as live-cell imaging and super-resolution microscopy. ATTO dyes, in general, are renowned for their superior photostability compared to traditional fluorophores.[2] The rigid chromophore structure of ATTO dyes minimizes non-radiative decay pathways, leading to enhanced and more stable fluorescence emission. While direct head-to-head quantitative photostability data under identical conditions is limited, the consensus in the literature indicates that this compound offers greater resistance to photobleaching than TAMRA, ensuring more reliable and reproducible data over extended imaging periods.[4]

pH Sensitivity: A Consideration for Both Dyes

Both this compound and TAMRA are derivatives of rhodamine, a class of dyes known to exhibit some degree of pH sensitivity. The fluorescence intensity of rhodamine-based dyes can be influenced by changes in the local pH environment.[5][6] For this compound, the protonation of its carboxylate group in acidic conditions can lead to a shift in the absorption spectrum and a reduction in emission intensity.[7] Similarly, the fluorescence of TAMRA is also known to be pH-dependent. This is an important consideration for experiments conducted in environments with fluctuating pH, as it may affect the stability and intensity of the fluorescent signal.

Applications in Focus: qPCR and FISH

Quantitative PCR (qPCR):

In qPCR applications, both this compound and TAMRA can be used as reporter dyes in fluorescent probes. ATTO dyes are noted for their thermostability, which is a key advantage in qPCR where the reaction undergoes repeated thermal cycling.[8] The high quantum yield and brightness of this compound can contribute to higher signal intensity and improved sensitivity in detecting low-abundance targets.[8] While TAMRA has been historically used in qPCR, often as a quencher, its lower brightness may limit its sensitivity as a reporter dye compared to newer generation fluorophores like this compound.

Fluorescence In Situ Hybridization (FISH):

For FISH applications, the brightness and photostability of the fluorophore are critical for achieving high-quality images with good signal-to-noise ratios. The superior brightness and photostability of this compound make it an excellent choice for FISH probes, enabling the detection of specific DNA or RNA sequences with high sensitivity and clarity.[9][10] While TAMRA is also used in FISH, the enhanced performance of this compound can be particularly advantageous for detecting targets with low copy numbers or in samples with high autofluorescence.

Experimental Protocols

Detailed methodologies for labeling biomolecules with this compound and TAMRA are crucial for successful experimental outcomes. Below are generalized protocols for labeling proteins and oligonucleotides with the NHS ester derivatives of these dyes.

Protocol 1: Protein Labeling with NHS Ester Dyes

This protocol outlines the general procedure for conjugating this compound-NHS ester or TAMRA-NHS ester to primary amines on proteins.

ProteinLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Protein_Prep Dissolve Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-7.4) Adjust_pH Adjust Protein Solution pH to 8.0-9.0 with Bicarbonate Buffer Protein_Prep->Adjust_pH Dye_Prep Dissolve NHS Ester Dye in Anhydrous DMSO Mix Add Dye Solution to Protein Solution (Molar Excess of Dye) Dye_Prep->Mix Adjust_pH->Mix Incubate Incubate for 1 hour at Room Temperature (Protected from Light) Mix->Incubate Purify Separate Labeled Protein from Unreacted Dye (e.g., Gel Filtration) Incubate->Purify Labeled_Protein Labeled Protein Conjugate Purify->Labeled_Protein

Caption: Workflow for protein labeling with NHS ester dyes.

Protocol 2: Oligonucleotide Labeling with NHS Ester Dyes

This protocol provides a general method for labeling amine-modified oligonucleotides with this compound-NHS ester or TAMRA-NHS ester.

OligoLabeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo_Prep Dissolve Amine-Modified Oligonucleotide in Carbonate Buffer (pH 8-9) Mix Combine Oligonucleotide and Dye Solutions Oligo_Prep->Mix Dye_Prep Prepare Fresh Solution of NHS Ester Dye in Anhydrous DMSO or DMF Dye_Prep->Mix Incubate Incubate for 2-4 hours at Room Temperature (in the dark) Mix->Incubate Purify Purify Labeled Oligonucleotide (e.g., HPLC, Gel Filtration, or Ethanol Precipitation) Incubate->Purify Labeled_Oligo Labeled Oligonucleotide Purify->Labeled_Oligo

Caption: Workflow for oligonucleotide labeling.

Conclusion: Making the Right Choice

The selection between this compound and TAMRA ultimately depends on the specific requirements of the experiment. For applications demanding high sensitivity, superior brightness, and enhanced photostability, this compound emerges as the clear frontrunner. Its robust performance makes it particularly well-suited for challenging applications such as single-molecule detection, super-resolution microscopy, and the detection of low-abundance targets in qPCR and FISH.

TAMRA remains a viable and cost-effective option for many standard applications where the highest levels of brightness and photostability are not the primary concern. However, for researchers pushing the boundaries of fluorescence imaging and quantitative analysis, the advanced photophysical properties of this compound offer a significant advantage, enabling the generation of higher quality and more reliable data. As with any experimental design, it is recommended to empirically test and optimize the chosen fluorophore under the specific experimental conditions to ensure the best possible results.

References

ATTO 565: A Comparative Guide to Performance in Fluorescent Labeling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent dye is a critical determinant of experimental success. This guide provides a comprehensive comparison of ATTO 565, a high-performance rhodamine dye, with other commonly used fluorophores in a similar spectral range: Alexa Fluor 568 and Cy3. This comparison is supported by a summary of key photophysical properties and detailed experimental protocols for antibody labeling and immunofluorescence to enable objective evaluation.

Performance at a Glance: A Quantitative Comparison

The intrinsic brightness and photostability of a fluorophore are paramount for sensitive and robust detection. This compound is characterized by its strong absorption, high fluorescence quantum yield, and excellent thermal and photostability.[1][2] The following table summarizes the key photophysical properties of this compound in comparison to Alexa Fluor 568 and Cy3.

PropertyThis compoundAlexa Fluor 568Cy3
Excitation Maximum (nm) 564~578~550
Emission Maximum (nm) 590~603~570
Molar Extinction Coefficient (M⁻¹cm⁻¹) 120,000~91,300~150,000
Fluorescence Quantum Yield 0.90~0.69~0.31
Brightness (Ext. Coeff. x QY) 108,000~62,997~46,500
Photostability HighHighModerate
pH Sensitivity LowLowModerate

Note: The values presented are approximate and can be influenced by the conjugation process and the local environment of the dye.[1]

Experimental Validation Workflow

To empirically validate the performance of this compound-labeled antibodies against alternatives, a standardized experimental workflow is essential. The following diagram outlines the key steps from antibody conjugation to comparative immunofluorescence analysis.

G cluster_0 Phase 1: Antibody Conjugation cluster_1 Phase 2: Immunofluorescence Staining cluster_2 Phase 3: Data Acquisition & Analysis Start Start Prepare Antibody Prepare Antibody Solution (Amine-free buffer, 2 mg/mL) Start->Prepare Antibody Conjugation Conjugation Reaction (Optimized Dye:Ab Molar Ratio) Prepare Antibody->Conjugation Prepare Dyes Prepare Dye Stock Solutions (this compound, AF568, Cy3 in DMSO) Prepare Dyes->Conjugation Purification Purify Labeled Antibody (Size-Exclusion Chromatography) Conjugation->Purification Characterization Determine Degree of Labeling (DOL) Purification->Characterization Cell Culture Culture & Seed Cells Characterization->Cell Culture Fix Perm Fixation & Permeabilization Cell Culture->Fix Perm Blocking Blocking Fix Perm->Blocking Primary Incubation Incubate with Labeled Primary Antibodies (this compound, AF568, Cy3 conjugates) Blocking->Primary Incubation Washing Washing Steps Primary Incubation->Washing Mounting Mount Coverslips Washing->Mounting Imaging Fluorescence Microscopy (Identical Acquisition Settings) Mounting->Imaging Analysis Quantitative Analysis (Signal-to-Noise Ratio, Photobleaching) Imaging->Analysis Comparison Comparative Performance Evaluation Analysis->Comparison End End Comparison->End

Caption: Experimental workflow for comparative validation of fluorescently labeled antibodies.

Detailed Experimental Protocols

Antibody Labeling with this compound-NHS Ester

This protocol describes the covalent labeling of an antibody with this compound N-hydroxysuccinimide (NHS) ester. The NHS ester reacts with primary amines on the antibody to form a stable amide bond.[3]

Materials:

  • Antibody solution (2 mg/mL in amine-free buffer, e.g., PBS)

  • This compound NHS ester

  • Anhydrous, amine-free DMSO

  • 1 M Sodium Bicarbonate, pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • Phosphate-Buffered Saline (PBS), pH 7.2-7.4

Procedure:

  • Antibody Preparation:

    • Ensure the antibody is in an amine-free buffer. If in a buffer containing Tris or glycine, dialyze against PBS.

    • Adjust the antibody concentration to 2 mg/mL.

    • Add 1/10th volume of 1 M sodium bicarbonate buffer to the antibody solution to raise the pH to ~8.3.

  • Dye Preparation:

    • Immediately before use, dissolve the this compound NHS ester in DMSO to a concentration of 1-2 mg/mL.[3]

  • Conjugation Reaction:

    • Add a 5- to 10-fold molar excess of the reactive dye to the antibody solution while gently vortexing.[3] The optimal ratio may require optimization for each specific antibody.

    • Incubate the reaction mixture for 1 hour at room temperature, protected from light.

  • Purification:

    • Equilibrate a size-exclusion chromatography column (e.g., Sephadex G-25) with PBS.

    • Apply the reaction mixture to the column.

    • Elute the labeled antibody with PBS. The first colored fraction is the conjugated antibody. The second, slower-migrating colored band is the unconjugated free dye.

  • Determination of Degree of Labeling (DOL):

    • Measure the absorbance of the purified conjugate at 280 nm (for the protein) and 564 nm (for this compound).

    • Calculate the DOL using the following formula: DOL = (A₅₆₄ × ε_protein) / [(A₂₈₀ - (A₅₆₄ × CF₂₈₀)) × ε_dye]

      • Where:

        • A₅₆₄ and A₂₈₀ are the absorbances at 564 nm and 280 nm.

        • ε_protein is the molar extinction coefficient of the antibody (~210,000 M⁻¹cm⁻¹ for IgG).

        • ε_dye is the molar extinction coefficient of this compound (120,000 M⁻¹cm⁻¹).

        • CF₂₈₀ is the correction factor for the dye's absorbance at 280 nm (typically ~0.12 for this compound).

Comparative Immunofluorescence Staining

This protocol outlines a method to compare the performance of antibodies labeled with this compound, Alexa Fluor 568, and Cy3.

Materials:

  • Cells cultured on coverslips

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

  • Antibody conjugates (this compound, Alexa Fluor 568, Cy3) diluted in Blocking Buffer

  • Antifade mounting medium with DAPI

Procedure:

  • Cell Preparation:

    • Fix cells with 4% PFA for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize cells with 0.1% Triton X-100 for 10 minutes.

    • Wash three times with PBS.

  • Staining:

    • Block non-specific binding by incubating with Blocking Buffer for 1 hour at room temperature.

    • Incubate separate coverslips with each of the fluorescently labeled primary antibodies at the same concentration for 1 hour at room temperature in the dark.

    • Wash three times with PBS.

  • Mounting and Imaging:

    • Mount the coverslips onto microscope slides using antifade mounting medium containing DAPI.

    • Image the slides using a fluorescence microscope equipped with appropriate filter sets for each dye. Crucially, all imaging parameters (e.g., exposure time, laser power, gain) must be kept identical for all three dye conditions to allow for a direct comparison.

Application in Signaling Pathway Analysis

Fluorescently labeled antibodies are instrumental in visualizing and understanding complex cellular processes such as signaling pathways. For instance, the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation, can be interrogated using antibodies targeting key proteins like ERK.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor Ras Ras Receptor->Ras Activates GF Growth Factor GF->Receptor Binds Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates ERK_nucleus ERK ERK->ERK_nucleus Translocates Transcription Transcription Factors (e.g., c-Fos, c-Jun) Gene Expression Gene Expression (Proliferation, Differentiation) Transcription->Gene Expression ERK_nucleus->Transcription Activates

Caption: Simplified MAPK/ERK signaling pathway, a target for immunofluorescence studies.

An antibody targeting phosphorylated ERK (p-ERK), labeled with this compound, could be used to visualize the activation and nuclear translocation of this key signaling molecule upon growth factor stimulation, providing spatial and temporal information about pathway activity. The superior brightness and photostability of this compound would be advantageous for capturing high-resolution images and performing time-lapse studies of this dynamic process.

References

ATTO 565 Cross-Reactivity Testing: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals employing multiplex fluorescence techniques, understanding and mitigating fluorophore cross-reactivity is paramount for generating accurate and reproducible data. This guide provides a comprehensive comparison of ATTO 565, a popular orange-red fluorescent dye, with its common alternatives, focusing on the critical aspect of spectral overlap and cross-reactivity. Supported by experimental data and detailed protocols, this document aims to empower users to make informed decisions for their specific multi-color imaging and flow cytometry needs.

Understanding Cross-Reactivity in Fluorescence Applications

In multiplex fluorescence experiments, where multiple targets are simultaneously labeled with different fluorophores, cross-reactivity, also known as spectral bleed-through or crosstalk, can be a significant challenge. This phenomenon occurs when the emission signal from one fluorophore is detected in the channel designated for another. This is primarily due to the broad emission spectra of many fluorophores, leading to spectral overlap. Uncorrected cross-reactivity can result in false-positive signals, inaccurate quantification, and misinterpretation of colocalization data.

The level of cross-reactivity is dependent on several factors, including the specific combination of fluorophores, the excitation sources, and the filter sets used in the imaging system. Therefore, careful selection of fluorophores and proper experimental design are crucial for minimizing spectral overlap.

Performance Comparison of this compound and Alternatives

This compound is a rhodamine-based dye known for its high fluorescence quantum yield and excellent photostability.[1] Its spectral properties make it a versatile choice for various applications, including fluorescence microscopy, flow cytometry, and single-molecule studies.[1][2] However, when used in combination with other fluorophores, its spectral characteristics must be carefully considered.

The following table summarizes the key spectroscopic and photophysical properties of this compound and several common alternatives in a similar spectral range: Alexa Fluor 568, Cy3, and Rhodamine B.

DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) at λmax (M⁻¹cm⁻¹)Fluorescence Quantum Yield (Φ)
This compound 564590120,0000.90
Alexa Fluor 568 57860391,0000.69
Cy3 550570150,0000.15
Rhodamine B 555580110,0000.31 (in ethanol)

Note: The quantum yield of Rhodamine B is highly solvent-dependent. The quantum yield of Cy3 can be influenced by its local environment and conjugation state.

Experimental Protocol for Assessing this compound Cross-Reactivity

To quantitatively assess the cross-reactivity of this compound with other fluorophores in your specific experimental setup, a standardized protocol is essential. The following methodology outlines the key steps for measuring spectral bleed-through in fluorescence microscopy.

Objective: To quantify the percentage of this compound fluorescence that bleeds into the detection channels of other fluorophores and vice versa.

Materials:

  • Microscope slides and coverslips

  • Purified antibodies or other labeling reagents conjugated to:

    • This compound

    • Fluorophore X (e.g., a green-emitting dye like Alexa Fluor 488)

    • Fluorophore Y (e.g., a far-red emitting dye like Alexa Fluor 647)

  • Mounting medium

  • Fluorescence microscope equipped with:

    • Appropriate laser lines for exciting all fluorophores

    • Configurable emission filter sets for each fluorophore

Methodology:

  • Sample Preparation:

    • Prepare three separate slides, each with a sample stained with only one of the fluorophore-conjugated antibodies (this compound only, Fluorophore X only, and Fluorophore Y only).

    • Ensure the staining concentration and conditions are consistent with your planned multiplex experiment.

    • Mount the samples using a suitable mounting medium.

  • Image Acquisition:

    • For each single-stained slide, acquire images in all detection channels that will be used in the multiplex experiment.

    • This compound only slide: Acquire an image in the this compound channel, the Fluorophore X channel, and the Fluorophore Y channel.

    • Fluorophore X only slide: Acquire an image in the this compound channel, the Fluorophore X channel, and the Fluorophore Y channel.

    • Fluorophore Y only slide: Acquire an image in the this compound channel, the Fluorophore X channel, and the Fluorophore Y channel.

    • Use identical acquisition settings (laser power, exposure time, gain) for all images within a given channel.

  • Data Analysis:

    • For each single-stained sample, measure the mean fluorescence intensity in a region of interest (ROI) containing the stained structures in both its primary detection channel and the other "bleed-through" channels.

    • Calculate the bleed-through percentage using the following formula:

      • Bleed-through of Fluorophore A into Channel B (%) = (Mean Intensity in Channel B / Mean Intensity in Channel A) * 100

Example Calculation:

For the this compound only slide:

  • Mean intensity in this compound channel = 5000 a.u.

  • Mean intensity in Fluorophore X channel = 250 a.u.

  • Bleed-through of this compound into Fluorophore X channel = (250 / 5000) * 100 = 5%

Data Presentation:

Summarize the calculated bleed-through percentages in a clearly structured table for easy comparison.

Bleed-through FromInto Fluorophore X Channel (%)Into this compound Channel (%)Into Fluorophore Y Channel (%)
This compound (Calculated Value)100(Calculated Value)
Fluorophore X 100(Calculated Value)(Calculated Value)
Fluorophore Y (Calculated Value)(Calculated Value)100

Visualizing Experimental Workflows and Concepts

To further clarify the concepts and procedures involved in cross-reactivity testing, the following diagrams have been generated using the DOT language.

Experimental_Workflow cluster_prep Sample Preparation cluster_acq Image Acquisition cluster_analysis Data Analysis prep1 Stain Sample 1 (this compound only) acq1 Image Sample 1 in all channels prep1->acq1 prep2 Stain Sample 2 (Fluorophore X only) acq2 Image Sample 2 in all channels prep2->acq2 prep3 Stain Sample 3 (Fluorophore Y only) acq3 Image Sample 3 in all channels prep3->acq3 analysis1 Measure Mean Fluorescence Intensity acq1->analysis1 acq2->analysis1 acq3->analysis1 analysis2 Calculate Bleed-through Percentages analysis1->analysis2 analysis3 Generate Cross-reactivity Matrix analysis2->analysis3

Caption: Workflow for assessing fluorophore cross-reactivity.

Spectral_Overlap cluster_fluorophores Fluorophore Emission Spectra cluster_detection Detection Channels A This compound Emission channel_A This compound Channel A->channel_A Primary Signal channel_B Fluorophore X Channel A->channel_B Bleed-through B Fluorophore X Emission B->channel_A Bleed-through B->channel_B Primary Signal

Caption: Illustration of spectral overlap between two fluorophores.

Mitigating Cross-Reactivity

Once the level of cross-reactivity has been quantified, several strategies can be employed to minimize its impact on experimental results:

  • Optimal Fluorophore Selection: Choose fluorophores with minimal spectral overlap. Utilize online spectral viewers to visualize and compare the excitation and emission spectra of potential dye combinations.

  • Narrowband Emission Filters: Employing emission filters with narrower bandwidths can help to reject out-of-channel fluorescence.

  • Sequential Imaging: If the experimental design allows, acquiring images for each fluorophore sequentially can completely eliminate bleed-through.

  • Spectral Unmixing: For imaging systems equipped with spectral detectors, linear unmixing algorithms can be used to computationally separate the signals from multiple fluorophores based on their unique spectral signatures.

  • Compensation: In flow cytometry, compensation is a standard procedure where the spectral overlap between different fluorophores is mathematically corrected.[3][4] This requires running single-color controls for each fluorophore in the panel.

By carefully considering the potential for cross-reactivity and implementing appropriate experimental and analytical strategies, researchers can confidently utilize this compound in multiplex fluorescence applications to obtain high-quality, reliable data.

References

A Comparative Review of ATTO Dyes for Single-Molecule Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals venturing into the realm of single-molecule studies, the choice of fluorophore is paramount. ATTO dyes, a family of fluorescent markers developed by ATTO-Tec GmbH, have gained prominence due to their high photostability and brightness.[1] This guide provides an objective comparison of the performance of various ATTO dyes and other commonly used fluorophores in single-molecule applications, supported by experimental data.

The superior performance of ATTO dyes can be attributed to their unique, rigid molecular structure, which prevents the formation of isomers in solution and ensures consistent optical properties that are largely independent of solvent and temperature.[1] Many ATTO dyes, particularly those with excitation wavelengths beyond 600 nm, are advantageous for reducing autofluorescence in biological samples.[1]

Quantitative Comparison of Photophysical Properties

The selection of a suitable dye for single-molecule studies hinges on key photophysical parameters. These include a high molar extinction coefficient (ε) for efficient light absorption, a high fluorescence quantum yield (Φ) for bright emission, and exceptional photostability to allow for prolonged observation. The brightness of a fluorophore is proportional to the product of its molar extinction coefficient and quantum yield.[2]

Below are tables summarizing the key photophysical properties of a selection of ATTO dyes and a comparison with other commonly used dyes in single-molecule experiments.

Table 1: Photophysical Properties of Selected ATTO Dyes
DyeExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (ηfl) (%)Fluorescence Lifetime (τfl) (ns)
ATTO 488 50152390,000804.1
ATTO 532 532553115,000903.8
ATTO 550 554576120,000803.6
ATTO 565 563592120,000904.0
ATTO 590 594624120,000803.7
ATTO 633 629657130,000-3.3
ATTO 647N 644669150,000653.5
ATTO 655 663684125,000301.8

Data sourced from ATTO-TEC GmbH product information in Phosphate Buffered Saline (PBS), pH 7.4.[3]

Table 2: Comparative Performance in Single-Molecule FRET (smFRET)

This table compares the performance of ATTO 550 with other commonly used donor dyes for smFRET, specifically in their pairing with an acceptor dye like Cy5. The data was acquired under 200 W/cm² laser excitation.

DyeRelative Brightness (to Cy3)Photostability (s) in TroloxPhotostability (s) in βME
Cy3 1.09150
ATTO 550 1.97227
Alexa 555 0.865-

Data adapted from "A Practical Guide to Single Molecule FRET".[4] Brightness is compared to Cy3 when conjugated to DNA. Photostability is the average photobleaching time constant in an oxygen scavenging system.

Table 3: Comparison of Blue and Far-Red Dyes for smFRET

A study evaluating dye pairs for confocal smFRET on freely diffusing dsDNA molecules identified Alexa 488 and ATTO 647N as the overall best-performing dyes in their respective spectral regions.[5]

DyeKey Observation
ATTO 488 Recommended as a blue-excitation fluorophore due to minimal interaction with lipids.[6][7]
Alexa 488 Overall a better performing blue dye in the smFRET comparison.[5]
ATTO 647N Overall a better performing far-red dye, though it was noted to have some interaction with DNA.[5] Also exhibits high resistance to ozone degradation.[1]
ATTO 655 Noted for its photostability and resistance to ozone degradation.[1] However, in a super-resolution microscopy context, it exhibited a lower photon yield per switching event compared to Alexa 647.[8]

Experimental Protocols

Accurate comparison of fluorescent dyes requires standardized experimental protocols. Below are methodologies for key experiments relevant to single-molecule studies.

Protocol 1: Measurement of Photobleaching Half-life in TIRF Microscopy

This protocol outlines a method to determine the photobleaching half-life of a fluorescent dye using Total Internal Reflection Fluorescence (TIRF) microscopy, a common technique for single-molecule imaging of immobilized molecules.[9][10]

Objective: To quantify the photostability of a fluorescent dye under continuous laser illumination.

Materials:

  • TIRF microscope with a stable laser source.

  • High-sensitivity camera (e.g., EMCCD or sCMOS).

  • Microscope slides and coverslips, typically passivated to prevent non-specific binding.

  • Dye-labeled biomolecules (e.g., DNA or proteins) at a concentration suitable for single-molecule imaging (pM to nM range).

  • Imaging buffer, often containing an oxygen scavenging system (e.g., glucose oxidase/catalase) and a triplet-state quencher (e.g., Trolox) to enhance photostability.

Procedure:

  • Sample Preparation: Immobilize the dye-labeled biomolecules on the surface of a passivated microscope slide.

  • Microscope Setup: Turn on the TIRF microscope and allow the laser to stabilize. Select the appropriate laser line and filter set for the dye being tested. Adjust the TIRF angle to achieve optimal signal-to-noise.

  • Image Acquisition: Acquire a time-lapse series of images at a constant frame rate under continuous laser illumination. The laser power should be consistent across all compared dyes. Continue acquisition until most of the fluorescent spots have photobleached.

  • Data Analysis:

    • Identify individual fluorescent molecules in the image series using appropriate software (e.g., ImageJ/Fiji).

    • For each molecule, measure the fluorescence intensity over time until it photobleaches (disappears).

    • The time from the start of illumination to the point of photobleaching is the survival time for that molecule.

    • Plot a survival curve of the number of fluorescent molecules versus time.

    • The photobleaching half-life (t₁/₂) is the time at which 50% of the initial molecules have photobleached. Alternatively, fit the decay of the total fluorescence intensity to an exponential function to determine the photobleaching rate constant.

Protocol 2: Characterization of Dyes for smFRET in Freely Diffusing Molecules

This protocol describes the characterization of fluorescent dyes for smFRET experiments using confocal microscopy to study molecules diffusing freely in solution.

Objective: To evaluate the brightness, FRET efficiency, and photophysical properties of donor-acceptor dye pairs.

Materials:

  • Confocal microscope equipped for single-molecule detection with pulsed interleaved excitation (PIE) or alternating laser excitation (ALEX).

  • Pico-second pulsed lasers for donor and acceptor excitation.

  • Single-photon avalanche diodes (SPADs) or other sensitive detectors.

  • Biomolecules (e.g., dsDNA) labeled with both a donor and an acceptor dye at a known separation distance.

  • Dilution buffer to achieve single-molecule concentrations (pM range).

Procedure:

  • Sample Preparation: Prepare a series of doubly labeled biomolecules with varying and known inter-dye distances. Dilute the samples in the appropriate buffer to picomolar concentrations.

  • Instrument Setup: Align the confocal microscope and the PIE/ALEX laser setup. Set the laser powers and detector settings.

  • Data Acquisition: Record the fluorescence bursts from single molecules as they diffuse through the confocal volume. The arrival time of each photon is recorded relative to the laser pulse for lifetime measurements.

  • Data Analysis (Burst Analysis):

    • Identify fluorescence bursts corresponding to single molecules.

    • For each burst, determine the stoichiometry (ratio of donor to acceptor dyes) and the apparent FRET efficiency.

    • Analyze the fluorescence lifetime of the donor dye to obtain information about FRET dynamics.

    • The brightness is determined by the number of photons detected per molecule.

    • By using biomolecules with known inter-dye distances, the accuracy and precision of distance measurements for each dye pair can be evaluated.

Visualizations

Signaling Pathways and Experimental Workflows

Jablonski_Diagram S0 Ground State (S₀) S1 Excited Singlet State (S₁) S0->S1 Absorption S1->S0 Fluorescence T1 Triplet State (T₁) S1->T1 Intersystem Crossing T1->S0 Phosphorescence Bleached Photobleached State T1->Bleached Photobleaching

Caption: Jablonski diagram illustrating the electronic transitions leading to fluorescence and photobleaching.

TIRF_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Passivate Passivate Surface Immobilize Immobilize Labeled Molecules Passivate->Immobilize Setup TIRF Microscope Setup Immobilize->Setup Acquire Time-lapse Image Acquisition Setup->Acquire Identify Identify Single Molecules Acquire->Identify Track Track Intensity Over Time Identify->Track Calculate Calculate Photobleaching Half-life Track->Calculate

Caption: Experimental workflow for measuring dye photostability using TIRF microscopy.

References

ATTO 565: A Comparative Guide to Performance with Different Fixation Methods

Author: BenchChem Technical Support Team. Date: December 2025

ATTO 565 is a fluorescent dye characterized by its strong absorption, high fluorescence quantum yield, and exceptional thermal and photostability, making it a popular choice for various fluorescence microscopy applications, including super-resolution techniques.[1][2][3][4][5] However, the preservation of its fluorescent signal and the quality of immunostaining are highly dependent on the sample preparation, particularly the fixation step.

Qualitative Comparison of Fixation Methods for this compound

The ideal fixation method should preserve the cellular morphology, retain the antigenicity of the target protein, and maintain the fluorescence of the dye. Each of the common fixation methods—cross-linking with PFA and precipitation with organic solvents like methanol or acetone—has distinct advantages and disadvantages that can affect the performance of this compound.

Fixation MethodPrinciple of ActionAdvantages for this compound StainingDisadvantages for this compound Staining
Paraformaldehyde (PFA) Cross-links proteins, creating a stable cellular structure.[6]- Excellent preservation of cellular and subcellular morphology. - Generally good preservation of the fluorescence of rhodamine dyes like this compound.[]- Can mask epitopes, potentially reducing antibody binding and signal intensity. - Requires a separate permeabilization step to allow antibody access to intracellular targets.[6]
Methanol (Cold) Dehydrates and precipitates proteins.[6]- Simultaneously fixes and permeabilizes the cells, simplifying the protocol.[6][8] - Can sometimes unmask epitopes that are hidden by PFA fixation.- Can alter cellular morphology more than PFA. - May reduce the fluorescence intensity of some fluorescent proteins and dyes.[9]
Acetone (Cold) Dehydrates and precipitates proteins.[6]- Similar to methanol, it fixes and permeabilizes simultaneously.[10][11] - Can be a good alternative when methanol is not suitable.- Can cause cell shrinkage and distortion of morphology. - May extract some cellular components, potentially affecting the target antigen.

Data Presentation

Table 1: Key Properties of this compound

PropertyValue
Excitation Maximum (λex)~564 nm
Emission Maximum (λem)~590 nm
Molar Extinction Coefficient120,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield0.90
Molecular Weight~700 g/mol

Table 2: Summary of Fixation Method Characteristics

CharacteristicParaformaldehyde (PFA)Methanol (Cold)Acetone (Cold)
Type Cross-linkingPrecipitating/DehydratingPrecipitating/Dehydrating
Morphology Preservation ExcellentGood to ModerateModerate
Antigenicity Preservation Variable (can mask epitopes)Good (can unmask epitopes)Good
Permeabilization Required Yes (for intracellular targets)NoNo
Protocol Complexity HigherLowerLower
Potential Impact on this compound Generally good signal preservationPotential for signal reductionPotential for signal reduction

Experimental Protocols

The following are generalized protocols for immunofluorescence staining using this compound-conjugated secondary antibodies with different fixation methods. Optimization may be required for specific cell types and target antigens.

Paraformaldehyde (PFA) Fixation and Permeabilization

This method is recommended for its excellent preservation of cellular structure.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS, pH 7.4

  • Phosphate-Buffered Saline (PBS)

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Mounting Medium

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash cells twice with PBS.

  • Fix with 4% PFA for 10-15 minutes at room temperature.[12]

  • Wash three times with PBS for 5 minutes each.

  • Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes (for intracellular targets).[12]

  • Wash three times with PBS for 5 minutes each.

  • Block with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS for 5 minutes each.

  • Incubate with the this compound-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS for 5 minutes each.

  • Mount the coverslip on a microscope slide with mounting medium.

Methanol Fixation

This is a quicker protocol that combines fixation and permeabilization.

Materials:

  • Ice-cold 100% Methanol

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Mounting Medium

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash cells once with PBS.

  • Fix cells with ice-cold 100% methanol for 5-10 minutes at -20°C.[8][13]

  • Wash three times with PBS for 5 minutes each.

  • Block with Blocking Buffer for 1 hour at room temperature.[8]

  • Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS for 5 minutes each.

  • Incubate with the this compound-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS for 5 minutes each.

  • Mount the coverslip on a microscope slide with mounting medium.

Acetone Fixation

Similar to methanol, this method also combines fixation and permeabilization.

Materials:

  • Ice-cold 100% Acetone

  • Phosphate-Buffered Saline (PBS)

  • Blocking Buffer (e.g., 5% BSA in PBS)

  • Primary Antibody

  • This compound-conjugated Secondary Antibody

  • Mounting Medium

Procedure:

  • Grow cells on coverslips to the desired confluency.

  • Wash cells once with PBS.

  • Fix cells with ice-cold 100% acetone for 5-10 minutes at -20°C.[10]

  • Wash three times with PBS for 5 minutes each.

  • Block with Blocking Buffer for 1 hour at room temperature.

  • Incubate with the primary antibody (diluted in Blocking Buffer) for 1-2 hours at room temperature or overnight at 4°C.

  • Wash three times with PBS for 5 minutes each.

  • Incubate with the this compound-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature, protected from light.

  • Wash three times with PBS for 5 minutes each.

  • Mount the coverslip on a microscope slide with mounting medium.

Mandatory Visualization

PFA_Fixation_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with 4% PFA (10-15 min, RT) wash1->fix wash2 Wash with PBS (3x) fix->wash2 perm Permeabilize with 0.1-0.5% Triton X-100 (10 min) wash2->perm wash3 Wash with PBS (3x) perm->wash3 block Block (1 hr, RT) wash3->block primary_ab Incubate with Primary Antibody block->primary_ab wash4 Wash with PBS (3x) primary_ab->wash4 secondary_ab Incubate with This compound Secondary Ab (1 hr, RT, dark) wash4->secondary_ab wash5 Wash with PBS (3x) secondary_ab->wash5 mount Mount wash5->mount end Image mount->end

Caption: PFA Fixation and Immunofluorescence Workflow.

Methanol_Fixation_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with Cold Methanol (5-10 min, -20°C) wash1->fix wash2 Wash with PBS (3x) fix->wash2 block Block (1 hr, RT) wash2->block primary_ab Incubate with Primary Antibody block->primary_ab wash3 Wash with PBS (3x) primary_ab->wash3 secondary_ab Incubate with This compound Secondary Ab (1 hr, RT, dark) wash3->secondary_ab wash4 Wash with PBS (3x) secondary_ab->wash4 mount Mount wash4->mount end Image mount->end

Caption: Methanol Fixation and Immunofluorescence Workflow.

Acetone_Fixation_Workflow start Start: Cells on Coverslip wash1 Wash with PBS start->wash1 fix Fix with Cold Acetone (5-10 min, -20°C) wash1->fix wash2 Wash with PBS (3x) fix->wash2 block Block (1 hr, RT) wash2->block primary_ab Incubate with Primary Antibody block->primary_ab wash3 Wash with PBS (3x) primary_ab->wash3 secondary_ab Incubate with This compound Secondary Ab (1 hr, RT, dark) wash3->secondary_ab wash4 Wash with PBS (3x) secondary_ab->wash4 mount Mount wash4->mount end Image mount->end

Caption: Acetone Fixation and Immunofluorescence Workflow.

Conclusion

The optimal fixation method for immunofluorescence with this compound depends on the specific experimental requirements, particularly the balance between preserving cellular morphology and maximizing antigen detection. For studies where morphology is paramount, PFA fixation is generally the preferred method. For protocols where speed and convenience are important, or where PFA may be masking the epitope of interest, cold methanol or acetone fixation are viable alternatives. Researchers should empirically determine the best fixation method for their specific antibody, antigen, and cell type to achieve the highest quality and most reliable results with this compound.

References

Evaluating ATTO 565 for Multi-Color Imaging: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in multi-color imaging experiments, the selection of fluorescent dyes is a critical determinant of experimental success. ATTO 565, a rhodamine-based dye, has gained significant attention for its performance in demanding applications.[1][2] This guide provides an objective comparison of this compound with other common fluorophores in a similar spectral range, offering supporting data and detailed experimental protocols to aid researchers, scientists, and drug development professionals in their selection process.

Photophysical Properties: A Quantitative Comparison

This compound is characterized by its high fluorescence quantum yield, intense absorption, and exceptional thermal and photostability.[1][2] These features make it particularly well-suited for high-resolution microscopy and single-molecule detection.[1][3][4] A direct comparison of its key photophysical properties with those of commonly used alternatives, Alexa Fluor 568 and Cy3, reveals its competitive standing.

PropertyThis compoundAlexa Fluor 568Cy3
Excitation Maximum (λex) 563-564 nm[1][5][6]578 nm[2][7][8]~550 nm
Emission Maximum (λem) 590-592 nm[1][9]603 nm[2][7][8]~570 nm
Molar Extinction Coefficient (ε) 120,000 M⁻¹cm⁻¹[1][5]91,000 M⁻¹cm⁻¹[2]150,000 M⁻¹cm⁻¹
Fluorescence Quantum Yield (Φ) 0.90[1][5][9][10][11]0.69[2]0.15-0.30 (highly environment-dependent)[1][12]
Fluorescence Lifetime (τ) ~4.0 ns[5][6]~3.6 ns0.1-2.0 ns (highly environment-dependent)[1][6]
Brightness (ε x Φ) 108,00062,79022,500-45,000

Note: The brightness is a calculated metric (Molar Extinction Coefficient x Fluorescence Quantum Yield) and provides a theoretical measure of the dye's performance. The photophysical properties of Cy3, particularly its quantum yield and lifetime, are known to be highly sensitive to its local environment and conjugation status.[1][12]

Key Advantages of this compound

  • High Brightness and Quantum Yield: this compound exhibits a quantum yield of 90%, meaning it efficiently converts absorbed light into a fluorescent signal.[1][5][10] This high quantum yield, combined with a large molar extinction coefficient, results in exceptional brightness, which is crucial for detecting low-abundance targets.

  • Superior Photostability: As a rhodamine derivative, this compound is known for its robust photostability, allowing for longer exposure times and time-lapse imaging without significant signal loss.[1][2][12] This is a significant advantage over less stable dyes, which can photobleach quickly under intense illumination.[1]

  • Environmental Independence: The rigid molecular structure of ATTO dyes ensures that their optical properties are less dependent on the solvent and temperature compared to more flexible cyanine dyes like Cy3.[12]

Experimental Protocols

Below are detailed methodologies for a typical multi-color immunofluorescence experiment and a general protein labeling procedure using this compound.

Multi-Color Immunofluorescence Staining Protocol

This protocol outlines a sequential staining procedure, which is often recommended to minimize cross-reactivity between secondary antibodies.

  • Cell Culture and Fixation:

    • Culture cells on sterile coverslips in a petri dish to the desired confluency.

    • Wash the cells briefly with pre-warmed Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization and Blocking:

    • Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

    • Wash three times with PBS for 5 minutes each.

    • Block for 1 hour at room temperature in a blocking buffer (e.g., 1% Bovine Serum Albumin (BSA) and 0.1% Tween-20 in PBS).

  • Primary Antibody Incubation (First Target):

    • Dilute the first primary antibody (from host species A) in the blocking buffer to its optimal concentration.

    • Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

    • Wash three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.

  • Secondary Antibody Incubation (First Target):

    • Dilute the secondary antibody (conjugated to this compound, raised against host species A) in the blocking buffer. Protect from light from this point onwards.

    • Incubate for 1 hour at room temperature in a humidified, dark chamber.

    • Wash three times with PBST for 5 minutes each.

  • Sequential Staining for Second Target:

    • Repeat the primary and secondary antibody incubation steps for the second target using a primary antibody from a different host species (B) and a spectrally distinct secondary antibody (e.g., conjugated to ATTO 488 or ATTO 647N) raised against host species B.

  • Counterstaining and Mounting:

    • (Optional) Counterstain nuclei with a suitable dye (e.g., DAPI).

    • Wash twice with PBS.

    • Mount the coverslips onto microscope slides using an antifade mounting medium.

    • Seal the coverslips with nail polish and let them dry.

  • Imaging:

    • Image the samples using a fluorescence microscope equipped with appropriate filter sets for each fluorophore. Ensure sequential scanning or use filter sets with minimal spectral overlap to prevent bleed-through.

Protein Labeling with this compound NHS Ester

This protocol provides a general procedure for conjugating this compound NHS ester to a protein of interest.[6]

  • Reagent Preparation:

    • Dissolve the protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3) at a concentration of 1-5 mg/mL.[6]

    • Prepare a stock solution of this compound NHS ester in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).[6]

  • Labeling Reaction:

    • Add the dye stock solution to the protein solution while gently stirring. A 5- to 15-fold molar excess of the dye is typically recommended.[5]

    • Incubate the reaction for 1 hour at room temperature, protected from light.[5]

  • Purification of the Conjugate:

    • Remove the unreacted, free dye from the labeled protein using a size-exclusion chromatography column (e.g., Sephadex G-25) or through dialysis.[5][6]

    • Collect the first colored fraction, which contains the this compound-protein conjugate.[6]

  • Characterization (Degree of Labeling):

    • Determine the Degree of Labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the protein) and 564 nm (for this compound).[5]

Visualizing Experimental Workflows and Pathways

Diagrams generated using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological relationships.

G cluster_prep Sample Preparation cluster_stain1 Target 1 Staining cluster_stain2 Target 2 Staining cluster_final Final Steps cell_culture Cell Culture & Fixation permeabilize Permeabilization cell_culture->permeabilize blocking Blocking permeabilize->blocking primary_ab1 Primary Antibody 1 (e.g., Mouse anti-Protein A) blocking->primary_ab1 secondary_ab1 Secondary Antibody (Anti-Mouse this compound) primary_ab1->secondary_ab1 primary_ab2 Primary Antibody 2 (e.g., Rabbit anti-Protein B) secondary_ab1->primary_ab2 secondary_ab2 Secondary Antibody (Anti-Rabbit ATTO 647N) primary_ab2->secondary_ab2 counterstain DAPI Counterstain secondary_ab2->counterstain mount Mounting counterstain->mount image Microscopy & Imaging mount->image

Caption: Multi-Color Immunofluorescence Workflow.

G EGF Growth Factor (e.g., EGF) EGFR Receptor Tyrosine Kinase (e.g., EGFR) EGF->EGFR Binding & Dimerization Grb2 Adaptor Protein (Grb2) EGFR->Grb2 Phosphorylation & Recruitment Sos GEF (Sos) Grb2->Sos Ras Small GTPase (Ras) Sos->Ras GTP Loading Raf MAPKKK (Raf) Ras->Raf MEK MAPKK (MEK) Raf->MEK Phosphorylation ERK MAPK (ERK) MEK->ERK Phosphorylation Transcription Gene Transcription ERK->Transcription Nuclear Translocation

Caption: Simplified MAPK/ERK Signaling Pathway.

Conclusion

Based on its photophysical properties, this compound stands out as a high-performance fluorescent dye for multi-color imaging. Its exceptional brightness and photostability make it a reliable choice for a wide range of applications, from standard immunofluorescence to advanced super-resolution microscopy. When compared to alternatives like Alexa Fluor 568 and Cy3, this compound offers a compelling combination of performance and stability, enabling researchers to generate high-quality, reproducible data. The choice of fluorophore will always depend on the specific experimental requirements, including the available excitation sources and filter sets, but this compound is a versatile and robust option that warrants strong consideration for any multi-color imaging experiment.

References

Safety Operating Guide

Navigating the Safe Disposal of ATTO 565: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the fluorescent dye ATTO 565, adherence to proper disposal protocols is paramount for ensuring laboratory safety and environmental protection. While specific regulations may vary by institution and region, a set of core principles governs the safe handling and disposal of this chemical. This guide provides a detailed, step-by-step approach to managing this compound waste, from personal protective equipment to the final disposal pathway.

Immediate Safety and Handling:

Prior to handling this compound in any form, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). The toxicological properties of this compound have not been thoroughly investigated, and direct physical contact should be avoided.[1]

Recommended Personal Protective Equipment (PPE):

PPE CategoryItem
Eye ProtectionSafety glasses or goggles
Hand ProtectionNitrile or other chemically resistant gloves
Body ProtectionLab coat
Respiratory ProtectionA dust mask (e.g., N95) is recommended when handling the solid powder form[2]

Disposal Procedures for Different Waste Streams:

The proper disposal method for this compound depends on its physical state and concentration. All waste containing this compound should be treated as chemical waste and segregated from regular trash.

Step 1: Waste Segregation and Collection

All waste generated from the use of this compound should be considered chemical waste and segregated from regular trash.[2] Use a designated, clearly labeled, and sealed waste container. The container material should be compatible with the solvents used, such as a high-density polyethylene container for solutions in DMSO or DMF.[2]

Step 2: Managing Different Forms of this compound Waste

  • Unused or Expired Solid this compound: The solid powder should never be disposed of in regular trash.[2] The original vial containing the unused or expired product should be placed in a designated chemical waste container.[2] The container must be clearly labeled as "Hazardous Waste" and include the chemical name "this compound".[2]

  • Concentrated Solutions (e.g., in DMSO or DMF): Concentrated stock solutions must be collected in a sealed and labeled hazardous waste container.[2] Never dispose of concentrated solutions of this compound down the drain. [2] Organic solvents like DMSO and DMF are not suitable for sewer disposal.[2]

  • Dilute Aqueous Solutions: While specific guidelines for dilute solutions are not extensively detailed in available safety data sheets, the general principle of avoiding environmental release should be followed.[2] It is best practice to collect these solutions in a designated aqueous hazardous waste container.

  • Contaminated Labware: All solid materials that have come into contact with this compound, such as pipette tips, microcentrifuge tubes, gloves, and paper towels, should be collected in a designated solid hazardous waste container.[2] Electrophoresis gels stained with this compound should also be collected in a sealed container and disposed of as hazardous waste.[2]

Spill and Leak Procedures:

In the event of a spill, wear appropriate protective equipment.[1] Absorb the spill with an inert material like sand or vermiculite and place it in a closed container for disposal.[1]

Final Disposal:

Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of your hazardous waste containers.[2] Follow all institutional protocols for waste accumulation, storage, and pickup requests. An alternative disposal method for the material is to mix it with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Experimental Protocols:

Quantitative Data:

Specific quantitative data, such as permissible concentration limits for drain disposal, are not provided in the available safety information. The overarching guideline is to avoid the release of this compound into the environment.[2][3]

This compound Disposal Workflow

G cluster_ppe 1. Personal Protective Equipment (PPE) cluster_waste_streams 2. Identify this compound Waste Stream cluster_containment 3. Segregate and Contain cluster_disposal 4. Final Disposal ppe_gloves Gloves ppe_coat Lab Coat ppe_goggles Goggles ppe_mask Dust Mask (for solids) solid_waste Solid Waste (Unused powder, contaminated labware) solid_container Labeled Solid Hazardous Waste Container solid_waste->solid_container Place in liquid_waste Liquid Waste (Concentrated & dilute solutions) liquid_container Labeled Liquid Hazardous Waste Container liquid_waste->liquid_container Collect in ehs Contact Institutional EHS for Pickup solid_container->ehs liquid_container->ehs

Caption: Logical workflow for the proper disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling ATTO 565

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and scientists working with ATTO 565, a potent fluorescent dye, must adhere to stringent safety protocols to ensure personal and environmental protection. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to foster a secure laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, it is crucial to handle it with care as its toxicological properties have not been fully investigated.[1] Standard laboratory safety procedures should always be followed.[1] The minimum required PPE for handling this compound includes eye protection, gloves, and a lab coat.[2] For handling the solid powder form, a dust mask is also recommended to prevent inhalation.[2]

A detailed breakdown of the necessary PPE is provided in the table below:

Stage of Handling Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Powder Safety glasses with side shields or safety goggles.[3]Chemical-resistant gloves (e.g., Nitrile).[3]Laboratory coat.[3]Dust mask (e.g., N95).[2][3]
Dissolving & Pipetting Safety glasses with side shields or safety goggles.[3]Chemical-resistant gloves (e.g., Nitrile).[3]Laboratory coat.[3]Work in a well-ventilated area or fume hood.[3]
Reaction & Conjugation Safety glasses with side shields or safety goggles.Chemical-resistant gloves (e.g., Nitrile).Laboratory coat.Work in a well-ventilated area or fume hood.
Waste Disposal Safety glasses with side shields or safety goggles.[3]Chemical-resistant gloves (e.g., Nitrile).[3]Laboratory coat.[3]Not generally required.[3]

In the event of exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[1]

  • Skin Contact: Wash the affected area with soap and water.

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is critical for both experimental success and safety. The following workflow outlines the key steps from preparation to storage.

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Storage A Don Appropriate PPE B Prepare Amine-Free Buffer (e.g., 0.1 M Sodium Bicarbonate, pH 8.3) A->B D Dissolve this compound NHS Ester in Anhydrous DMF or DMSO (Prepare immediately before use) A->D C Dissolve Protein/Target Molecule in Buffer B->C E Add Molar Excess of this compound to Protein Solution C->E D->E F Incubate for 1 hour at Room Temperature (Protect from light) E->F G Quench Reaction (Optional) (e.g., with hydroxylamine) F->G H Separate Labeled Protein from Unreacted Dye (e.g., Gel Filtration) G->H I Store Conjugate at -20°C (Protect from light) H->I

This compound Handling Workflow

Detailed Experimental Protocol: Protein Labeling

This protocol provides a general procedure for conjugating this compound NHS ester to a protein.[4] Optimization may be required for specific applications.

Materials:

  • Protein of interest

  • Amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[4]

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[4]

  • This compound NHS ester

  • Gel filtration column (e.g., Sephadex G-25)[4]

  • Quenching buffer (optional, e.g., 1.5 M hydroxylamine, pH 8.5)[4]

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free labeling buffer at a concentration of 1-5 mg/mL.[4]

  • Dye Preparation: Immediately before use, dissolve the this compound NHS ester in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.[4]

  • Conjugation: Add a 5 to 20-fold molar excess of the dissolved dye to the protein solution.[4]

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.[4]

  • Quenching (Optional): The reaction can be stopped by adding a quenching buffer to remove any unreacted NHS ester.[4]

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column.[4] The first colored band to elute is the conjugated protein.[4]

Disposal Plan

Proper disposal of this compound and associated waste is imperative to prevent environmental contamination. All waste generated from the use of this compound should be considered chemical waste and segregated from regular trash.[2]

Waste Stream Disposal Procedure
Unused or Expired Solid this compound Collect the original vial in a designated hazardous waste container. Do not dispose of in regular trash.[2]
Concentrated Solutions in Organic Solvents Collect in a designated, sealed, and clearly labeled hazardous waste container compatible with the solvent.
Dilute Aqueous Solutions It is best practice to collect all aqueous waste containing this compound as chemical waste. Do not dispose of down the drain without explicit permission from your institution's Environmental Health and Safety (EHS) department.[2]
Contaminated Labware (pipette tips, gloves, etc.) Collect all solid materials that have come into contact with this compound in a designated solid hazardous waste container.[2]
Contaminated Gels Collect in a sealed container and dispose of as hazardous waste.[2]

Always consult with your institution's EHS department for specific guidelines and to arrange for the pickup and disposal of hazardous waste.[2]

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.